Arpenal
Beschreibung
Eigenschaften
CAS-Nummer |
298-60-2 |
|---|---|
Molekularformel |
C21H28N2O |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
N-[3-(diethylamino)propyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C21H28N2O/c1-3-23(4-2)17-11-16-22-21(24)20(18-12-7-5-8-13-18)19-14-9-6-10-15-19/h5-10,12-15,20H,3-4,11,16-17H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
KYNMLOIKAXXFMV-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CCN(CC)CCCNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
arpenal N-(3-diethylaminopropyl)-2,2-diphenylacetamide |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unraveling the Enigmatic Mechanism of Arpenal at Nicotinic Receptors: A Technical Guide
For Immediate Release
Shanghai, China – December 14, 2025 – In the intricate world of neuropharmacology, the precise mechanisms of action of various compounds on their molecular targets are of paramount importance for the development of novel therapeutics. This technical guide delves into the core of Arpenal's interaction with nicotinic acetylcholine receptors (nAChRs), providing a comprehensive overview for researchers, scientists, and drug development professionals. This compound, a known ganglionic blocking agent, exhibits a nuanced mechanism of action at these critical ion channels. This document synthesizes the available, albeit limited, data on this compound and structurally related compounds, outlines detailed experimental protocols for its characterization, and presents visual representations of the underlying molecular pathways.
Core Mechanism: Non-Competitive Antagonism
This compound, chemically identified as N-(3-(diethylamino)propyl)-alpha-phenyl-benzeneacetamide, functions as a non-competitive antagonist at nicotinic acetylcholine receptors. Unlike competitive antagonists that vie with the endogenous neurotransmitter acetylcholine (ACh) for the same binding site, non-competitive antagonists like this compound are thought to bind to a different, allosteric site on the receptor-ion channel complex. This binding event induces a conformational change in the receptor, rendering it insensitive to activation by ACh, thereby blocking the influx of ions and inhibiting neuronal transmission. This mode of action is characteristic of many ganglionic blockers, which effectively dampen signaling in the autonomic nervous system.
While specific quantitative data for this compound's binding affinity (Ki) and inhibitory concentration (IC50) at various nAChR subtypes remain elusive in publicly accessible literature, its classification as a ganglionic blocker strongly suggests a primary interaction with the nAChRs present in autonomic ganglia, which are predominantly of the α3β4 subtype.
Quantitative Data Summary
Due to the scarcity of direct studies on this compound, this table presents hypothetical data based on the expected pharmacological profile of a ganglionic blocker with a diphenylacetylpiperidine-like structure. These values serve as a placeholder to illustrate how such data would be presented and should be experimentally determined for this compound.
| Parameter | nAChR Subtype | Value | Assay Type | Reference |
| IC50 | α3β4 | [Hypothetical] 5 µM | Electrophysiology (Two-Electrode Voltage Clamp) | To be determined |
| Ki | α3β4 | [Hypothetical] 2.5 µM | Radioligand Binding Assay ([³H]-Epibatidine) | To be determined |
| IC50 | α7 | [Hypothetical] > 50 µM | Electrophysiology (Two-Electrode Voltage Clamp) | To be determined |
| Ki | α7 | [Hypothetical] > 25 µM | Radioligand Binding Assay ([³H]-Methyllycaconitine) | To be determined |
Experimental Protocols
To rigorously characterize the mechanism of action of this compound on nicotinic receptors, the following detailed experimental protocols are recommended.
Electrophysiology: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
This technique allows for the functional characterization of this compound's effect on specific nAChR subtypes expressed in a controlled environment.
Methodology:
-
Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with cRNAs encoding the desired human nAChR subunits (e.g., α3 and β4 for the ganglionic subtype). Incubate for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution.
-
Impale the oocyte with two glass microelectrodes filled with 3M KCl to clamp the membrane potential at a holding potential of -70 mV.
-
Establish a baseline current.
-
Apply acetylcholine (ACh) at a concentration that elicits a submaximal response (e.g., EC20) to establish a control response.
-
Following a washout period, co-apply the same concentration of ACh with varying concentrations of this compound.
-
Record the peak inward current in response to each application.
-
-
Data Analysis:
-
Normalize the current responses in the presence of this compound to the control ACh response.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Radioligand Binding Assay: Competitive Inhibition
This assay determines the affinity of this compound for the nAChR by measuring its ability to displace a radiolabeled ligand that binds to a known site.
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the nAChR of interest (e.g., IMR-32 cells for α3β4 nAChRs) in ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
-
Binding Assay:
-
In a multi-well plate, combine the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-Epibatidine for α3β4 nAChRs) and varying concentrations of this compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known non-labeled competitor, such as nicotine).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway and Mechanism of Action
The interaction of this compound with the nAChR leads to the blockade of the ion channel, preventing the influx of cations (primarily Na⁺ and Ca²⁺) that would normally occur upon ACh binding. This interruption of the signaling cascade is depicted in the following diagram.
Conclusion
This compound's mechanism of action as a non-competitive antagonist at nicotinic acetylcholine receptors, particularly at autonomic ganglia, provides a clear rationale for its classification as a ganglionic blocker. While direct quantitative data for this compound remains to be fully elucidated, the experimental protocols outlined in this guide provide a robust framework for its comprehensive pharmacological characterization. Further research into this compound and structurally similar compounds will undoubtedly contribute to a deeper understanding of nAChR modulation and may pave the way for the development of novel therapeutic agents targeting this important class of receptors.
Unveiling the Anticholinergic Profile of Arpenal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arpenal (Арпенал), a compound historically recognized for its therapeutic applications in conditions such as bronchial asthma, peptic ulcer disease, and Parkinsonism, exhibits a notable anticholinergic activity. This technical guide provides a comprehensive analysis of this compound's interaction with the cholinergic system, focusing on its effects on muscarinic acetylcholine receptors. While primarily classified as a ganglionic blocking agent with a predominant action on nicotinic acetylcholine receptors, this compound also demonstrates significant antagonist activity at muscarinic receptors. This dual action contributes to its complex pharmacological profile and therapeutic effects. This document collates available data on its mechanism of action, supported by detailed experimental methodologies and visual representations of relevant biological pathways, to serve as a resource for researchers and professionals in drug development.
Introduction to this compound's Cholinergic Activity
This compound is a synthetic compound, chemically identified as the γ-diethylaminopropyl ether of diphenylacetic acid hydrochloride.[1][2] Its primary pharmacological classification is a ganglionic blocking agent, indicating its ability to antagonize nicotinic acetylcholine receptors (n-cholinoceptors) at autonomic ganglia.[1][2][3] However, a critical aspect of its pharmacological profile, and the focus of this guide, is its concomitant anticholinergic activity, mediated through the blockade of muscarinic acetylcholine receptors (m-cholinoceptors).[1][2]
Russian-language pharmacological literature describes this compound as an antagonist of both m-cholinoceptors and, to a greater extent, n-cholinoceptors.[1][2] This dual antagonism is responsible for its therapeutic applications in treating smooth muscle spasms, such as pylorospasm and renal or hepatic colic, and its use in managing symptoms of Parkinsonism.[1][4][5] Furthermore, its observed side effects, including dry mouth and paresis of accommodation, are characteristic of antimuscarinic agents.[4][5]
Mechanism of Action: Dual Antagonism of Acetylcholine Receptors
Acetylcholine (ACh) is a primary neurotransmitter in the autonomic and central nervous systems, acting on two main types of receptors: nicotinic and muscarinic. This compound's anticholinergic activity stems from its interaction with both of these receptor families.
-
Antagonism of Nicotinic Receptors (Ganglionic Blockade): this compound's primary and more potent action is the blockade of nicotinic receptors located in the autonomic ganglia.[1][2] This action disrupts neurotransmission in both the sympathetic and parasympathetic nervous systems.
-
Antagonism of Muscarinic Receptors (Anticholinergic Activity): In addition to its effects on nicotinic receptors, this compound acts as an antagonist at muscarinic receptors.[1][2] These receptors are located on various effector organs innervated by postganglionic parasympathetic nerves, as well as in the central nervous system. The blockade of these receptors is responsible for the classic "anticholinergic" effects.
The combined effect of nicotinic and muscarinic receptor blockade contributes to the overall pharmacological profile of this compound, resulting in a reduction of parasympathetic tone and modulation of central cholinergic pathways.
Quantitative Analysis of Anticholinergic Activity
Presently, publicly available scientific literature lacks specific quantitative data on the binding affinity of this compound for individual muscarinic receptor subtypes (M1-M5), such as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values. Similarly, pA2 values, which quantify the potency of a competitive antagonist, have not been extensively reported for this compound's action at muscarinic receptors. The qualitative descriptions from Russian pharmacological sources indicate a less potent but significant interaction with muscarinic receptors compared to nicotinic receptors.[1][2]
Table 1: Summary of this compound's Cholinergic Receptor Activity (Qualitative)
| Receptor Type | Activity | Potency |
| Nicotinic (n-cholinoceptors) | Antagonist | Higher |
| Muscarinic (m-cholinoceptors) | Antagonist | Lower |
This table is based on qualitative descriptions from available literature.[1][2] Further quantitative binding and functional assays are required for a precise characterization.
Experimental Protocols for Assessing Anticholinergic Activity
To rigorously quantify the anticholinergic activity of this compound, standard pharmacological assays are necessary. The following outlines the detailed methodologies for key experiments that would be cited for such a compound.
Radioligand Binding Assays
These assays are essential for determining the binding affinity of this compound to specific muscarinic receptor subtypes.
-
Objective: To determine the Ki of this compound for M1, M2, M3, M4, and M5 muscarinic receptor subtypes.
-
Methodology:
-
Receptor Preparation: Membranes are prepared from cells or tissues expressing a high density of a specific muscarinic receptor subtype (e.g., CHO or HEK293 cells transfected with the human M1-M5 receptor genes).
-
Radioligand: A subtype-selective or non-selective muscarinic antagonist radioligand (e.g., [³H]-N-methylscopolamine for non-selective binding, or [³H]-pirenzepine for M1 selectivity) is used.
-
Competition Assay: The receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration, and the radioactivity of the filter-bound material is measured using a scintillation counter.
-
Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assays (Organ Bath Studies)
These experiments assess the functional antagonism of this compound on smooth muscle contraction induced by a muscarinic agonist.
-
Objective: To determine the pA2 value of this compound as a competitive antagonist of acetylcholine- or carbachol-induced smooth muscle contraction.
-
Methodology:
-
Tissue Preparation: A smooth muscle tissue preparation rich in muscarinic receptors, such as guinea pig ileum or trachea, is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) at 37°C and aerated with 95% O₂/5% CO₂.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve to a muscarinic agonist (e.g., acetylcholine or carbachol) is established.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined equilibration period.
-
Shifted Agonist Curve: A second cumulative concentration-response curve to the agonist is constructed in the presence of this compound.
-
Schild Analysis: The process is repeated with several different concentrations of this compound. The dose ratios (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) are calculated. A Schild plot of log(dose ratio - 1) versus the negative logarithm of the molar concentration of this compound is constructed. The x-intercept of the linear regression line provides the pA2 value. A slope not significantly different from 1 suggests competitive antagonism.
-
Signaling Pathways Affected by this compound's Anticholinergic Action
The blockade of muscarinic receptors by this compound interferes with the downstream signaling cascades typically activated by acetylcholine. Muscarinic receptors are G-protein coupled receptors (GPCRs) that couple to different G proteins depending on the receptor subtype.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Their activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). By blocking these receptors, this compound would inhibit this signaling pathway, leading to effects such as reduced smooth muscle contraction and decreased glandular secretion.
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. They can also directly modulate ion channels, such as opening potassium channels (leading to hyperpolarization) and inhibiting calcium channels. This compound's antagonism at these receptors would prevent these inhibitory effects.
Below are diagrams illustrating the general signaling pathways of muscarinic receptors that are antagonized by this compound.
Figure 1: Antagonism of M1/M3/M5 Receptor Signaling by this compound.
Figure 2: Antagonism of M2/M4 Receptor Signaling by this compound.
Conclusion
This compound possesses a dual anticholinergic profile, acting as an antagonist at both nicotinic and muscarinic acetylcholine receptors. While its ganglionic blocking (antinicotinic) activity is more pronounced, its antimuscarinic effects are significant and contribute to its therapeutic applications and side effect profile.[1][2][4][5] A comprehensive understanding of its anticholinergic activity requires further quantitative investigation through rigorous binding and functional assays to determine its affinity and potency for specific muscarinic receptor subtypes. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future research and a deeper understanding of this compound's complex pharmacology for professionals in the field of drug development.
References
An In-depth Technical Guide to the Chemical Properties and Structure of Arpenal Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arpenal hydrochloride is a synthetic compound classified as a ganglionic blocking agent. These agents act on the autonomic ganglia, modulating neurotransmission and eliciting a range of physiological responses. This technical guide provides a comprehensive overview of the chemical properties and structural features of this compound hydrochloride, intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development. While this compound has been investigated for its potential therapeutic applications, including in the context of bronchial asthma, its primary current use is in research settings to probe the function of the autonomic nervous system.[1]
Chemical Structure and Identification
The structural identity of this compound hydrochloride is defined by its systematic IUPAC name and various chemical identifiers.
IUPAC Name: Benzeneacetamide, N-(3-(diethylamino)propyl)-alpha-phenyl-[2]
Chemical Formula: C₂₁H₂₈ClNO₂[1]
Molecular Weight: 361.91 g/mol [1]
CAS Numbers:
SMILES String: c1(ccccc1)C(C(=O)NCCCN(CC)CC)c1ccccc1[2]
The molecule features a central acetamide core with two phenyl groups attached to the alpha-carbon. A diethylaminopropyl group is linked to the amide nitrogen, which is the site of protonation to form the hydrochloride salt.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound hydrochloride is essential for its handling, formulation, and interpretation in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₈ClNO₂ | [1] |
| Molecular Weight | 361.91 g/mol | [1] |
| Melting Point | Data not available | |
| Solubility | Soluble in DMSO | [2] |
| Data not available for water and ethanol | ||
| pKa | Data not available |
Further experimental determination of the melting point, aqueous and ethanolic solubility, and pKa is recommended for comprehensive characterization.
Synthesis
This proposed pathway involves the conversion of diphenylacetic acid to its more reactive acid chloride, followed by amidation with N,N-diethylpropane-1,3-diamine to form the free base of this compound. The final step is the salt formation with hydrochloric acid to yield this compound hydrochloride. Purification and characterization at each step would be crucial to ensure the identity and purity of the final product.
Analytical Characterization
The identity and purity of this compound hydrochloride can be confirmed using a variety of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC (RP-HPLC) method would be a suitable approach for the analysis of this compound hydrochloride. While a specific validated method for this compound is not published, a general method can be developed based on its chemical structure.
Hypothetical RP-HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH to ensure protonation of the tertiary amine) and an organic modifier (e.g., acetonitrile or methanol). |
| Detection | UV spectrophotometry at a wavelength corresponding to the absorbance maximum of the phenyl groups (likely in the range of 210-230 nm). |
| Flow Rate | Typically 1.0 mL/min. |
| Injection Volume | 10-20 µL. |
Method validation according to ICH guidelines would be necessary to establish linearity, accuracy, precision, specificity, and robustness.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of this compound hydrochloride. Although specific spectral data is not publicly available, the expected chemical shifts can be predicted based on the structure.
Expected ¹H NMR Spectral Features:
-
Aromatic protons: Multiple signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the two phenyl groups.
-
Methine proton: A singlet or a multiplet for the proton at the alpha-carbon.
-
Methylene protons: Signals corresponding to the three methylene groups of the propyl chain, likely showing complex splitting patterns due to coupling with each other and the adjacent nitrogen.
-
Ethyl group protons: A quartet for the methylene groups and a triplet for the methyl groups of the diethylamino moiety.
-
Amide proton: A broad signal that may exchange with D₂O.
Expected ¹³C NMR Spectral Features:
-
Aromatic carbons: Multiple signals in the aromatic region (δ 120-140 ppm).
-
Carbonyl carbon: A signal in the downfield region (δ ~170 ppm).
-
Aliphatic carbons: Signals corresponding to the alpha-carbon, the propyl chain carbons, and the ethyl group carbons.
Mechanism of Action and Signaling Pathway
This compound hydrochloride functions as a ganglionic blocking agent by acting as an antagonist at nicotinic acetylcholine receptors (nAChRs) located in autonomic ganglia.
In normal neurotransmission, acetylcholine released from preganglionic neurons binds to nAChRs on the postganglionic neuron, leading to the opening of an ion channel, depolarization, and the generation of an action potential. This compound hydrochloride competitively blocks the binding of acetylcholine to these nicotinic receptors, thereby inhibiting this signal transmission. This blockade occurs in both the sympathetic and parasympathetic ganglia, leading to a wide range of physiological effects.
Conclusion
This technical guide has summarized the key chemical properties and structural aspects of this compound hydrochloride. While fundamental information such as its molecular formula, weight, and general mechanism of action are established, a notable gap exists in the publicly available experimental data for several key physicochemical parameters, as well as detailed protocols for its synthesis and analytical characterization. Further research to determine these missing values and to develop and validate specific analytical methods is warranted to facilitate its continued use and investigation in a research capacity.
References
The Early Development of Arpenal: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arpenal (Арпенал), the hydrochloride salt of the γ-diethylaminopropyl ester of diphenylacetic acid, is a pharmaceutical agent with a multifaceted mechanism of action, primarily recognized for its anticholinergic and antispasmodic properties. Developed at the Institute of Fine Organic Chemistry of the Academy of Sciences of the Armenian SSR under the guidance of the prominent chemist A. L. Mndzhoyan, this compound emerged from a focused effort to synthesize novel compounds with therapeutic potential. This technical guide provides an in-depth exploration of the early research and discovery of this compound, detailing its synthesis, pharmacological profile, and mechanism of action based on available historical data.
Chemical Synthesis
The synthesis of this compound involves a multi-step process culminating in the esterification of diphenylacetic acid with γ-diethylaminopropanol. While the precise, scaled-up industrial synthesis protocols from its initial development are not extensively detailed in readily available literature, the fundamental chemical pathway can be reconstructed based on standard organic chemistry principles and related syntheses of similar esters.
Experimental Protocol: Synthesis of γ-diethylaminopropyl ester of diphenylacetic acid hydrochloride (this compound)
-
Preparation of Diphenylacetyl Chloride: Diphenylacetic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like benzene or toluene. The mixture is heated under reflux until the evolution of gaseous byproducts (SO₂ and HCl, or CO, CO₂, and HCl) ceases. The excess chlorinating agent and solvent are then removed under reduced pressure to yield crude diphenylacetyl chloride.
-
Esterification: The resulting diphenylacetyl chloride is dissolved in an anhydrous inert solvent (e.g., diethyl ether or tetrahydrofuran). To this solution, γ-diethylaminopropanol is added dropwise, often in the presence of a tertiary amine base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred, possibly with gentle heating, to drive the esterification to completion.
-
Isolation and Purification: After the reaction is complete, the reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then washed sequentially with a dilute aqueous acid solution, a dilute aqueous base solution (like sodium bicarbonate), and finally with brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is evaporated under reduced pressure to yield the crude this compound base as an oil.
-
Salt Formation: The purified this compound base is dissolved in a suitable organic solvent (e.g., diethyl ether or isopropanol), and a solution of hydrogen chloride in the same or a compatible solvent is added dropwise with stirring. This compound hydrochloride precipitates as a white crystalline solid. The solid is collected by filtration, washed with a cold solvent, and dried to afford the final product.[1][2]
Pharmacological Properties and Mechanism of Action
Early pharmacological studies identified this compound as a potent anticholinergic agent with a complex profile, exhibiting effects on both muscarinic (M) and nicotinic (N) cholinergic receptors. Additionally, it was found to possess a direct myotropic antispasmodic effect on smooth muscle.
Anticholinergic Activity
This compound's primary mechanism of action is the competitive antagonism of acetylcholine at cholinergic receptors. It demonstrates a more pronounced blocking effect on N-cholinergic receptors, particularly those in autonomic ganglia, compared to its effect on M-cholinergic receptors.[1][2] This dual antagonism contributes to its therapeutic applications in conditions characterized by parasympathetic overactivity and smooth muscle spasms.
The central cholinolytic effects of this compound were also noted, suggesting its ability to cross the blood-brain barrier and influence cholinergic neurotransmission in the central nervous system. This property was explored for its potential utility in treating extrapyramidal disorders like parkinsonism.[1]
Myotropic Antispasmodic Activity
In addition to its receptor-mediated anticholinergic effects, this compound was observed to exert a direct relaxant effect on smooth muscle, independent of cholinergic innervation. This papaverine-like action contributes to its overall antispasmodic efficacy, particularly in the gastrointestinal and biliary tracts.
Experimental Protocol: In Vitro Assessment of Antispasmodic Activity
A standard organ bath setup is typically used to evaluate the antispasmodic activity of compounds like this compound.
-
Tissue Preparation: A segment of isolated guinea pig ileum is suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a mixture of 95% O₂ and 5% CO₂.
-
Contraction Induction: Muscle contractions are induced by the addition of a spasmogen, such as acetylcholine or histamine, to the organ bath. The contractions are recorded using an isometric transducer connected to a data acquisition system.
-
Antispasmodic Assay: After establishing a stable baseline and reproducible contractile responses to the spasmogen, this compound is added to the bath at varying concentrations prior to the addition of the spasmogen. The inhibitory effect of this compound on the induced contractions is quantified.
-
Data Analysis: The concentration-response curve for the spasmogen in the presence and absence of this compound is plotted to determine the nature of the antagonism (competitive or non-competitive) and to calculate parameters such as the pA₂ value (a measure of the potency of a competitive antagonist).
Quantitative Pharmacological Data
While precise quantitative data from the very early studies are not widely published in international journals, the available information indicates the following relative potencies and effects. This table summarizes the known pharmacological characteristics of this compound.
| Pharmacological Parameter | Target/System | Effect | Notes |
| Anticholinergic Activity | M-Cholinergic Receptors | Antagonist | Less potent than its effect on N-receptors. |
| N-Cholinergic Receptors (Autonomic Ganglia) | Antagonist | More potent than its effect on M-receptors. | |
| Central Nervous System | Central Cholinolytic | Indicates blood-brain barrier penetration. | |
| Antispasmodic Activity | Smooth Muscle (e.g., GI tract) | Myotropic Relaxation | Papaverine-like direct effect. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its synthesis and initial pharmacological screening.
Caption: Proposed mechanism of this compound's anticholinergic action.
Caption: Experimental workflow for this compound's synthesis and screening.
Clinical Applications in Early Research
Based on its pharmacological profile, early clinical investigations of this compound focused on conditions where anticholinergic and antispasmodic effects would be beneficial. These included:
-
Gastrointestinal Disorders: Peptic ulcer disease, pylorospasm, and other spastic conditions of the abdominal organs.[2]
-
Biliary and Renal Colic: To alleviate smooth muscle spasms.[2]
-
Bronchial Asthma: Leveraging its bronchodilatory effects.[2]
-
Parkinsonism: Due to its central anticholinergic properties.[1]
The typical oral dosage was reported to be 50-100 mg, taken 2-4 times daily.
Conclusion
The early research and discovery of this compound represent a significant achievement in the field of medicinal chemistry, particularly within the context of the Armenian scientific community. Its unique dual antagonism of muscarinic and nicotinic receptors, combined with a direct myotropic antispasmodic action, provided a versatile therapeutic agent for a range of clinical conditions. While detailed quantitative data from its initial development are not as accessible as those for modern pharmaceuticals, the foundational research established a clear understanding of its synthesis, mechanism of action, and potential therapeutic applications. This historical perspective serves as a valuable case study for researchers and professionals in drug discovery and development.
References
Arpenal (CAS 298-60-2): A Technical Overview of a Ganglionic Blocking Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arpenal (CAS Number: 298-60-2), chemically identified as N-(3-(diethylamino)propyl)-alpha-phenyl-benzeneacetamide, is a compound historically classified as a ganglionic blocking agent. It also exhibits M-cholinolytic (antimuscarinic) and antispasmodic properties. This document provides a comprehensive overview of the available scientific information on this compound, with a focus on its pharmacological classification, mechanism of action, and historical clinical applications. It is important to note that while the primary classification of this compound is a ganglionic blocker, detailed quantitative data and specific experimental protocols from publicly accessible modern scientific literature are scarce.
Chemical and Physical Properties
A summary of the basic chemical properties for this compound is provided in the table below.
| Property | Value |
| CAS Number | 298-60-2 |
| Chemical Name | N-(3-(diethylamino)propyl)-alpha-phenyl-benzeneacetamide |
| Molecular Formula | C21H28N2O |
| Molecular Weight | 324.46 g/mol |
Pharmacological Profile
Primary Mechanism of Action: Ganglionic Blockade
This compound's principal mechanism of action is the blockade of nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia.[1] This non-selective inhibition of neurotransmission affects both the sympathetic and parasympathetic nervous systems. By blocking these ganglia, this compound prevents the release of neurotransmitters from postganglionic neurons, leading to a variety of physiological effects.
The general mechanism for ganglionic blockers is depicted in the following signaling pathway diagram.
Secondary Actions: Antimuscarinic and Antispasmodic Effects
In addition to its ganglionic blocking activity, this compound is reported to have M-cholinolytic (antimuscarinic) effects. This suggests it can also act as an antagonist at muscarinic acetylcholine receptors, which are found on various effector organs innervated by postganglionic parasympathetic neurons. This dual action contributes to its antispasmodic properties, causing relaxation of smooth muscles in the gastrointestinal tract, bronchi, and other organs.[2] Some literature suggests that this compound has a more pronounced antispasmodic effect than atropine on certain smooth muscles.
Experimental Data
A thorough review of the available scientific literature did not yield specific quantitative data from preclinical pharmacological studies, such as IC50 values, binding affinities (Ki), or detailed electrophysiological data for this compound. The existing information is primarily qualitative and descriptive, often from older clinical or pharmacological reviews.
Experimental Protocols
-
In Vitro Assays:
-
Receptor Binding Assays: To determine the affinity of this compound for nicotinic and muscarinic acetylcholine receptors. This would typically involve radioligand binding studies using cell membranes expressing these receptors.
-
Electrophysiology: Using techniques like patch-clamp on isolated neurons from autonomic ganglia to measure the effect of this compound on acetylcholine-induced currents.
-
-
In Vivo Animal Models:
-
Blood Pressure and Heart Rate Monitoring: In anesthetized animals (e.g., rats, dogs) to assess the hypotensive and chronotropic effects characteristic of ganglionic blockade.
-
Isolated Organ Bath Studies: Using preparations of smooth muscle (e.g., ileum, trachea) to quantify the antispasmodic activity of this compound against cholinergic agonists.
-
Historical Clinical Applications
Older literature, primarily from Russian sources, indicates that this compound was used clinically for several conditions:
-
Peptic Ulcer Disease: Due to its ability to reduce gastric acid secretion (an antimuscarinic effect) and relieve gastrointestinal spasms.[3]
-
Bronchial Asthma: Its potential utility was suggested, likely owing to its antispasmodic and bronchodilatory effects. However, it is not a current treatment for asthma.
-
General Antispasmodic: For conditions involving smooth muscle spasms.
Dosage forms mentioned include tablets (50 mg) and a 2% injectable solution.[4]
Summary and Future Directions
This compound is a historically recognized compound with a primary mechanism as a non-selective ganglionic blocker and secondary antimuscarinic and antispasmodic activities. While its general pharmacological profile is established, there is a notable absence of detailed, quantitative preclinical data in the modern, readily accessible scientific literature. For drug development professionals and researchers, this compound may serve as a reference compound in the study of autonomic pharmacology. Further investigation would be required to fully characterize its receptor interaction profile and elucidate any potential for more selective therapeutic applications. Such studies would necessitate the synthesis of the compound and a systematic evaluation using modern pharmacological and biochemical techniques.
References
An In-depth Technical Guide to the Synthesis of N-[3-(diethylamino)propyl]-2,2-diphenylacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for N-[3-(diethylamino)propyl]-2,2-diphenylacetamide, a tertiary amine and amide of potential interest in pharmaceutical research. This document details the chemical reactions, experimental procedures, and quantitative data to support the synthesis and characterization of this compound.
Retrosynthetic Analysis
The synthesis of N-[3-(diethylamino)propyl]-2,2-diphenylacetamide can be logically approached through a retrosynthetic analysis, which deconstructs the target molecule into readily available starting materials. The primary disconnection is at the amide bond, yielding two key precursors: 2,2-diphenylacetyl chloride and N,N-diethyl-1,3-propanediamine. This approach is illustrated in the logical relationship diagram below.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Precursors
Preparation of 2,2-Diphenylacetyl chloride
The first key intermediate, 2,2-diphenylacetyl chloride, is synthesized from 2,2-diphenylacetic acid. This conversion is a standard procedure in organic chemistry, often achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂).
Experimental Protocol:
A detailed procedure for this conversion has not been found in the literature for this specific molecule, however, a general and reliable method involves the following steps:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,2-diphenylacetic acid in an inert solvent like toluene.
-
Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete, which can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: After cooling, remove the excess thionyl chloride and solvent under reduced pressure. The crude 2,2-diphenylacetyl chloride can be purified by distillation or used directly in the next step.
N,N-Diethyl-1,3-propanediamine
The second precursor, N,N-diethyl-1,3-propanediamine, is a commercially available reagent. For researchers preferring to synthesize this intermediate, it can be prepared via the reductive amination of 3-(diethylamino)propanal or through the dialkylation of 1,3-propanediamine.
Synthesis of N-[3-(diethylamino)propyl]-2,2-diphenylacetamide
The final step in the synthesis is the formation of the amide bond by reacting 2,2-diphenylacetyl chloride with N,N-diethyl-1,3-propanediamine. This reaction is typically performed under Schotten-Baumann conditions.
Experimental Protocol:
-
Reaction Setup: Dissolve N,N-diethyl-1,3-propanediamine in a suitable organic solvent, such as dichloromethane or diethyl ether, in a reaction flask. To neutralize the HCl byproduct, an aqueous solution of a base (e.g., sodium hydroxide or potassium carbonate) is added, creating a two-phase system.
-
Addition of Acyl Chloride: Slowly add a solution of 2,2-diphenylacetyl chloride in the same organic solvent to the stirred diamine solution at a low temperature (e.g., 0-5 °C).
-
Reaction: Allow the reaction to proceed for several hours at room temperature.
-
Work-up and Purification: Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄). After removing the solvent, the crude product can be purified using techniques such as column chromatography or recrystallization.
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for the target compound.
Quantitative Data
Quantitative data such as reaction yields and purity for the synthesis of N-[3-(diethylamino)propyl]-2,2-diphenylacetamide are not explicitly available in the reviewed literature. However, based on similar amide coupling reactions, yields are expected to be in the moderate to high range, contingent upon reaction conditions and purification efficiency.
| Step | Reactants | Product | Typical Yield (%) | Purity (%) |
| 1 | 2,2-Diphenylacetic acid, Thionyl chloride | 2,2-Diphenylacetyl chloride | >90 | >95 |
| 2 | 2,2-Diphenylacetyl chloride, N,N-Diethyl-1,3-propanediamine | N-[3-(diethylamino)propyl]-2,2-diphenylacetamide | 60-80 (estimated) | >98 (after purification) |
Characterization
The structural confirmation of the synthesized N-[3-(diethylamino)propyl]-2,2-diphenylacetamide would typically involve spectroscopic analysis. While specific spectral data for this compound is not publicly available, the expected characteristic signals are outlined below:
-
¹H NMR: Resonances corresponding to the aromatic protons of the two phenyl groups, a singlet for the methine proton adjacent to the carbonyl group, and signals for the propyl chain and the ethyl groups on the tertiary amine.
-
¹³C NMR: Carbon signals for the aromatic rings, the carbonyl group, the methine carbon, and the aliphatic carbons of the propyl and ethyl groups.
-
Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound.
-
Infrared (IR) Spectroscopy: A characteristic absorption band for the amide carbonyl group (C=O) stretching, typically around 1650 cm⁻¹, and N-H stretching bands if the amide is secondary.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the public domain regarding the biological activity or the signaling pathways associated with N-[3-(diethylamino)propyl]-2,2-diphenylacetamide. Compounds with a diphenylacetamide moiety are known to exhibit a range of biological activities. For instance, darifenacin, a more complex molecule containing this scaffold, is a muscarinic M3 receptor antagonist used for treating overactive bladder. The presence of the tertiary amine in the target molecule suggests potential interactions with various receptors and ion channels in the central nervous system. Further pharmacological screening is required to elucidate its biological function and mechanism of action. Should a biological target be identified, a signaling pathway diagram could be constructed to visualize its mechanism of action.
Conclusion
This technical guide outlines a feasible and robust synthetic pathway for N-[3-(diethylamino)propyl]-2,2-diphenylacetamide based on established chemical principles. The synthesis involves the preparation of a key acyl chloride intermediate followed by an amide coupling reaction. While specific experimental data for the target molecule is limited, this guide provides a solid foundation for its synthesis and characterization in a research setting. Further studies are warranted to explore the potential pharmacological applications of this compound.
In Vitro Receptor Binding Affinity of Arpenal: A Technical Overview
Notice: Despite a comprehensive search for in vitro studies on Arpenal's receptor binding affinity, specific quantitative data such as Kᵢ, IC₅₀, or Kₐ values were not found in the available public domain literature. This technical guide, therefore, outlines the established principles and methodologies for determining such affinities and discusses the potential receptor targets of this compound based on its known pharmacological class. This document serves as a foundational framework for researchers and drug development professionals interested in investigating the receptor binding profile of this compound.
Introduction
This compound is a pharmaceutical agent with a history of clinical use in certain regions for its smooth muscle relaxant and antispasmodic properties. Understanding its mechanism of action at the molecular level is crucial for optimizing its therapeutic applications and exploring new indications. A key aspect of this understanding lies in its receptor binding affinity, which quantifies the strength of the interaction between this compound and its target receptors. This guide provides an in-depth overview of the theoretical and practical aspects of conducting in vitro studies to determine this compound's receptor binding characteristics.
Potential Receptor Targets
Based on its pharmacological effects, this compound is hypothesized to interact with several receptor systems known to modulate smooth muscle contraction and neurotransmission. These potential targets include:
-
Muscarinic Acetylcholine Receptors (mAChRs): As an antispasmodic, this compound may exhibit antagonist activity at muscarinic receptors, particularly the M₂ and M₃ subtypes, which are integral to the parasympathetic control of smooth muscle.
-
Sigma Receptors (σ₁ and σ₂): Various synthetic compounds with central and peripheral effects have shown affinity for sigma receptors. Investigating this compound's binding to these receptors could reveal novel aspects of its mechanism of action.
-
NMDA Receptors: Some centrally acting drugs influence the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. While less likely to be its primary target given its peripheral effects, interaction with NMDA receptors cannot be entirely ruled out without empirical data.
Experimental Protocols for Determining Receptor Binding Affinity
The following sections detail the standard experimental methodologies employed to quantify the binding of a ligand, such as this compound, to its target receptors.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for characterizing receptor-ligand interactions due to their high sensitivity and specificity.
Objective: To determine the equilibrium dissociation constant (Kₐ) of a radiolabeled form of this compound and the total receptor density (Bₘₐₓ) in a given tissue or cell preparation.
Methodology:
-
Membrane Preparation: Homogenize tissues (e.g., smooth muscle from ileum or bladder, or brain regions rich in target receptors) or cultured cells expressing the receptor of interest in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.
-
Incubation: Incubate aliquots of the membrane preparation with increasing concentrations of radiolabeled this compound.
-
Determination of Non-Specific Binding: In parallel, incubate a separate set of aliquots with the radiolabeled this compound and a high concentration of an unlabeled competing ligand to saturate the specific binding sites.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to trap the membrane-bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding as a function of the radioligand concentration and fit the data to a one-site binding hyperbola to determine Kₐ and Bₘₐₓ.
Objective: To determine the inhibition constant (Kᵢ) of unlabeled this compound for a specific receptor by measuring its ability to displace a known radioligand.
Methodology:
-
Membrane Preparation: As described in section 3.1.1.
-
Incubation: Incubate membrane aliquots with a fixed concentration of a specific radioligand (typically at or below its Kₐ) and a range of concentrations of unlabeled this compound.
-
Separation and Quantification: As described in section 3.1.1.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
Data Presentation
Quantitative data from receptor binding studies should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Hypothetical Summary of this compound Receptor Binding Affinities (Kᵢ in nM)
| Receptor Subtype | Tissue/Cell Line | Radioligand | This compound Kᵢ (nM) |
| Muscarinic M₂ | Rat Heart | [³H]-AF-DX 384 | Data Not Available |
| Muscarinic M₃ | Rat Salivary Gland | [³H]-4-DAMP | Data Not Available |
| Sigma-1 | Guinea Pig Brain | [³H]-(+)-Pentazocine | Data Not Available |
| Sigma-2 | Rat Liver | [³H]-DTG | Data Not Available |
| NMDA | Rat Cerebral Cortex | [³H]-MK-801 | Data Not Available |
Visualizations of Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental processes and biological pathways.
Arpenal's Impact on the Peripheral Nervous System: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arpenal, chemically identified as N-[3-(diethylamino)propyl]-2,2-diphenylacetamide, is a pharmacological agent classified as a ganglionic blocker. This technical guide provides a comprehensive overview of the known effects of this compound on the peripheral nervous system, with a focus on its mechanism of action at autonomic ganglia and the neuromuscular junction. Due to the limited availability of recent and detailed quantitative data in readily accessible scientific literature, this document synthesizes the established principles of ganglionic blockade and applies them to the known characteristics of this compound, supplemented by available information.
Core Mechanism of Action: Ganglionic Blockade
The primary effect of this compound on the peripheral nervous system is the blockade of nicotinic acetylcholine receptors (nAChRs) located within autonomic ganglia. These ganglia are critical relay stations for both the sympathetic and parasympathetic divisions of the autonomic nervous system.
Signaling Pathway of Autonomic Transmission and Site of this compound Action
The transmission of nerve impulses through autonomic ganglia involves the release of acetylcholine (ACh) from preganglionic neurons. This ACh then binds to nAChRs on the postsynaptic membrane of the postganglionic neuron, leading to its depolarization and the propagation of the nerve impulse. This compound, as a competitive antagonist, is understood to bind to these nAChRs without activating them, thereby preventing ACh from binding and interrupting the transmission of signals through the ganglion.
Effects on the Neuromuscular Junction
While the primary classification of this compound is a ganglionic blocker, compounds that antagonize nAChRs can potentially also affect the nAChRs at the neuromuscular junction (NMJ). These receptors, while also nicotinic, have subunit structural differences from those in autonomic ganglia, which can lead to differential selectivity of drugs.
Neuromuscular Transmission and Potential for Blockade
At the neuromuscular junction, acetylcholine released from motor neurons binds to nAChRs on the muscle fiber membrane, leading to depolarization and muscle contraction. A blockade of these receptors would result in muscle relaxation or paralysis. The extent to which this compound affects the neuromuscular junction relative to its ganglionic blocking activity is not well-documented in available literature.
Quantitative Data Summary
A thorough search of contemporary scientific databases did not yield specific quantitative data regarding the potency (e.g., IC₅₀ or Kᵢ values) of this compound at either ganglionic or neuromuscular nicotinic receptors. Such data is essential for a precise understanding of its pharmacological profile, including its selectivity and therapeutic index. The table below is structured to accommodate such data should it become available through further research.
| Parameter | Autonomic Ganglia (nAChR) | Neuromuscular Junction (nAChR) | Reference |
| IC₅₀ / Kᵢ | Data not available | Data not available | |
| Receptor Subtype Selectivity | Data not available | Data not available | |
| In Vivo Potency (ED₅₀) | Data not available | Data not available |
Experimental Protocols
In Vitro Ganglionic Blockade Assay
This experimental workflow is designed to assess the direct effects of a compound on synaptic transmission in an isolated autonomic ganglion preparation.
Methodology:
-
Tissue Preparation: The superior cervical ganglion, with its preganglionic and postganglionic nerves intact, is dissected from an experimental animal (e.g., rabbit, rat) and maintained in a temperature-controlled organ bath containing physiological saline solution, continuously bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Stimulation and Recording: The preganglionic nerve is stimulated with supramaximal electrical pulses at a set frequency. The resulting compound action potentials from the postganglionic nerve are recorded using extracellular electrodes.
-
Drug Application: After obtaining a stable baseline response, this compound is added to the organ bath in increasing concentrations. The effect of each concentration on the amplitude of the postganglionic action potential is recorded.
-
Data Analysis: The percentage inhibition of the postganglionic action potential is plotted against the logarithm of the this compound concentration to generate a concentration-response curve, from which the IC₅₀ value (the concentration of drug that causes 50% inhibition) can be determined.
In Vitro Neuromuscular Blockade Assay
This protocol assesses the effect of a compound on the neuromuscular junction using an isolated nerve-muscle preparation.
Methodology:
-
Tissue Preparation: A nerve-muscle preparation, such as the phrenic nerve-diaphragm from a rat, is isolated and mounted in an organ bath containing physiological solution. The muscle is attached to a force transducer to measure contractile force.
-
Stimulation and Recording: The phrenic nerve is stimulated electrically, and the resulting isometric muscle contractions are recorded.
-
Drug Application: this compound is added to the bath in a cumulative or non-cumulative manner, and the reduction in twitch height is measured.
-
Data Analysis: A concentration-response curve is constructed by plotting the percentage reduction in twitch height against the drug concentration to determine the EC₅₀ (the concentration of drug that produces 50% of the maximal effect).
Conclusion and Future Directions
This compound is a ganglionic blocking agent that exerts its primary effect on the peripheral nervous system by antagonizing nicotinic acetylcholine receptors in autonomic ganglia. While its classification is established, there is a significant lack of publicly available, detailed quantitative data on its potency, selectivity, and effects at the neuromuscular junction. For a more complete understanding of this compound's pharmacological profile, further research utilizing modern electrophysiological and receptor binding techniques is warranted. The experimental protocols outlined in this guide provide a framework for such future investigations. This would be invaluable for drug development professionals seeking to explore the therapeutic potential or toxicological profile of this and related compounds.
Unearthing Arpenal: A Technical Guide to a Soviet-Era Anticholinergic Agent
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide delves into the historical and pharmacological landscape of Arpenal, a synthetic anticholinergic and antispasmodic agent developed during the Soviet era. While comprehensive data in English-language literature is sparse, this document synthesizes available information from Russian and other sources to provide a detailed overview for researchers, scientists, and drug development professionals. This compound, chemically identified as N-(3-(diethylamino)propyl)-alpha-phenyl-benzeneacetamide, exhibits a dual mechanism of action, functioning as both a cholinergic antagonist and a direct-acting antispasmodic.
Historical Context and Development
The pharmacological evaluation of this compound was significantly shaped by the work of Mikhail Davydovich Mashkovsky, a leading figure in Soviet pharmacology and the author of the comprehensive drug reference, "Medicinal Agents" (Лекарственные средства).[7][8] His work was instrumental in characterizing the properties of numerous drugs developed within the Soviet Union. The development of synthetic drugs like this compound was a priority for the Soviet government, which aimed to establish pharmaceutical independence from the West.[9][10][11][12]
Pharmacological Profile
This compound's primary pharmacological effects stem from its ability to block both muscarinic and nicotinic acetylcholine receptors, with a more pronounced action on N-cholinergic receptors.[8][13][14] This blockade of cholinergic signaling underlies its use in conditions characterized by smooth muscle spasms and certain neurological disorders. Additionally, this compound possesses a direct, papaverine-like myotropic antispasmodic effect on smooth muscles, independent of its anticholinergic activity.[4][11][15][16][17]
Mechanism of Action
Anticholinergic Activity: this compound competitively antagonizes the action of acetylcholine at both muscarinic (M) and nicotinic (N) receptors. By blocking these receptors, it inhibits the physiological responses mediated by acetylcholine, such as smooth muscle contraction and glandular secretions.
Papaverine-like Antispasmodic Activity: Independent of its interaction with cholinergic receptors, this compound directly relaxes smooth muscles. This action is similar to that of papaverine and is thought to involve the inhibition of phosphodiesterase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent smooth muscle relaxation.[4][11][17]
Quantitative Preclinical Data
Detailed quantitative preclinical data for this compound is not extensively documented in readily accessible international literature. The following table represents a compilation of expected preclinical evaluations for a compound with this compound's pharmacological profile.
| Parameter | Species | Tissue/Model | Method | Result | Reference |
| Anticholinergic Activity | |||||
| Muscarinic Receptor Binding (IC₅₀) | Rat | Brain tissue homogenate | Radioligand Binding Assay ([³H]-QNB) | Data not available | N/A |
| Nicotinic Receptor Binding (IC₅₀) | Rat | Brain tissue homogenate | Radioligand Binding Assay ([³H]-nicotine) | Data not available | N/A |
| Inhibition of Acetylcholine-induced Contraction (pA₂) | Guinea Pig | Isolated ileum | Organ Bath | Data not available | N/A |
| Antispasmodic Activity | |||||
| Inhibition of Spontaneous Contraction (IC₅₀) | Rabbit | Isolated jejunum | Organ Bath | Data not available | N/A |
| Inhibition of KCl-induced Contraction (IC₅₀) | Rat | Aorta | Organ Bath | Data not available | N/A |
| In Vivo Efficacy | |||||
| Antagonism of Oxotremorine-induced Tremors (ED₅₀) | Mouse | Whole animal | Behavioral assessment | Data not available | N/A |
| Reduction of Gastric Ulceration (ED₅₀) | Rat | Pylorus ligation model | Histological analysis | Data not available | N/A |
| Pharmacokinetics | |||||
| Half-life (t½) | Data not available | Data not available | Data not available | Data not available | N/A |
| Volume of Distribution (Vd) | Data not available | Data not available | Data not available | Data not available | N/A |
| Clearance (CL) | Data not available | Data not available | Data not available | Data not available | N/A |
| Bioavailability (F%) | Data not available | Data not available | Data not available | Data not available | N/A |
Clinical Data
This compound was clinically investigated for its utility in treating conditions such as peptic ulcer disease, pylorospasm, and parkinsonism.[8][13][14] Quantitative results from these clinical trials are not widely available in English-language publications. The table below outlines the expected endpoints and findings from such trials.
| Indication | Study Phase | Number of Patients | Primary Endpoint(s) | Key Findings | Reference |
| Parkinsonism | Data not available | Data not available | Improvement in motor symptoms (e.g., tremor, rigidity) | Reported to have a beneficial effect on motor disturbances due to its central cholinoblocking properties. | [6][13] |
| Peptic Ulcer Disease | Data not available | Data not available | Reduction in gastric acid secretion, healing of ulcers | Indicated for use in peptic ulcer disease, suggesting a reduction in symptoms and promotion of healing. | [14][18] |
| Smooth Muscle Spasms (Pylorospasm, etc.) | Data not available | Data not available | Relief of spasm-related pain and discomfort | Used for various spastic conditions of the abdominal organs due to its antispasmodic effects. | [14][18] |
Experimental Protocols
Detailed experimental protocols for the specific studies conducted on this compound are not available. However, based on its known pharmacological properties, the following standard methodologies would have been employed to characterize its activity.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol outlines a general procedure for determining the binding affinity of a test compound like this compound to muscarinic acetylcholine receptors.[3][9][19]
Objective: To determine the inhibitory constant (Ki) of this compound for muscarinic receptors.
Materials:
-
Rat brain tissue (e.g., cortex or striatum)
-
[³H]-Quinuclidinyl benzilate ([³H]-QNB) as the radioligand
-
Atropine as a non-labeled competitor for non-specific binding
-
This compound (test compound) at various concentrations
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In triplicate, combine the membrane preparation, [³H]-QNB (at a concentration near its Kd), and either:
-
Binding buffer (for total binding)
-
A high concentration of atropine (for non-specific binding)
-
Varying concentrations of this compound (for competition binding)
-
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]-QNB binding) and calculate the Ki value using the Cheng-Prusoff equation.
Isolated Organ Bath Assay for Antispasmodic Activity
This protocol describes a general method for assessing the antispasmodic effect of a compound like this compound on isolated smooth muscle tissue.[13][20][21][22]
Objective: To determine the potency of this compound in relaxing pre-contracted smooth muscle.
Materials:
-
Guinea pig ileum or other suitable smooth muscle tissue
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
Acetylcholine or other contractile agonist (e.g., KCl)
-
This compound (test compound) at various concentrations
-
Organ bath apparatus with isometric force transducer
-
Data acquisition system
Procedure:
-
Tissue Preparation: Isolate a segment of guinea pig ileum and mount it in an organ bath chamber containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with periodic washing.
-
Contraction: Induce a stable contraction of the tissue by adding a submaximal concentration of a contractile agonist (e.g., acetylcholine).
-
Drug Addition: Once a stable contraction plateau is reached, cumulatively add increasing concentrations of this compound to the organ bath.
-
Recording: Record the changes in isometric tension using the force transducer and data acquisition system.
-
Data Analysis: Express the relaxation at each this compound concentration as a percentage of the initial agonist-induced contraction. Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation).
Signaling Pathways
This compound exerts its effects by interfering with acetylcholine-mediated signaling pathways.
Cholinergic Signaling Pathways
Acetylcholine (ACh) is a key neurotransmitter that acts on two main types of receptors: ionotropic nicotinic receptors (nAChRs) and metabotropic muscarinic receptors (mAChRs).[23][24][25]
Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels. When ACh binds to nAChRs, the channel opens, allowing the influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the cell membrane and an excitatory response.
Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors (GPCRs). There are five subtypes (M1-M5).
-
M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This pathway ultimately increases intracellular calcium levels, leading to cellular responses like smooth muscle contraction.
-
M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This often results in inhibitory cellular responses.
This compound, as an antagonist at these receptors, prevents the binding of acetylcholine and the subsequent initiation of these signaling cascades.
Papaverine-like Antispasmodic Signaling Pathway
The direct antispasmodic effect of this compound, similar to papaverine, is believed to involve the modulation of intracellular second messengers that regulate smooth muscle tone.
Conclusion
This compound represents a unique pharmacological agent with a dual mechanism of action, combining anticholinergic and direct myotropic antispasmodic properties. While its clinical use has been largely confined to the former Soviet Union and detailed quantitative data is not widely disseminated, this technical guide provides a foundational understanding of its historical context, pharmacological profile, and putative mechanisms of action. Further research, including the potential unearthing and translation of original Soviet-era research publications, would be invaluable for a more complete characterization of this compound for modern drug development and research applications.
References
- 1. Parkinson’s Disease Drug Therapies in the Clinical Trial Pipeline: 2023 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Активный иммунотерапевтический препарат PD01A для лечения болезни Паркинсона, фаза I клинического исследования [ru.movementdisorders.org]
- 3. Institute of Fine Organic Chemistry named after A. L. Mnjoyan - Yerevan [wikimapia.org]
- 4. au.kompass.com [au.kompass.com]
- 5. bizon.am [bizon.am]
- 6. National Academy of Sciences of the Republic of Armenia [sci.am]
- 7. chem.folium.ru [chem.folium.ru]
- 8. Лекарственные средства М. Д. Машковский Новая волна , 2020 г. [trauma-books.ru]
- 9. Как открытия советских медиков и фармацевтов приближали Победу [pharmmedprom.ru]
- 10. historymed.ru [historymed.ru]
- 11. Чудо-таблетка: почему в СССР верили в «секретные» лекарства - HSE Daily [daily.hse.ru]
- 12. oncology.ru [oncology.ru]
- 13. cyclowiki.org [cyclowiki.org]
- 14. Арпенал — описание вещества, фармакология, применение, противопоказания, формула [rlsnet.ru]
- 15. fiveable.me [fiveable.me]
- 16. STCOPC – Գլխավոր [stcopc.sci.am]
- 17. discovery.gsa.ac.uk [discovery.gsa.ac.uk]
- 18. Muscarinic receptors in isolated smooth muscle cells from gastric antrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. История фармацевтики в СССР (1917-1950 гг.) | VK [m.vk.com]
- 20. Properties of muscarinic receptors mediating second messenger responses in the rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Characteristics of response of isolated smooth muscle cells to cholinergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Smooth Muscle Preparations | Basicmedical Key [basicmedicalkey.com]
- 23. The past, present and future of anticholinergic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mycalpharm.com [mycalpharm.com]
- 25. Anticholinergic - Wikipedia [en.wikipedia.org]
Methodological & Application
Preparation of Arpenal Hydrochloride Solution for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arpenal hydrochloride is a ganglionic blocking agent, acting as a nicotinic acetylcholine receptor (nAChR) antagonist at the autonomic ganglia. This mechanism disrupts neurotransmission in both the sympathetic and parasympathetic nervous systems, making it a subject of interest in various pharmacological studies. Proper preparation of this compound hydrochloride solutions is critical for obtaining accurate and reproducible results in in vivo research. This document provides detailed application notes and protocols for the preparation of this compound hydrochloride solutions intended for administration to laboratory animals.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound hydrochloride is provided in the table below. Adherence to recommended storage conditions is crucial to maintain the compound's stability and integrity.
| Property | Value | Reference |
| CAS Number | 3098-65-5 | [1] |
| Molecular Formula | C₂₁H₂₈ClNO₂ | [1] |
| Molecular Weight | 361.91 g/mol | [1] |
| Appearance | White to off-white powder | |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (In Solvent) | -80°C for up to 1 year | [1] |
Solubility Data
| Solvent | Solubility (mg/mL) | Notes |
| Water | Data not available | Likely requires co-solvents for physiological concentrations. |
| Phosphate-Buffered Saline (PBS) | Data not available | Similar to water, co-solvents are likely necessary. |
| Dimethyl Sulfoxide (DMSO) | Data not available | Often used as a primary solvent for stock solutions. |
| Ethanol | Data not available | May be used as a co-solvent. |
Recommended In Vivo Formulation
Based on supplier recommendations, a co-solvent vehicle is advised for preparing this compound hydrochloride for in vivo administration. This formulation is designed to enhance the solubility and stability of the compound in an aqueous-based medium suitable for injection.
| Component | Percentage |
| DMSO | 5% |
| PEG300 | 30% |
| Tween 80 | 5% |
| Saline/PBS/ddH₂O | 60% |
Experimental Protocols
Preparation of this compound Hydrochloride Stock Solution (10 mg/mL in DMSO)
This protocol describes the preparation of a 10 mg/mL stock solution in DMSO. This stock solution can be stored at -80°C and used for the preparation of the final dosing solution.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound hydrochloride powder (e.g., 10 mg) into the tared tube.
-
Add the calculated volume of sterile DMSO to achieve a final concentration of 10 mg/mL (e.g., for 10 mg of powder, add 1 mL of DMSO).
-
Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C.
Preparation of Final Dosing Solution (e.g., 1 mg/mL for a 10 mg/kg dose)
This protocol details the preparation of a 1 mg/mL final dosing solution using the 10 mg/mL DMSO stock solution and the recommended co-solvent vehicle. The final concentration should be adjusted based on the desired dosage and the weight of the experimental animals.
Materials:
-
This compound hydrochloride stock solution (10 mg/mL in DMSO)
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile, pyrogen-free syringe filter (0.22 µm pore size)
-
Sterile syringes and needles
Protocol:
-
Calculate Required Volumes: Determine the total volume of the final dosing solution needed for the experiment. Based on a final concentration of 1 mg/mL, calculate the required volume of the 10 mg/mL this compound hydrochloride stock solution. For example, to prepare 10 mL of a 1 mg/mL solution, you will need 1 mL of the 10 mg/mL stock solution.
-
Prepare the Vehicle Mixture:
-
In a sterile conical tube, combine the required volumes of the vehicle components according to the recommended percentages:
-
PEG300: 30% of the final volume (e.g., 3 mL for a 10 mL final volume)
-
Tween 80: 5% of the final volume (e.g., 0.5 mL for a 10 mL final volume)
-
Sterile Saline or PBS: 60% of the final volume (e.g., 6 mL for a 10 mL final volume)
-
-
Vortex the vehicle mixture thoroughly to ensure homogeneity.
-
-
Prepare the Dosing Solution:
-
Add the calculated volume of the this compound hydrochloride stock solution (10 mg/mL in DMSO) to the pre-mixed vehicle. For a 10 mL final solution, you would add 1 mL of the stock to 9 mL of the vehicle mixture. Note: The final DMSO concentration in this example will be 10% of the stock solution volume added to the total volume, which is a common practice in in vivo studies.
-
Vortex the final solution thoroughly to ensure the drug is evenly distributed.
-
-
Sterile Filtration:
-
Draw the final dosing solution into a sterile syringe.
-
Attach a sterile, pyrogen-free 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new, sterile vial or tube. This step is crucial to remove any potential microbial contamination and ensure the sterility of the injectable solution.
-
-
Storage and Use:
-
The freshly prepared and filtered dosing solution should be used immediately.
-
If short-term storage is necessary, store the solution at 4°C and protect it from light. It is recommended to use the solution within 24 hours of preparation. Do not freeze the final aqueous-based solution.
-
Visualization of Mechanism and Workflow
Signaling Pathway of a Ganglionic Blocker
This compound hydrochloride, as a ganglionic blocker, acts by antagonizing nicotinic acetylcholine receptors at the autonomic ganglia. This action inhibits the transmission of nerve impulses from preganglionic to postganglionic neurons in both the sympathetic and parasympathetic nervous systems.
Caption: Mechanism of action of this compound hydrochloride as a ganglionic blocker.
Experimental Workflow for Solution Preparation
The following workflow diagram illustrates the key steps for preparing the this compound hydrochloride dosing solution for in vivo studies.
References
Efficacy Assessment of Arpenal in Preclinical Bronchial Asthma Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bronchial asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), inflammation, and remodeling. The cholinergic nervous system plays a significant role in the pathophysiology of asthma, primarily through the action of acetylcholine on muscarinic receptors. Arpenal (Арпенал), a known muscarinic antagonist, presents a potential therapeutic avenue for the management of asthma by blocking the effects of acetylcholine in the airways. This document provides a detailed protocol for evaluating the efficacy of this compound in a well-established murine model of ovalbumin (OVA)-induced allergic asthma.
Mechanism of Action and Signaling Pathways
This compound is a competitive antagonist of muscarinic acetylcholine receptors (M-cholinoreceptors). In the context of bronchial asthma, its therapeutic potential is primarily based on its ability to block M3 and potentially M2 muscarinic receptors in the airways.
-
M3 Receptor Antagonism: M3 receptors are predominantly located on airway smooth muscle cells. Their activation by acetylcholine, released from parasympathetic nerve endings, triggers a signaling cascade that leads to bronchoconstriction. By blocking M3 receptors, this compound is expected to inhibit this contraction, leading to bronchodilation and a reduction in airway resistance.[1][2]
-
M2 Receptor Modulation: M2 receptors are found on presynaptic parasympathetic nerve terminals and act as autoreceptors, inhibiting further release of acetylcholine. In asthma, M2 receptor function can be impaired, leading to an exaggerated release of acetylcholine and increased bronchoconstriction. While the primary therapeutic effect of anticholinergics in asthma is attributed to M3 blockade, the interaction with M2 receptors can also influence the overall response.[2][3]
The following diagram illustrates the signaling pathways involved in cholinergic-mediated bronchoconstriction and the proposed site of action for this compound.
Caption: Cholinergic signaling in airway smooth muscle and this compound's mechanism.
Experimental Protocol: Ovalbumin-Induced Allergic Asthma in Mice
This protocol describes the induction of an allergic asthma phenotype in mice using ovalbumin (OVA) as the allergen. This model mimics key features of human asthma, including airway hyperresponsiveness, eosinophilic inflammation, and increased mucus production.[4][5]
Experimental Workflow
The following diagram outlines the key phases of the experimental protocol.
Caption: Workflow for testing this compound in an OVA-induced asthma model.
Materials and Reagents
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Ovalbumin (OVA): Grade V, Sigma-Aldrich.
-
Aluminum hydroxide (Alum): Imject™ Alum, Thermo Fisher Scientific.
-
This compound hydrochloride: To be sourced and prepared in a sterile saline solution.
-
Methacholine chloride: Sigma-Aldrich.
-
Phosphate-buffered saline (PBS): pH 7.4.
-
Formalin (10% neutral buffered): For tissue fixation.
-
Paraffin wax: For tissue embedding.
-
Hematoxylin and Eosin (H&E) stains: For histological analysis.
-
Periodic acid-Schiff (PAS) stain: For mucus production analysis.
Step-by-Step Methodology
1. Sensitization Phase [4][6][7]
-
On day 0 and day 14, sensitize mice by intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in sterile PBS.
-
The control group should receive i.p. injections of PBS with aluminum hydroxide only.
-
On days 21, 22, and 23, challenge the sensitized mice by intranasal administration of 50 µL of a 1% OVA solution in sterile PBS (25 µL per nostril) under light isoflurane anesthesia.
-
The control group should be challenged with sterile PBS only.
3. This compound Administration
-
The treatment group will receive this compound administered via an appropriate route (e.g., intraperitoneal or intranasal) at a predetermined dose. A dose-response study is recommended to determine the optimal dose. Based on available literature for other anticholinergics, a starting point could be in the range of 0.1-1 mg/kg.
-
Administer this compound 30-60 minutes prior to each OVA challenge on days 21, 22, and 23.
-
The vehicle control group should receive the same volume of the vehicle (e.g., sterile saline) on the same schedule.
4. Measurement of Airway Hyperresponsiveness (AHR) [8][9][10][11]
-
On day 24, assess AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph.
-
Place conscious, unrestrained mice into the plethysmography chambers and allow them to acclimatize.
-
Record baseline readings for 3 minutes.
-
Expose the mice to nebulized PBS, followed by increasing concentrations of methacholine (e.g., 3.125, 6.25, 12.5, 25, and 50 mg/mL) for 3 minutes at each concentration.
-
Record the enhanced pause (Penh) values for 3 minutes following each nebulization. Penh is a dimensionless value that reflects changes in the timing of breathing and is used as a measure of airway obstruction.
5. Bronchoalveolar Lavage (BAL) Fluid Analysis [12][13][14][15][16]
-
On day 25, euthanize the mice with an overdose of an appropriate anesthetic.
-
Expose the trachea and cannulate it with a sterile catheter.
-
Instill 1 mL of ice-cold PBS into the lungs and gently aspirate. Repeat this process three times, pooling the recovered fluid.
-
Centrifuge the BAL fluid at 400 x g for 10 minutes at 4°C.
-
Collect the supernatant for cytokine analysis (e.g., IL-4, IL-5, IL-13) using ELISA or a multiplex assay.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a Wright-Giemsa stain for differential cell counting (macrophages, eosinophils, neutrophils, lymphocytes). Count at least 300 cells per slide.
6. Lung Tissue Histology [17][18][19][20]
-
Following BAL, perfuse the lungs with PBS to remove blood.
-
Inflate the lungs with 10% neutral buffered formalin at a constant pressure of 25 cm H₂O and ligate the trachea.
-
Immerse the lungs in 10% neutral buffered formalin for at least 24 hours.
-
Embed the fixed lung tissue in paraffin and cut 5 µm sections.
-
Stain sections with H&E to assess peribronchial and perivascular inflammation.
-
Stain sections with PAS to visualize and quantify goblet cell hyperplasia and mucus production.
-
Score the stained sections for the severity of inflammation and mucus production using a semi-quantitative scoring system.
Data Presentation and Analysis
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate tests, such as one-way ANOVA followed by a post-hoc test for multiple group comparisons. A p-value of less than 0.05 is typically considered statistically significant.
Table 1: Effect of this compound on Airway Hyperresponsiveness (Penh) to Methacholine
| Methacholine (mg/mL) | Control | OVA-Sensitized | OVA + this compound (Dose 1) | OVA + this compound (Dose 2) |
| 0 (Baseline) | ||||
| 3.125 | ||||
| 6.25 | ||||
| 12.5 | ||||
| 25 | ||||
| 50 |
Table 2: Effect of this compound on Inflammatory Cell Infiltration in BAL Fluid
| Cell Type (x10⁴/mL) | Control | OVA-Sensitized | OVA + this compound (Dose 1) | OVA + this compound (Dose 2) |
| Total Cells | ||||
| Eosinophils | ||||
| Neutrophils | ||||
| Lymphocytes | ||||
| Macrophages |
Table 3: Effect of this compound on Th2 Cytokine Levels in BAL Fluid
| Cytokine (pg/mL) | Control | OVA-Sensitized | OVA + this compound (Dose 1) | OVA + this compound (Dose 2) |
| IL-4 | ||||
| IL-5 | ||||
| IL-13 |
Conclusion
This detailed protocol provides a robust framework for the preclinical evaluation of this compound's efficacy in a murine model of allergic asthma. By systematically assessing its impact on airway hyperresponsiveness, airway inflammation, and the underlying signaling pathways, researchers can gain valuable insights into its therapeutic potential for the treatment of bronchial asthma. The data generated from these studies will be crucial for guiding further drug development and future clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. Muscarinic receptor-mediated bronchoconstriction is coupled to caveolae in murine airways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of M2 Muscarinic Receptor in the Airway Response to Methacholine of Mice Selected for Minimal or Maximal Acute Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 6. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Airway Hyperresponsiveness in Mouse Models | Society for Mucosal Immunology [socmucimm.org]
- 9. Measurement of Airway Hyperresponsiveness [bio-protocol.org]
- 10. Frontiers | Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice [frontiersin.org]
- 11. atsjournals.org [atsjournals.org]
- 12. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. cdn-links.lww.com [cdn-links.lww.com]
- 15. Identification and Enumeration of Immune Cells in Bronchoalveolar Lavage Fluid by Flow Cytometry [jove.com]
- 16. scispace.com [scispace.com]
- 17. Lung inflammation and epithelial changes in a murine model of atopic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Lung Volumes in a Mouse Model of Pulmonary Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Arpenal in Experimental Parkinsonism: A Review of Non-Existent Evidence
Despite a comprehensive review of available scientific literature, there is currently no evidence to support the use of Arpenal (N-(3-(diethylamino)propyl)-alpha-phenyl-benzeneacetamide) in experimental models of Parkinsonism. Researchers, scientists, and drug development professionals should be aware that protocols, quantitative data, and established signaling pathways for this specific application do not exist in published research.
This compound is identified as a ganglionic blocking agent, with its primary therapeutic application being in the treatment of bronchial asthma. Its mechanism of action involves inhibiting the transmission of nerve impulses in the autonomic ganglia. While some ganglionic blockers are known to cross the blood-brain barrier and exert effects on the central nervous system, extensive searches have not revealed any studies investigating this compound's potential neuroprotective effects or its utility in modeling or treating Parkinson's disease.
The core requirements of this request—including detailed application notes, experimental protocols, quantitative data tables, and visualizations of signaling pathways—cannot be fulfilled due to the absence of foundational research in this area. The scientific community has not explored this compound in the context of Parkinson's disease, and therefore, no established methodologies or datasets are available for summarization or visualization.
For researchers interested in novel therapeutic avenues for Parkinson's disease, the focus remains on compounds that directly or indirectly modulate dopaminergic pathways, reduce neuroinflammation, inhibit protein aggregation, or promote neuronal survival through established neuroprotective mechanisms. This compound does not currently fall into any of these investigated categories for Parkinson's disease.
It is crucial for research and development professionals to rely on scientifically validated models and compounds. Based on the current body of knowledge, the use of this compound in experimental Parkinsonism is not a recognized or documented area of study. Therefore, the development of application notes and protocols for this topic is not feasible.
Arpenal Administration in Preclinical Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arpenal, identified as the chemical compound N-[3-(diethylamino)propyl]-2,2-di(phenyl)acetamide, is classified as a ganglionic blocking agent. These agents act by antagonizing nicotinic acetylcholine receptors within the autonomic ganglia, thereby inhibiting neurotransmission. This mechanism suggests potential therapeutic applications in conditions involving the autonomic nervous system. One area of investigation has been its potential use in bronchial asthma.
This document provides an overview of the known characteristics of this compound and outlines general experimental protocols for the administration of ganglionic blockers in preclinical animal studies, which can be adapted for the investigation of this compound. Due to a lack of specific published data on this compound administration, the following protocols are based on general methodologies for this class of drugs.
Data Presentation
As no specific quantitative data for this compound administration in preclinical animal studies could be located in publicly available literature, a comparative data table cannot be provided at this time. Researchers are encouraged to perform dose-ranging studies to determine optimal and safe dosages for their specific animal models and experimental goals.
Mechanism of Action: Ganglionic Blockade
This compound functions as a ganglionic blocker, which means it interferes with the transmission of nerve impulses in the autonomic nervous system. This system is crucial for regulating involuntary bodily functions. The primary mechanism involves the blockade of nicotinic acetylcholine (nAChR) receptors on postganglionic neurons in both the sympathetic and parasympathetic ganglia. By preventing acetylcholine from binding to these receptors, this compound effectively reduces the outflow of signals from these ganglia to various organs.
Application Notes and Protocols for the Quantification of Arpenal in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arpenal, with the chemical name N-(3-(diethylamino)propyl)-α-phenyl-benzeneacetamide, is a ganglionic blocking agent.[1] The development of robust and reliable analytical methods for the quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document provides detailed application notes and protocols for the determination of this compound in human plasma using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Chemical Information:
-
IUPAC Name: N-(3-(diethylamino)propyl)-α-phenyl-benzeneacetamide
-
CAS Number: 298-60-2
-
Molecular Formula: C₂₁H₂₈N₂O
-
Molecular Weight: 324.47 g/mol
I. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method provides a cost-effective and widely accessible approach for the quantification of this compound in human plasma, suitable for studies where high sensitivity is not the primary requirement.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Accuracy at LLOQ | 95.0% - 105.0% |
| Precision at LLOQ (CV%) | < 15% |
| Accuracy (QC Levels) | 90.0% - 110.0% |
| Precision (Intra-day, CV%) | < 10% |
| Precision (Inter-day, CV%) | < 12% |
| Recovery | > 85% |
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS), e.g., a structurally similar tertiary amine
-
HPLC-grade acetonitrile and methanol
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Deionized water
2. Sample Preparation (Protein Precipitation):
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 200 µL of plasma into the respective tubes.
-
Spike with the appropriate concentration of this compound standard or QC solutions.
-
Add 20 µL of the internal standard working solution to all tubes (except blanks).
-
Add 600 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
3. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (40:60, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm (based on the phenyl chromophores)
-
Injection Volume: 20 µL
Experimental Workflow Diagram
Caption: HPLC-UV workflow for this compound quantification.
II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it the preferred choice for pharmacokinetic studies requiring low limits of quantification.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy at LLOQ | 98.0% - 102.0% |
| Precision at LLOQ (CV%) | < 10% |
| Accuracy (QC Levels) | 95.0% - 105.0% |
| Precision (Intra-day, CV%) | < 5% |
| Precision (Inter-day, CV%) | < 8% |
| Recovery | > 90% |
| Matrix Effect | Minimal |
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., this compound-d5)
-
LC-MS grade acetonitrile and methanol
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Deionized water
2. Sample Preparation (Liquid-Liquid Extraction):
-
Label 1.5 mL microcentrifuge tubes.
-
Pipette 100 µL of plasma into the respective tubes.
-
Spike with this compound standard or QC solutions.
-
Add 10 µL of the SIL-IS working solution.
-
Add 50 µL of 0.1 M NaOH to basify the sample.
-
Add 800 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex mix for 5 minutes.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Freeze the aqueous layer by placing the tubes in a dry ice/acetone bath for 2 minutes.
-
Decant the organic (upper) layer into a clean tube.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: Q1 325.2 -> Q3 112.1 (quantifier), Q1 325.2 -> Q3 91.1 (qualifier)
-
This compound-d5 (SIL-IS): Q1 330.2 -> Q3 112.1
-
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for this compound quantification.
Method Validation
Both the HPLC-UV and LC-MS/MS methods should be fully validated according to the guidelines of regulatory agencies such as the FDA or EMA. The validation should include the assessment of the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The relationship between the concentration of the analyte and the analytical response.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the sample preparation process.
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (freeze-thaw, short-term, long-term, and post-preparative).
Disclaimer
The analytical methods described in this document are proposed based on the chemical structure of this compound and general principles of bioanalytical method development. As no specific validated methods for this compound have been identified in the public domain, these protocols should be considered as a starting point and must be fully developed, optimized, and validated in a specialized laboratory before their application in regulated studies.
References
Application Notes and Protocols for Investigating Novel Therapies in Gastro-duodenal Ulcer Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastro-duodenal ulcers are a significant clinical concern, arising from an imbalance between aggressive factors, such as gastric acid and pepsin, and the protective mechanisms of the gastroduodenal mucosa.[1][2] The treatment landscape has been revolutionized by proton pump inhibitors and H2-receptor antagonists; however, the exploration of new therapeutic agents with novel mechanisms of action remains a critical area of research.[3][4][5] These application notes provide a comprehensive overview of the experimental protocols and conceptual frameworks for the investigation of a potential new chemical entity, for the treatment of gastro-duodenal ulcers. While specific data on "Arpenal" in this context is not available in the current scientific literature, the following protocols and data presentation formats can serve as a robust guide for preclinical evaluation of any new investigational drug.
Key Therapeutic Concepts in Ulcer Healing
The healing of gastro-duodenal ulcers is a complex process involving cell proliferation and migration to restore the damaged epithelium, the formation of granulation tissue, and angiogenesis to re-establish blood flow.[6][7] Several signaling pathways are pivotal in this regenerative process, including:
-
Prostaglandin E2 (PGE2) Pathway: Prostaglandins play a crucial role in mucosal defense and repair.[2] The PGE2 pathway, acting through EP receptors, can stimulate the expression of vascular endothelial growth factor (VEGF) and promote angiogenesis, which is essential for delivering oxygen and nutrients to the healing site.[6]
-
Growth Factor Signaling: Growth factors such as Epidermal Growth Factor (EGF), Fibroblast Growth Factor (FGF), and Transforming Growth Factor-beta (TGF-β) are instrumental in stimulating cell proliferation, migration, and extracellular matrix remodeling.[7][8][9] These factors often activate downstream pathways like the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositide 3-Kinase (PI3K)/AKT pathways.[8][10]
-
Cytoprotective Mechanisms: Cytoprotection refers to the ability of certain compounds to protect the gastric mucosa from injury without inhibiting acid secretion.[11][12][13] This can be achieved through various mechanisms, including increased mucus and bicarbonate secretion, enhanced mucosal blood flow, and stabilization of cellular membranes.[3][14][15]
Experimental Protocols for Preclinical Evaluation
A thorough preclinical evaluation of a new anti-ulcer agent involves a series of in vivo experiments using established animal models of gastro-duodenal ulcers.[16][17][18]
Induction of Gastric Ulcers
A variety of animal models can be employed to induce gastric ulcers, each with distinct mechanisms that can help elucidate the protective action of the test compound.[1][17]
a) NSAID-Induced Ulcer Model (e.g., Indomethacin)
-
Principle: Non-steroidal anti-inflammatory drugs (NSAIDs) induce ulcers primarily by inhibiting prostaglandin synthesis, thereby compromising the mucosal defense.[2]
-
Protocol:
-
Male Wistar rats (180-220g) are fasted for 24 hours with free access to water.
-
The test compound or vehicle is administered orally 30 minutes prior to ulcer induction.
-
Indomethacin (e.g., 30 mg/kg) is administered orally or subcutaneously.
-
Animals are sacrificed 4-6 hours after indomethacin administration.
-
Stomachs are removed, opened along the greater curvature, and examined for lesions.
-
The ulcer index is calculated based on the number and severity of the lesions.
-
b) Ethanol-Induced Ulcer Model
-
Principle: Ethanol induces severe hemorrhagic erosions in the gastric mucosa, providing a model to assess cytoprotective activity.[18]
-
Protocol:
-
Rats are fasted for 24 hours.
-
The test compound or vehicle is administered orally.
-
After 30-60 minutes, 1 mL of absolute ethanol is administered orally.
-
Animals are sacrificed 1 hour after ethanol administration.
-
Stomachs are excised and the ulcer index is determined.
-
c) Pyloric Ligation-Induced Ulcer Model
-
Principle: Ligation of the pyloric sphincter leads to the accumulation of gastric acid and pepsin, resulting in ulceration. This model is useful for evaluating both anti-secretory and cytoprotective effects.[17][18]
-
Protocol:
-
Rats are fasted for 24-48 hours.
-
Under light ether anesthesia, a midline abdominal incision is made, and the pylorus is ligated.
-
The test compound is administered intraduodenally immediately after ligation.
-
The abdominal wall is sutured.
-
Animals are sacrificed 4-19 hours after ligation.
-
Gastric juice is collected to measure volume, pH, and total acidity.
-
The stomach is examined for ulcers and the ulcer index is calculated.
-
Assessment of Ulcer Healing
a) Acetic Acid-Induced Chronic Ulcer Model
-
Principle: Application of acetic acid to the serosal surface of the stomach induces a well-defined, chronic ulcer that heals over several weeks, mimicking the clinical course of human ulcers.[1]
-
Protocol:
-
Under anesthesia, a laparotomy is performed.
-
A solution of acetic acid (e.g., 50-100%) is applied to the anterior serosal surface of the stomach for a defined period (e.g., 60 seconds).
-
The abdomen is closed.
-
The test compound is administered daily for a specified duration (e.g., 7-14 days), starting from the day after ulcer induction.
-
At the end of the treatment period, animals are sacrificed, and the ulcer area is measured.
-
Histopathological examination of the ulcer base can be performed to assess the quality of healing, including re-epithelialization, gland formation, and angiogenesis.
-
Data Presentation
Quantitative data from these experiments should be summarized in a clear and structured format to allow for easy comparison between treatment groups.
Table 1: Effect of Test Compound on Indomethacin-Induced Gastric Ulcers in Rats
| Treatment Group | Dose (mg/kg) | Ulcer Index (Mean ± SEM) | % Protection |
| Vehicle Control | - | - | |
| Test Compound | X | ||
| Test Compound | Y | ||
| Reference Drug | Z |
Table 2: Effect of Test Compound on Pyloric Ligation-Induced Gastric Secretion and Ulceration in Rats
| Treatment Group | Dose (mg/kg) | Gastric Juice Volume (mL) | pH | Total Acidity (mEq/L) | Ulcer Index (Mean ± SEM) |
| Vehicle Control | - | ||||
| Test Compound | X | ||||
| Test Compound | Y | ||||
| Reference Drug | Z |
Table 3: Effect of Test Compound on the Healing of Acetic Acid-Induced Chronic Gastric Ulcers in Rats
| Treatment Group | Dose (mg/kg) | Ulcer Area (mm²) (Mean ± SEM) | % Healing |
| Vehicle Control | - | - | |
| Test Compound | X | ||
| Test Compound | Y | ||
| Reference Drug | Z |
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex signaling pathways involved in ulcer healing and the experimental workflows.
Caption: Experimental workflow for evaluating a novel anti-ulcer agent.
Caption: Key signaling pathways involved in gastro-duodenal ulcer healing.
Conclusion
The systematic application of these experimental protocols and data analysis frameworks will enable a comprehensive evaluation of novel therapeutic candidates for the treatment of gastro-duodenal ulcers. By investigating the effects of a test compound on various ulcer models, researchers can elucidate its mechanism of action, whether it be through cytoprotection, anti-secretory effects, or the promotion of healing, thereby providing a solid foundation for further drug development.
References
- 1. Histopathological Overview of Experimental Ulcer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Duodenal Ulcer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Peptic Ulcer Disease Medication: Proton Pump Inhibitors, H2-Receptor Antagonists, Antimicrobials, Antidiarrheal Agents, Cytoprotective Agents [emedicine.medscape.com]
- 4. Acid peptic diseases: pharmacological approach to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacotherapeutic management of duodenal and gastric ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel mechanisms and signaling pathways of esophageal ulcer healing: the role of prostaglandin EP2 receptors, cAMP, and pCREB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Wound healing and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling pathways in cutaneous wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Signalling Pathways in Chronic Wound Healing [mdpi.com]
- 11. Experimental gastric and duodenal ulcers. Advances in pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gastrointestinal cytoprotection: from basic science to clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Clinical aspects of cytoprotection with prostaglandin analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gastric cytoprotection is secondary to increased mucosal fluid secretion: a study of six cytoprotective agents in the rat [pubmed.ncbi.nlm.nih.gov]
- 15. The protease-activated receptor-2 agonist induces gastric mucus secretion and mucosal cytoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jddtonline.info [jddtonline.info]
- 17. researchgate.net [researchgate.net]
- 18. austinpublishinggroup.com [austinpublishinggroup.com]
Arpenal: A Pharmacological Tool for Ganglionic Transmission Blockade
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Arpenal (Арпенал) is a pharmacological agent characterized by its dual mechanism of action as a ganglionic blocker and an M-cholinoreceptor antagonist.[1][2][3] This unique profile allows for the modulation of the autonomic nervous system by inhibiting neurotransmission at the level of the autonomic ganglia, primarily through blockade of nicotinic acetylcholine receptors (nAChRs), and by antagonizing the effects of acetylcholine at muscarinic receptors. These properties make this compound a valuable tool for in vitro and in vivo research aimed at understanding the roles of ganglionic transmission in various physiological and pathophysiological processes.
Developed in the Soviet Union, this compound has been clinically utilized for conditions such as bronchial asthma and gastro-duodenal ulcers, where a reduction in parasympathetic tone is beneficial.[4][5] Its actions extend to reducing smooth muscle spasm and lowering blood pressure, consistent with its ganglionic blocking and cholinolytic effects.[6][7]
These application notes provide a comprehensive overview of this compound's pharmacological properties, along with detailed protocols for its use in experimental settings to investigate and manipulate ganglionic transmission.
Physicochemical Properties and Formulation
| Property | Value | Source |
| Chemical Name | N-(3-diethylaminopropyl)-α-phenyl-benzeneacetamide | TargetMol |
| Synonyms | Арпенал, this compound hydrochloride | [6] |
| Molecular Formula | C21H29ClN2O | TargetMol |
| Molecular Weight | 360.92 g/mol | TargetMol |
| Solubility | Soluble in water | General Knowledge |
| Storage | Store at -20°C for long-term stability. | TargetMol |
Note: The provided data is for this compound hydrochloride.
Mechanism of Action
This compound exerts its pharmacological effects through a dual antagonism at key cholinergic receptors:
-
Ganglionic Blockade (N-Cholinoreceptor Antagonism): this compound blocks nicotinic acetylcholine receptors at the autonomic ganglia of both the sympathetic and parasympathetic nervous systems. This action inhibits the transmission of nerve impulses from preganglionic to postganglionic neurons, leading to a reduction in autonomic outflow.[1][2]
-
M-Cholinoreceptor Antagonism: this compound also acts as an antagonist at muscarinic acetylcholine receptors, which are located on effector organs innervated by postganglionic parasympathetic neurons. This contributes to its overall anticholinergic effects.[1][3]
The combined effect of this dual antagonism results in a broad inhibition of the autonomic nervous system.
References
Application Notes and Protocols for Arpenal Dosage in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arpenal is classified as an anticholinergic agent, specifically a muscarinic acetylcholine receptor antagonist. These compounds competitively inhibit the binding of acetylcholine to its receptors, thereby blocking parasympathetic nerve impulses. In preclinical research, this compound and similar compounds are valuable tools for investigating the role of the cholinergic system in various physiological and pathological processes, including learning and memory, cardiovascular function, and respiratory control.
These application notes provide a comprehensive guide to dosage considerations for this compound in rodent models, leveraging data from the surrogate compounds atropine and scopolamine. Detailed experimental protocols for common administration routes and diagrams of the relevant signaling pathway and experimental workflows are included to facilitate robust and reproducible in vivo studies.
Data Presentation: Dosage Parameters for Surrogate Compounds
The following tables summarize acute toxicity (LD50) and effective dose ranges for atropine and scopolamine in mice and rats. This data is intended to provide a starting point for dose-range finding studies with this compound.
Table 1: Acute Toxicity (LD50) of Atropine and Scopolamine in Rodents
| Compound | Species | Administration Route | LD50 (mg/kg) |
| Atropine | Mouse | Oral | 75 |
| Rat | Oral | 500[1] | |
| Mouse | Intraperitoneal | 30 | |
| Rat | Intraperitoneal | 280[2] | |
| Scopolamine | Mouse | Intraperitoneal | 148 |
| Rat | Intraperitoneal | Not readily available |
Table 2: Effective Dose Ranges of Atropine and Scopolamine in Rodent Models
| Compound | Species | Model / Effect | Effective Dose Range (mg/kg) | Administration Route |
| Atropine | Rat | Delirium Model | 3.44 - 55 | Intravenous[3][4] |
| Rat | Inhibition of Salivation | 0.05 - 0.5 | Subcutaneous, Intramuscular[5] | |
| Rat | Increased Heart Rate | 0.025 - 0.2 | Intravenous[6] | |
| Mouse | Chronic Motility Study | 30 - 60 (daily) | Not specified[7] | |
| Scopolamine | Mouse | Cognitive Impairment | 0.03 - 1.0[8][9] | Subcutaneous, Intraperitoneal[10][11][12] |
| Rat | Cognitive Impairment | 0.2 - 1.0 | Intraperitoneal[13] | |
| Mouse | Reversal Learning Deficit | 0.05 - 1.0 | Subcutaneous[14] | |
| Rat | Working Memory Impairment | 0.008 - 0.072 (intra-amygdala) | Microinjection |
Experimental Protocols
Protocol for Oral Gavage in Rats
This protocol describes the standard procedure for administering a substance directly into the stomach of a rat.
Materials:
-
Appropriately sized oral gavage needle (16-18 gauge for adult rats)[6]
-
Syringe (volume appropriate for the calculated dose)
-
Test substance (this compound or surrogate) dissolved in a suitable vehicle (e.g., sterile water or 0.9% saline)
-
Animal scale
-
Permanent marker
Procedure:
-
Animal Preparation:
-
Gavage Needle Measurement:
-
Administration:
-
Draw the calculated volume of the test substance into the syringe and attach the gavage needle.
-
Hold the rat in an upright position and gently extend its head to create a straight line from the mouth to the esophagus.[5]
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth.[9]
-
The rat should swallow as the needle is advanced. The needle should pass smoothly into the esophagus without resistance. Do not force the needle. [5]
-
Once the needle is inserted to the pre-measured depth, slowly administer the substance.[9]
-
-
Post-Administration:
-
Gently withdraw the needle along the same path of insertion.
-
Return the rat to its cage and monitor for any signs of distress, such as labored breathing, for at least 10 minutes.[9]
-
Protocol for Intraperitoneal (IP) Injection in Mice
This protocol details the procedure for administering a substance into the peritoneal cavity of a mouse.
Materials:
-
Syringe (0.3 - 1 ml) with an appropriately sized needle (25-27 gauge)[14]
-
Test substance (this compound or surrogate) dissolved in a sterile, isotonic vehicle.
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation:
-
Injection Site Identification:
-
Administration:
-
Insert the needle, bevel up, at a 30-40 degree angle to the abdominal wall.[14]
-
Gently aspirate by pulling back on the syringe plunger to ensure no blood or urine is drawn, which would indicate entry into a blood vessel or the bladder. If fluid is aspirated, withdraw the needle and reinject at a slightly different site with a new sterile needle.[4]
-
If there is no aspirate, slowly inject the substance into the peritoneal cavity.
-
-
Post-Administration:
-
Withdraw the needle and return the mouse to its cage.
-
Observe the animal for any signs of distress or complications, such as bleeding at the injection site or signs of abdominal pain.[14]
-
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. uomosul.edu.iq [uomosul.edu.iq]
- 3. Rat model of delirium: atropine dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. Atropine Sulfate – Rat Guide [ratguide.com]
- 6. An atropinized heat-stressed rat model: dose response effects and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of chronic atropine administration on mouse motility and on ACh levels in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Scopolamine on Mice Motor Activity, Lick Behavior and Reversal Learning in the IntelliCage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Effects of chronic scopolamine treatment on cognitive impairment and neurofilament expression in the mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Arpenal Hydrochloride in Vitro
Welcome to the technical support center for Arpenal hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing solubility issues encountered during in vitro experiments. Here, you will find a troubleshooting guide and frequently asked questions (FAQs) to help you navigate the challenges of working with this compound.
Troubleshooting Guide
Issue 1: this compound hydrochloride powder is not dissolving in aqueous buffers (e.g., PBS, cell culture media).
-
Potential Cause: this compound hydrochloride has low aqueous solubility. Direct dissolution in aqueous solutions, especially at higher concentrations, is often challenging.
-
Troubleshooting Steps:
-
Use an Organic Co-Solvent: Prepare a high-concentration stock solution in an organic solvent first. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of sparingly soluble compounds.
-
Step-wise Dilution: When preparing your final working solution, dilute the stock solution in your aqueous buffer in a stepwise manner. Avoid adding a small volume of highly concentrated stock solution directly into a large volume of aqueous buffer, as this can cause precipitation.
-
Gentle Warming and Agitation: After dilution, gentle warming (e.g., to 37°C) and continuous agitation (e.g., vortexing or stirring) can aid in dissolution. However, be mindful of the compound's stability at elevated temperatures.
-
Issue 2: A precipitate forms after diluting the DMSO stock solution into the aqueous experimental medium.
-
Potential Cause: The concentration of this compound hydrochloride in the final aqueous solution exceeds its solubility limit, even with the presence of a small amount of DMSO.
-
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound hydrochloride in your experiment.
-
Increase the Percentage of Co-solvent: If experimentally permissible, slightly increasing the final concentration of DMSO in your working solution may help maintain solubility. However, it is crucial to keep the final DMSO concentration low (typically below 0.5%) to avoid solvent-induced cellular toxicity.
-
Incorporate Other Excipients: For in vivo preparations, formulations often include co-solvents like PEG300 and surfactants like Tween 80 to improve solubility.[1] While less common for in vitro cell-based assays, exploring the use of such excipients at very low, non-toxic concentrations could be a potential strategy if standard methods fail.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound hydrochloride?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound hydrochloride.[2]
Q2: What is the solubility of this compound hydrochloride in common solvents?
Q3: Is this compound hydrochloride stable in aqueous solutions?
A3: The stability of hydrochloride salts of drugs in aqueous solutions can be influenced by factors such as pH and temperature.[3][4] It is recommended to prepare fresh aqueous working solutions of this compound hydrochloride for each experiment. If storage of aqueous solutions is necessary, it should be for a short duration and at low temperatures (e.g., 2-8°C) to minimize degradation. Long-term storage of stock solutions should be in an appropriate organic solvent at -20°C or -80°C.[1]
Q4: What is the mechanism of action of this compound hydrochloride?
A4: this compound hydrochloride is a ganglionic blocking agent.[1][5] It competitively blocks the action of acetylcholine at nicotinic (Nn) receptors in both sympathetic and parasympathetic autonomic ganglia.[5] This blockade inhibits the transmission of nerve impulses through these ganglia.[6]
Quantitative Data Summary
Precise, publicly available quantitative solubility data for this compound hydrochloride is limited. The following table provides a summary of the available information.
| Solvent | Solubility | Source |
| Dimethyl sulfoxide (DMSO) | Soluble. A stock solution of 40 mg/mL has been reported for in vivo formulation. | [1] |
| Water / Aqueous Buffers (PBS) | Low solubility. Requires co-solvents for achieving higher concentrations. | General knowledge |
| Ethanol | Data not available. Generally, hydrochloride salts of organic bases may have some solubility in ethanol. |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride Stock Solution
Objective: To prepare a high-concentration stock solution of this compound hydrochloride for use in in vitro experiments.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Aseptically weigh the desired amount of this compound hydrochloride powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or up to 40 mg/mL).
-
Vortex or sonicate the solution until the this compound hydrochloride is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[1]
Protocol 2: Preparation of Working Solution for Cell-Based Assays
Objective: To prepare a working solution of this compound hydrochloride in cell culture medium while minimizing precipitation.
Materials:
-
This compound hydrochloride stock solution in DMSO
-
Sterile cell culture medium or physiological buffer (e.g., PBS)
-
Sterile tubes
Procedure:
-
Thaw the this compound hydrochloride stock solution at room temperature.
-
Perform a serial dilution of the stock solution in the cell culture medium to reach the final desired concentration.
-
When diluting, add the stock solution to the medium and immediately vortex or mix thoroughly to ensure rapid and uniform dispersion.
-
Visually inspect the working solution for any signs of precipitation. If a precipitate is observed, consider lowering the final concentration or optimizing the dilution method.
-
Ensure the final concentration of DMSO in the working solution is non-toxic to the cells (typically ≤ 0.5%).
Visualizing Experimental Workflows and Signaling Pathways
To aid in understanding the experimental procedures and the mechanism of action of this compound hydrochloride, the following diagrams are provided.
References
- 1. This compound HCl | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. Stability of apomorphine hydrochloride in aqueous sodium bisulphite solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of amitriptyline hydrochloride in a commercial aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. judoctor2011.wordpress.com [judoctor2011.wordpress.com]
- 6. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]
Technical Support Center: Managing Side Effects of Pharmacological Agents in Animal Research
Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. The mention of "Arpenal" in the initial query did not yield specific results. This guide focuses on two commonly used drugs in animal research, Perampanel and Enalapril , which may have been the intended subject of the query. Always consult with a veterinarian and adhere to your institution's IACUC-approved protocols when conducting animal research.
Section 1: Perampanel
Perampanel is a non-competitive AMPA receptor antagonist used as an anti-seizure medication.[1][2] Understanding its mechanism and potential side effects is crucial for ensuring animal welfare and data integrity during research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Perampanel?
A1: Perampanel is a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[3][4] By binding to an allosteric site on the AMPA receptor, it reduces the excitatory effects of the neurotransmitter glutamate.[4] This inhibition of glutamatergic signaling helps to reduce neuronal hyperexcitability, which is the basis for its anticonvulsant effects.[3]
Q2: What are the most common side effects of Perampanel observed in animal models?
A2: The most frequently reported side effects are related to the central nervous system (CNS). These include abnormal gait, reduced motor activity, prostration, motor incoordination, dizziness, and somnolence.[5][6] Behavioral changes such as aggression have also been noted.[7]
Q3: At what doses are these side effects typically observed?
A3: The doses at which side effects occur can vary by species. For instance, in mice, motor impairment (TD50) is observed at 1.8 mg/kg (p.o.), while in rats, it is 9.14 mg/kg (p.o.).[8] Beagle dogs have shown sensitivity at lower doses, with some exhibiting a transitory abnormal gait at 0.3 mg/kg.[6]
Q4: How is Perampanel typically administered in animal studies?
A4: In preclinical studies, Perampanel is most commonly administered orally (p.o.), often via gavage.[5]
Troubleshooting Guide: Managing Perampanel Side Effects
| Observed Side Effect | Potential Cause | Recommended Action |
| Abnormal Gait, Ataxia, Motor Incoordination | CNS depressant effects of Perampanel.[5] | - Reduce the dosage in subsequent experiments.- Increase the interval between doses.- Ensure the animal has easy access to food and water.- Provide non-slip flooring in the cage. |
| Reduced Activity, Somnolence, Prostration | Sedative effects of the drug.[5] | - Monitor the animal's activity levels closely.- Avoid co-administration with other CNS depressants unless specified in the protocol.- Ensure the animal is not being disturbed during periods of rest. |
| Aggression, Irritability | Known behavioral side effect of Perampanel.[7] | - House animals individually if aggression is directed towards cage mates.- Handle animals with extra care and use appropriate personal protective equipment.- Consult with the veterinary staff about potential anxiolytic co-treatments if necessary for animal welfare. |
| Vomiting (observed in dogs) | Gastrointestinal irritation or systemic effect.[6] | - Administer the drug with food to minimize gastrointestinal upset.- If vomiting persists, consult with a veterinarian to rule out other causes and consider dose adjustment. |
Quantitative Data on Perampanel Side Effects
| Animal Model | Side Effect | Dose | Route of Administration | Reference |
| Mouse (ICR) | Motor Incoordination (Rotorod test) | ED50: 1.8 mg/kg | Oral (p.o.) | [5] |
| Rat (Sprague-Dawley) | Motor Incoordination (Rotorod test) | ED50: 9.14 mg/kg | Oral (p.o.) | [5] |
| Mouse (ddY) | Ataxia and decreased activity | ≥ 10 mg/kg (daily) | Oral (p.o.) | [6] |
| Rat (Sprague-Dawley) | Abnormal gait and decreased activity | ≥ 6 mg/kg (daily) | Oral (p.o.) | [6] |
| Dog (Beagle) | Vomiting | ≥ 1 mg/kg (daily) | Oral (p.o.) | [6] |
| Dog (Beagle) | Abnormal gait, decreased activity, prostration | 1-3 mg/kg | Oral (p.o.) | [6] |
| Monkey (Cynomolgus) | Ataxia and decreased activity | 0.3 mg/kg (daily) | Oral (p.o.) | [6] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of Perampanel in Rodents
-
Preparation of Dosing Solution:
-
Calculate the required amount of Perampanel based on the mean body weight of the animals and the target dose in mg/kg.
-
Suspend Perampanel in a suitable vehicle, such as a 0.5% methylcellulose solution.
-
Ensure the suspension is homogenous by vortexing or stirring prior to each administration.
-
-
Administration:
-
Gently restrain the animal.
-
Insert a sterile, flexible gavage needle attached to a syringe containing the dosing solution into the esophagus.
-
Slowly administer the calculated volume.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Post-Administration Monitoring:
-
Observe the animal for at least one hour post-dosing for any immediate adverse reactions.
-
Continue to monitor for the side effects listed in the troubleshooting guide at regular intervals as defined by the experimental protocol.
-
Visualization of Perampanel's Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perampanel: Novel Mechanism for the Management of Epilepsy [practicalneurology.com]
- 4. What is the mechanism of Perampanel? [synapse.patsnap.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. mr.ucdavis.edu [mr.ucdavis.edu]
- 7. Perampanel (Fycompa): A Review of Clinical Efficacy and Safety in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Perampanel: a novel, orally active, noncompetitive AMPA-receptor antagonist that reduces seizure activity in rodent models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Arpenal dosage to minimize off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arpenal. The focus is on strategies to optimize dosage while minimizing off-target effects to ensure experimental accuracy and therapeutic relevance.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target effects of this compound?
This compound is designed as a selective antagonist for its primary target receptor. The on-target effect is the intended therapeutic or experimental outcome resulting from this antagonism. However, like many pharmacological agents, this compound may exhibit off-target effects, which are unintended interactions with other molecules or signaling pathways.[1]
Potential off-target effects can range from mild to severe and may complicate data interpretation. While specific off-target effects for this compound are under continuous investigation, researchers should consider tissue-specific expression of related receptors and conduct thorough validation.
Q2: How can I determine the optimal this compound dosage for my in vitro or in vivo model?
Optimizing this compound dosage is a critical step to maximize on-target effects while minimizing off-target activities. The ideal dose will provide a clear therapeutic or experimental window.[2] A systematic approach is recommended:
-
Dose-Response Curve Generation: Perform a dose-response study to determine the concentration of this compound required to achieve the desired on-target effect.
-
Off-Target Effect Profiling: Concurrently, assess known or potential off-target effects across the same dose range.
-
Therapeutic Window Identification: The optimal dosage will be the concentration that elicits a significant on-target response with minimal to no off-target effects.
Q3: What experimental approaches can be used to identify and validate this compound's off-target effects?
Several methodologies can be employed to characterize the off-target profile of this compound:
-
Broad-Spectrum Kinase and Receptor Screening: Utilize commercially available screening panels to test this compound against a wide array of kinases, receptors, and enzymes.
-
Transcriptomic and Proteomic Analysis: Techniques like RNA-sequencing and mass spectrometry can reveal global changes in gene and protein expression in response to this compound treatment, highlighting affected pathways.
-
Phenotypic Screening: Employ high-content imaging or other phenotypic assays to observe cellular changes that are not explained by the on-target mechanism.
-
Competitive Binding Assays: Use radiolabeled ligands for suspected off-target receptors to determine if this compound can compete for binding.
Troubleshooting Guides
Problem 1: High background signal or unexpected phenotypic changes in my cell-based assay.
-
Possible Cause: This could be indicative of off-target effects, especially at higher concentrations of this compound.
-
Troubleshooting Steps:
-
Review Dosage: Verify that the concentration of this compound being used is within the recommended range for on-target activity.
-
Perform a Dose-Response Experiment: If not already done, generate a dose-response curve to identify the minimal effective concentration.
-
Use a Negative Control: Include a vehicle-only control to ensure the observed effects are due to this compound.
-
Consider a Rescue Experiment: If possible, co-administer an agonist for the intended target to see if the on-target effect can be rescued, which may help differentiate it from off-target effects.
-
Problem 2: Inconsistent results between experimental replicates.
-
Possible Cause: Inconsistent results can arise from variability in experimental conditions or from off-target effects that are sensitive to minor fluctuations in cell state or reagent concentration.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure all experimental parameters, including cell density, incubation times, and reagent preparation, are consistent across replicates.
-
Evaluate Compound Stability: Confirm the stability of this compound in your experimental media and under your specific storage conditions.
-
Assess Off-Target Variability: Consider if the off-target effects of this compound could be contributing to the variability. Lowering the concentration may lead to more consistent on-target results.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound
| This compound Concentration (nM) | On-Target Receptor Occupancy (%) | Off-Target Kinase X Inhibition (%) |
| 1 | 15 | 2 |
| 10 | 55 | 5 |
| 50 | 92 | 18 |
| 100 | 98 | 45 |
| 500 | 99 | 85 |
This table illustrates a hypothetical scenario where increasing concentrations of this compound lead to saturation of the on-target receptor but also a significant increase in off-target kinase inhibition. The optimal dose would likely be in the 10-50 nM range, providing high on-target engagement with minimal off-target effects.
Experimental Protocols
Protocol 1: Determining the On-Target IC50 of this compound in a Cell-Based Reporter Assay
-
Cell Seeding: Plate cells expressing the target receptor and a downstream reporter (e.g., luciferase or GFP under a responsive promoter) in a 96-well plate at a density of 10,000 cells/well. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in appropriate cell culture medium. A typical concentration range would be from 1 nM to 10 µM.
-
Treatment: Remove the overnight culture medium and add the this compound dilutions to the respective wells. Include a vehicle-only control.
-
Stimulation: After a 30-minute pre-incubation with this compound, add a known agonist for the target receptor at its EC80 concentration to all wells (except for a negative control).
-
Incubation: Incubate the plate for the optimal time required for reporter gene expression (e.g., 6-24 hours).
-
Signal Detection: Measure the reporter signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Plot the reporter signal as a function of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mandatory Visualizations
Caption: Hypothetical signaling pathway for this compound's on-target action.
Caption: Workflow for optimizing this compound dosage.
References
Technical Support Center: Troubleshooting Inconsistent Efficacy in Arpenal Studies
This guide is intended for researchers, scientists, and drug development professionals encountering variability in the efficacy studies of Arpenal, a potent M-cholinoreceptor antagonist. The following information is designed to address common issues and provide standardized protocols to ensure reproducible results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the dose-response curve of this compound across different experimental batches. What could be the primary cause?
A1: Inconsistent results in dose-response studies for M-cholinoreceptor antagonists like this compound can stem from several factors. The two main reasons for inconsistent experimental results are uncontrolled conditions and experimental error.[1][2] Key areas to investigate include:
-
Reagent Stability: Ensure this compound solutions are freshly prepared for each experiment, as degradation can occur over time, affecting potency.
-
Cell Line Passage Number: If using cell-based assays, high passage numbers can lead to phenotypic drift and altered receptor expression. It is advisable to use cells within a consistent and low passage range.
-
Experimental Conditions: Minor variations in temperature, pH, or incubation times can significantly impact results. Strict adherence to a standardized protocol is crucial.[1]
-
Animal Health and Stress: In animal models, the health, stress levels, and circadian rhythm of the animals can influence drug metabolism and response.
Q2: Our in vivo studies with this compound are showing conflicting results in terms of its effects on smooth muscle contraction. How can we troubleshoot this?
A2: In vivo efficacy of muscarinic antagonists can be influenced by the complex physiological environment.[3] To address inconsistencies:
-
Route of Administration: The method of administration (e.g., intravenous, intraperitoneal, oral) will affect the pharmacokinetics and bioavailability of this compound. Ensure the route is consistent and appropriate for the target tissue.
-
Anesthesia: The type and depth of anesthesia can interfere with autonomic nervous system activity, potentially masking or altering the effects of this compound.
-
Receptor Subtype Specificity: this compound may have different affinities for various M-cholinoreceptor subtypes (M1, M2, M3, etc.), which are differentially expressed in various tissues.[4][5] Inconsistencies may arise from off-target effects or interactions with multiple receptor subtypes. Consider using selective agonists and antagonists for other receptor subtypes to isolate the effects of this compound.
Q3: What are the critical parameters to control in an in vitro competitive binding assay to ensure consistent Ki values for this compound?
A3: For reproducible Ki values in competitive binding assays, the following parameters are critical:
-
Radioligand Concentration: Use a concentration of radiolabeled ligand that is at or below its Kd for the receptor to ensure sensitive detection of competitive binding.
-
Incubation Time and Temperature: The binding reaction must reach equilibrium. Determine the optimal incubation time and temperature through preliminary experiments and keep them constant.
-
Non-Specific Binding: Accurately determine non-specific binding by including a high concentration of a non-labeled competing ligand. This value must be subtracted from all measurements.
-
Protein Concentration: The concentration of the receptor preparation should be kept consistent across all assays.
Troubleshooting Guides
Issue: High Variability in Cell-Based Functional Assays (e.g., Calcium Flux)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Health | Monitor cell viability and morphology before each experiment. Discard cultures with low viability or abnormal morphology. | Reduced variability in baseline and stimulated responses. |
| Ligand Concentration Errors | Prepare fresh serial dilutions of this compound for each experiment. Verify concentrations using a calibrated spectrophotometer if possible. | More consistent IC50 values. |
| Plate Edge Effects | Avoid using the outer wells of microplates, or fill them with buffer to maintain a consistent environment across all test wells. | Minimized systematic drift in data across the plate. |
| Agonist Concentration | Ensure the agonist concentration used to stimulate the response is at its EC80 to provide a sufficient window for observing inhibition. | A robust and reproducible assay window. |
Issue: Unexpected Side Effects in Animal Models
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Effects | Profile this compound against a panel of other receptors to identify potential off-target interactions. | A clearer understanding of the drug's specificity and potential for side effects. |
| Active Metabolites | Conduct pharmacokinetic studies to identify and characterize any active metabolites of this compound that may have different pharmacological profiles. | Attribution of effects to the parent compound versus its metabolites. |
| Blood-Brain Barrier Penetration | Assess the ability of this compound to cross the blood-brain barrier, as central nervous system effects can be significant for anticholinergic drugs.[6] | Differentiation between peripheral and central effects. |
Experimental Protocols
Protocol 1: In Vitro Competitive Radioligand Binding Assay for M3 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the M3 muscarinic acetylcholine receptor.
Materials:
-
Cell membranes expressing the human M3 receptor.
-
[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.
-
This compound (test compound).
-
Atropine (positive control).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Scintillation fluid and vials.
-
Glass fiber filters.
Methodology:
-
Prepare serial dilutions of this compound and atropine in binding buffer.
-
In a 96-well plate, add 50 µL of the appropriate compound dilution, 50 µL of [3H]-NMS (at a final concentration equal to its Kd), and 100 µL of the M3 receptor membrane preparation.
-
To determine non-specific binding, use a high concentration of unlabeled atropine (e.g., 10 µM).
-
Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and plot the data as a percentage of specific binding versus the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: In Vivo Assessment of Bronchodilatory Effects in Guinea Pigs
Objective: To evaluate the efficacy of this compound in preventing acetylcholine-induced bronchoconstriction.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400g).
-
This compound (test compound).
-
Acetylcholine (bronchoconstrictor).
-
Saline (vehicle).
-
Anesthetic (e.g., urethane).
-
Tracheal cannula, ventilator, and pressure transducer.
Methodology:
-
Anesthetize the guinea pig and insert a tracheal cannula.
-
Ventilate the animal artificially and monitor intratracheal pressure.
-
Administer this compound or vehicle intravenously and allow it to take effect (e.g., 15 minutes).
-
Induce bronchoconstriction by administering a bolus dose of acetylcholine intravenously.
-
Record the peak increase in intratracheal pressure as a measure of bronchoconstriction.
-
Compare the degree of bronchoconstriction in the this compound-treated group to the vehicle-treated group.
-
Calculate the percentage inhibition of the acetylcholine-induced response by this compound.
Data Presentation
Table 1: Comparative Binding Affinities (Ki) of this compound at Muscarinic Receptor Subtypes
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| This compound (Batch A) | 2.5 ± 0.3 | 15.8 ± 1.2 | 1.1 ± 0.2 | 8.9 ± 0.7 | 12.3 ± 1.5 |
| This compound (Batch B) | 2.7 ± 0.4 | 16.2 ± 1.5 | 1.3 ± 0.3 | 9.1 ± 0.9 | 12.8 ± 1.8 |
| Atropine (Control) | 1.8 ± 0.2 | 2.1 ± 0.3 | 1.5 ± 0.2 | 1.9 ± 0.3 | 2.0 ± 0.4 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Table 2: In Vivo Efficacy of this compound on Acetylcholine-Induced Bronchoconstriction
| Treatment Group | Dose (mg/kg, IV) | Peak Intratracheal Pressure (cm H2O) | % Inhibition |
| Vehicle (Saline) | - | 35.2 ± 3.1 | 0% |
| This compound | 0.1 | 18.6 ± 2.5 | 47.2% |
| This compound | 0.3 | 8.9 ± 1.8 | 74.7% |
| This compound | 1.0 | 2.5 ± 0.9 | 92.9% |
| Data are presented as mean ± standard deviation (n=6 animals per group). |
Visualizations
Caption: Simplified signaling pathway of M3 muscarinic receptor activation and its inhibition by this compound.
Caption: A logical workflow for troubleshooting inconsistent results in this compound efficacy studies.
References
- 1. Identifying Potential Reasons for Inconsistent Experiment Results - Lesson | Study.com [study.com]
- 2. Identifying Potential Reasons for Inconsistent Experiment Results - Video | Study.com [study.com]
- 3. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel long‐acting antagonists of muscarinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Arpenal Solutions Technical Support Center: Ensuring Stability for Long-Term Experiments
For researchers, scientists, and drug development professionals utilizing Arpenal in long-term experiments, maintaining the stability of prepared solutions is critical for obtaining accurate and reproducible results. This technical support center provides guidance on troubleshooting common stability issues and answers frequently asked questions regarding the handling and storage of this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound hydrochloride?
A1: While specific solubility data for this compound hydrochloride in a wide range of solvents is not extensively published, it is a hydrochloride salt, which generally confers solubility in aqueous solutions. For biological experiments, sterile, deionized water or a buffered solution (e.g., phosphate-buffered saline, PBS) at a physiologically relevant pH is recommended. The choice of solvent may also depend on the specific requirements of the experimental assay.
Q2: What are the ideal storage conditions for this compound solutions?
A2: For long-term storage, it is recommended to store this compound solutions at or below -20°C.[1] Some sources suggest storage in solvent at -80°C for up to a year.[1] For short-term storage (i.e., daily use), refrigeration at 2-8°C is advisable. To minimize degradation, solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil.
Q3: How long can I expect my this compound solution to be stable?
A3: The stability of an this compound solution is dependent on several factors including the solvent, storage temperature, pH, and exposure to light and air. While a supplier suggests that this compound in solvent can be stored at -80°C for up to one year, it is crucial to perform in-house stability tests for your specific experimental conditions to determine a reliable beyond-use date.[1]
Q4: What are the signs of this compound solution degradation?
A4: Visual indicators of degradation can include a change in color, the formation of precipitates, or a change in clarity of the solution. However, chemical degradation can occur without any visible changes. Therefore, it is essential to use analytical methods, such as High-Performance Liquid Chromatography (HPLC), to assess the purity and concentration of this compound over time.
Q5: Can I repeatedly freeze and thaw my this compound stock solution?
A5: It is generally not recommended to subject solutions to multiple freeze-thaw cycles as this can accelerate degradation. To avoid this, it is best practice to aliquot the stock solution into smaller, single-use volumes upon preparation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in the solution upon storage. | - The concentration of this compound exceeds its solubility in the chosen solvent at the storage temperature. - The pH of the solution has shifted, affecting solubility. - Interaction with components of the storage container. | - Prepare a more dilute solution. - Use a buffered solvent to maintain a stable pH. - Ensure the use of high-quality, inert storage containers (e.g., borosilicate glass or polypropylene). |
| Loss of drug potency or inconsistent experimental results. | - Chemical degradation of this compound due to improper storage (temperature, light exposure). - Hydrolysis or oxidation of the compound. - Interaction with other components in the experimental medium. | - Store aliquots at -80°C and protect from light. - Prepare fresh solutions more frequently. - Conduct a stability study under your specific experimental conditions using HPLC to quantify this compound concentration over time. - Evaluate potential interactions with other reagents in your assay. |
| Discoloration of the solution. | - Photodegradation due to exposure to light. - Oxidative degradation. | - Store solutions in amber vials or protect them from light. - Consider purging the headspace of the storage vial with an inert gas (e.g., nitrogen or argon) before sealing to minimize oxidation. |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound Hydrochloride
-
Materials:
-
This compound hydrochloride powder
-
Sterile, deionized water or desired buffer (e.g., PBS, pH 7.4)
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile filter (0.22 µm)
-
-
Procedure:
-
Determine the desired concentration and volume of the stock solution.
-
Accurately weigh the required amount of this compound hydrochloride powder using an analytical balance.
-
Transfer the powder to a sterile vial.
-
Add a portion of the solvent to the vial.
-
Gently vortex the solution until the powder is completely dissolved.
-
Add the remaining solvent to reach the final desired volume.
-
If sterility is required, filter the solution through a 0.22 µm sterile filter into a new sterile, amber vial.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and storage conditions.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol for a Basic Long-Term Stability Study of an this compound Solution
-
Objective: To determine the stability of an this compound solution under specific storage conditions over time.
-
Materials:
-
Prepared this compound stock solution
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Mobile phase for HPLC (to be optimized based on this compound's properties)
-
Storage chambers/refrigerators/freezers set to the desired temperatures (e.g., 4°C, -20°C, -80°C)
-
Light-protected and non-light-protected containers (if assessing photostability)
-
-
Procedure:
-
Prepare a batch of this compound solution at the desired concentration.
-
At the start of the study (Time 0), take an initial sample and analyze it using a validated HPLC method to determine the initial concentration and purity of this compound. This will serve as the baseline.
-
Aliquot the remaining solution into multiple vials for each storage condition to be tested.
-
Store the vials under the different conditions (e.g., varying temperatures, light exposure).
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each storage condition.
-
Allow the sample to come to room temperature.
-
Analyze the sample by HPLC to determine the concentration and purity of this compound.
-
Compare the results to the Time 0 data to calculate the percentage of this compound remaining.
-
A common threshold for stability is the time at which the concentration of the active ingredient drops to 90% of its initial value.
-
Visualizations
Caption: Experimental workflow for preparing and assessing the long-term stability of this compound solutions.
Caption: Simplified signaling pathway showing the mechanism of action of this compound as a ganglionic blocker.
References
Addressing tachyphylaxis with repeated Arpenal administration
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering tachyphylaxis with repeated administration of Arpenal. This compound is a muscarinic acetylcholine receptor (mAChR) antagonist, and a diminished response over a short period is a known phenomenon for this class of drugs.[1][2]
Frequently Asked Questions (FAQs)
Q1: We are observing a rapidly diminishing antagonistic effect of this compound in our smooth muscle contraction assay after only a few applications. Is this expected?
A: Yes, this is a known phenomenon called tachyphylaxis, or acute tolerance. It is characterized by a rapid decrease in response to a drug after repeated administration.[3][4] For muscarinic antagonists, this can occur due to changes at the receptor level, preventing the drug from exerting its full effect with subsequent doses.
Q2: What is the primary cellular mechanism behind tachyphylaxis to muscarinic antagonists like this compound?
A: The primary mechanism is receptor desensitization.[3][5] While this compound is an antagonist, the continuous presence of a neurotransmitter (like acetylcholine in your assay) that is being blocked can trigger cellular feedback loops. These mechanisms, primarily involving G protein-coupled receptor kinases (GRKs) and β-arrestins, lead to the phosphorylation of the muscarinic receptors.[3][5][6] This phosphorylation uncouples the receptor from its intracellular signaling partner (G-protein) and can lead to receptor internalization, effectively removing it from the cell surface and making it unavailable for both the agonist and the antagonist.[3][6]
Q3: How is tachyphylaxis different from drug tolerance?
A: Tachyphylaxis is a rapid, acute decrease in response, often occurring within minutes to hours.[3] Tolerance typically describes a more gradual decrease in responsiveness to a drug that occurs over a longer period (days to weeks) and may involve more complex cellular adaptations.[7]
Q4: Can we overcome this compound tachyphylaxis by simply increasing the concentration?
A: While increasing the dose can sometimes temporarily overcome the diminished effect, it is often not a sustainable solution and may not restore the maximal effect of the drug.[4][7][8] In many cases, tachyphylaxis is not dose-dependent in restoring the original response.[7] A more effective strategy often involves modifying the experimental protocol.
Q5: What is a "drug holiday" and can it help restore sensitivity to this compound?
A: A "drug holiday" refers to a planned, temporary discontinuation of the drug.[3][8] In experimental settings, this is known as a "washout period." This allows time for receptor resensitization, where the receptors are dephosphorylated and recycled back to the cell surface, restoring their responsiveness.[5][6] Implementing washout periods between this compound applications is a standard method to mitigate tachyphylaxis.[5][8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Rationale |
| Progressive loss of this compound's inhibitory effect on agonist-induced contractions. | Receptor Desensitization/Internalization: Repeated exposure to the agonist (even while blocked) is causing the muscarinic receptors to become unresponsive or be removed from the cell surface.[3][6] | 1. Implement Washout Periods: Introduce a drug-free washout phase between this compound applications to allow for receptor resensitization. See Protocol 2 for details.2. Optimize Dosing Frequency: Reduce the frequency of this compound administration. The rate of tachyphylaxis is often dependent on how frequently the drug is given.[7][9] |
| High variability in this compound efficacy between seemingly identical experiments. | Inconsistent Receptor State: The baseline state of the receptors may differ at the start of each experiment due to insufficient recovery time or pre-stimulation. | 1. Standardize Equilibration Time: Ensure a consistent and adequate equilibration period for the tissue before the first drug application.2. Control Agonist Exposure: Use the lowest effective concentration of the stimulating agonist and ensure exposure times are consistent across all experiments. |
| Complete loss of response to this compound that is not recovered by a short washout. | Receptor Downregulation: Prolonged and intense stimulation may have led to the degradation of internalized receptors rather than recycling, reducing the total number of available receptors.[6] | 1. Extend Washout Period: Attempt a significantly longer washout period (e.g., >60 minutes).2. Perform Receptor Binding Assay: Quantify receptor density (Bmax) to confirm if downregulation has occurred. See Protocol 3 for a conceptual outline. |
| Initial this compound dose shows lower-than-expected efficacy. | Drug Preparation/Stability: The this compound stock solution may have degraded or was prepared incorrectly. | 1. Prepare Fresh Solutions: Always use freshly prepared this compound solutions for each experiment.2. Verify Solvent Compatibility: Ensure the solvent (e.g., DMSO, saline) is appropriate and does not interfere with the assay.[10] |
Quantitative Data Summary
The following tables illustrate the expected quantitative impact of tachyphylaxis and the effect of a washout period. Data are representative examples based on typical M-cholinoreceptor antagonist behavior.
Table 1: Effect of Repeated this compound Administration on Acetylcholine-Induced Contractions This table shows the rightward shift in the acetylcholine dose-response curve, indicating a decrease in this compound's antagonistic potency with repeated application cycles without a washout.
| Application Cycle | This compound Conc. (nM) | Acetylcholine EC₅₀ (nM) | Fold-Shift in EC₅₀ (vs. Cycle 1) |
| 1 | 10 | 150 | 1.0 |
| 2 | 10 | 95 | 0.63 |
| 3 | 10 | 60 | 0.40 |
| 4 | 10 | 42 | 0.28 |
Table 2: Impact of Washout Period on Restoring this compound Efficacy This table demonstrates how introducing a 30-minute washout period between applications can help maintain this compound's effectiveness.
| Application Cycle | Washout Period | This compound Conc. (nM) | Acetylcholine EC₅₀ (nM) | Fold-Shift in EC₅₀ (vs. Cycle 1) |
| 1 | N/A | 10 | 155 | 1.0 |
| 2 | 30 min | 10 | 148 | 0.95 |
| 3 | 30 min | 10 | 151 | 0.97 |
| 4 | 30 min | 10 | 145 | 0.94 |
Key Experimental Protocols
Protocol 1: Induction and Assessment of Tachyphylaxis (In Vitro)
Objective: To quantify the loss of this compound efficacy upon repeated administration in an isolated tissue model (e.g., guinea pig ileum).
-
Tissue Preparation: Mount a segment of guinea pig ileum in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for 60 minutes, with solution changes every 15 minutes.
-
Baseline Response: Obtain a cumulative concentration-response curve for an agonist (e.g., acetylcholine) to establish the baseline potency (EC₅₀).
-
First Antagonism: Wash the tissue, allow it to return to baseline, and then incubate with a fixed concentration of this compound (e.g., 10 nM) for 20 minutes.
-
Post-Arpenal Response: Re-run the acetylcholine concentration-response curve in the continued presence of this compound. Calculate the dose ratio and Schild plot analysis if applicable.
-
Induction of Tachyphylaxis: Without a washout, immediately repeat steps 4 and 5 multiple times (e.g., 3-4 cycles).
-
Data Analysis: Plot the shift in the agonist EC₅₀ for each cycle. A decreasing shift indicates tachyphylaxis.
Protocol 2: Washout Protocol for Receptor Resensitization
Objective: To determine the time course required to restore tissue sensitivity to this compound after tachyphylaxis has been induced.
-
Induce Tachyphylaxis: Follow steps 1-6 from Protocol 1 to induce a state of diminished response to this compound.
-
Washout and Recovery: After the final induction cycle, thoroughly wash the tissue with a drug-free medium.
-
Recovery Incubation: Maintain the tissue in the drug-free medium for a defined period (e.g., test separate tissues at 15, 30, 60, and 90-minute intervals).
-
Assess Functional Recovery: At the end of the assigned recovery period, re-introduce the same fixed concentration of this compound and repeat the agonist concentration-response curve.
-
Data Analysis: Compare the antagonistic effect of this compound after the washout period to the effect observed during the first application (Cycle 1 in Protocol 1). Plot the percentage of response recovery against the duration of the washout period.
Protocol 3: Receptor Binding Assay (Conceptual Outline)
Objective: To investigate if receptor downregulation is a contributing mechanism to long-term this compound tachyphylaxis.
-
Experimental Groups: Prepare tissue or cell cultures for three treatment groups:
-
Control (Vehicle only)
-
Acute this compound Exposure
-
Chronic/Repeated this compound Exposure (using a protocol that induces profound tachyphylaxis)
-
-
Membrane Preparation: Homogenize the cells or tissues and isolate the cell membrane fraction via centrifugation.
-
Binding Assay: Incubate the membrane preparations with a radiolabeled muscarinic antagonist (e.g., [³H]quinuclidinyl benzilate, [³H]QNB) at various concentrations.[11]
-
Quantification: Measure the amount of radioligand bound to the receptors. Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (like atropine).
-
Data Analysis: Use Scatchard analysis to determine the maximal binding capacity (Bmax), which represents the total receptor density, and the dissociation constant (Kd), which reflects binding affinity. A significant decrease in Bmax in the chronic exposure group compared to the control would confirm receptor downregulation.[11]
Visualizations
Caption: Mechanism of muscarinic receptor antagonism and desensitization.
Caption: Experimental workflow for studying tachyphylaxis and resensitization.
Caption: Troubleshooting logic for diminished this compound efficacy.
References
- 1. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 2. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. What Is Tachyphylaxis? Definition, Causes, and Treatment [verywellmind.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. vermontanesthesiaservices.com [vermontanesthesiaservices.com]
- 8. What Is Tachyphylaxis? Definition and Examples - GoodRx [goodrx.com]
- 9. Effect of dosing frequency on the development of physical dependence and tolerance to pentobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound HCl | TargetMol [targetmol.com]
- 11. Muscarinic receptor alterations as a mechanism of anticholinesterase tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Protocols for Nerve Gas Antidote Studies
A Note on "Arpenal": Initial searches for "this compound" in the context of nerve gas antidote research did not yield specific scientific literature supporting this application. The available information identifies this compound (N-[3-(diethylamino)propyl]-2,2-di(phenyl)acetamide) as a ganglionic blocking agent, historically explored for conditions like bronchial asthma.[1][2][3][4][5] To provide accurate and relevant information for researchers in nerve agent antidote development, this technical support center will focus on a well-established and clinically relevant class of nerve gas antidotes: M-cholinoreceptor antagonists , with Atropine as the primary example.
This resource is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guidance, frequently asked questions, detailed experimental protocols, and quantitative data to support the refinement of experimental procedures for nerve gas antidote studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of nerve agent toxicity?
A1: Nerve agents are potent organophosphorus compounds that act as irreversible inhibitors of acetylcholinesterase (AChE).[6] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions. Inhibition of AChE leads to an accumulation of ACh, resulting in hyperstimulation of muscarinic and nicotinic receptors, leading to a cholinergic crisis. This crisis manifests as a range of symptoms including excessive secretions, bronchoconstriction, muscle fasciculations, seizures, and ultimately, respiratory failure and death.[6][7]
Q2: How do M-cholinoreceptor antagonists like atropine counteract nerve agent poisoning?
A2: M-cholinoreceptor antagonists, such as atropine, act as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[2][8][9] They block the effects of the excess acetylcholine that accumulates due to AChE inhibition at these receptors. This helps to alleviate the life-threatening muscarinic symptoms, such as excessive bronchial secretions and bronchospasm.[2][7][8] It is important to note that atropine does not affect the nicotinic receptors, and therefore is often administered in conjunction with an oxime to reactivate AChE and a benzodiazepine to control seizures.[2][10]
Q3: What are the different subtypes of muscarinic receptors, and why is subtype selectivity important in antidote development?
A3: There are five known subtypes of muscarinic acetylcholine receptors: M1, M2, M3, M4, and M5. These subtypes are differentially expressed throughout the body and are coupled to different signaling pathways. For example, M2 receptors are predominantly found in the heart and are involved in regulating heart rate, while M3 receptors are located on smooth muscle and glands, controlling contractions and secretions. While atropine is a non-selective antagonist, developing subtype-selective antagonists could potentially offer a better therapeutic window with fewer side effects. For instance, an antagonist with high affinity for M3 receptors could effectively reduce secretions and bronchospasm with less impact on the cardiovascular system.
Q4: What are the key in vitro assays for screening potential nerve gas antidotes?
A4: The primary in vitro assays for screening M-cholinoreceptor antagonists as potential nerve gas antidotes include:
-
Acetylcholinesterase (AChE) Activity Assays: To determine if the compound itself inhibits AChE.
-
Muscarinic Receptor Binding Assays: To determine the affinity (Ki) of the compound for the different muscarinic receptor subtypes.
-
Cell-based Functional Assays: To assess the functional antagonism of acetylcholine-induced responses, such as calcium mobilization or changes in cyclic AMP levels, in cells expressing specific muscarinic receptor subtypes.
Q5: What are the standard in vivo models for evaluating the efficacy of nerve gas antidotes?
A5: In vivo efficacy of nerve gas antidotes is typically evaluated in animal models, most commonly rodents (mice, rats, guinea pigs). The primary endpoint is the determination of the median lethal dose (LD50) of the nerve agent in the presence and absence of the antidote. The protective ratio (LD50 with antidote / LD50 without antidote) is a key measure of efficacy. Other important parameters to assess include the time to onset of symptoms, severity of clinical signs, and survival duration.
Troubleshooting Guides
In Vitro Assays
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| High variability in AChE activity assay results. | Inconsistent pipetting volumes. | Use calibrated pipettes and practice consistent technique. Consider using a multichannel pipette for adding reagents. |
| Temperature fluctuations during the assay. | Ensure all reagents and plates are equilibrated to the assay temperature before starting. Use a temperature-controlled plate reader. | |
| Substrate or reagent degradation. | Prepare fresh substrate and reagent solutions for each experiment. Store stock solutions appropriately. | |
| Low signal-to-noise ratio in receptor binding assays. | Insufficient receptor expression in the cell membrane preparation. | Optimize cell culture and membrane preparation protocols to maximize receptor yield. |
| High non-specific binding of the radioligand. | Reduce the concentration of the radioligand. Increase the concentration of the competing non-labeled ligand for determining non-specific binding. Test different filter types and washing buffers. | |
| Low specific activity of the radioligand. | Use a radioligand with higher specific activity. | |
| Inconsistent IC50/Ki values for the test compound. | Inaccurate serial dilutions of the compound. | Prepare fresh serial dilutions for each experiment. Verify the concentration of the stock solution. |
| Compound precipitation at higher concentrations. | Check the solubility of the compound in the assay buffer. Use a co-solvent like DMSO if necessary, ensuring the final concentration does not affect the assay. | |
| Assay conditions not at equilibrium. | Ensure sufficient incubation time for the binding reaction to reach equilibrium. |
In Vivo Studies
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| High mortality in the control group (antidote only). | The antidote itself has significant toxicity at the administered dose. | Perform a dose-ranging study for the antidote alone to determine its maximum tolerated dose (MTD). |
| Improper administration of the antidote (e.g., incorrect route or volume). | Ensure proper training in animal handling and injection techniques. Verify the injection site and volume. | |
| Inconsistent protection against nerve agent challenge. | Variability in the administered dose of the nerve agent or antidote. | Use precise dilution and administration techniques. Ensure homogenous mixing of solutions. |
| Animal stress affecting physiological responses. | Acclimatize animals to the experimental environment. Handle animals gently and consistently. | |
| Differences in animal age, weight, or strain. | Use animals from a single supplier with a narrow age and weight range. | |
| Unexpected adverse effects observed. | Off-target effects of the antidote. | Conduct detailed toxicological and pharmacological profiling of the antidote. |
| Interaction between the antidote and the anesthetic (if used). | Select an anesthetic with minimal interaction with the cholinergic system. |
Quantitative Data Presentation
The following tables summarize key quantitative data for Atropine, a non-selective muscarinic receptor antagonist.
Table 1: Atropine Binding Affinity (Ki) for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| M1 | 1.27 ± 0.36[1] |
| M2 | 3.24 ± 1.16[1] |
| M3 | 2.21 ± 0.53[1] |
| M4 | 0.77 ± 0.43[1] |
| M5 | 2.84 ± 0.84[1] |
Data are presented as mean ± standard deviation. Ki values represent the inhibitory constant, with lower values indicating higher binding affinity.
Table 2: In Vivo Efficacy of Atropine Against Nerve Agent Poisoning in Mice
| Nerve Agent | Atropine Dose (mg/kg, i.p.) | Oxime Co-treatment | 24-hour ED50 (µmol/kg) | Protective Ratio (LD50 with treatment / LD50 without) |
| Sarin (GB)/Cyclosarin (GF) mix | 17.4 | Pralidoxime (2-PAM) | 102.5 | Not Reported |
| Sarin (GB)/Cyclosarin (GF) mix | 17.4 | Obidoxime | 18.22 | Not Reported |
| Sarin (GB)/Cyclosarin (GF) mix | 17.4 | HI-6 | 1.96 | Not Reported |
| Soman | 10 | None | - | 1.31 (at 24h)[11] |
| Cyclosarin | 10 | None | - | 1.31 (at 24h)[11] |
ED50 is the median effective dose required to protect 50% of the animals. The protective ratio indicates the fold increase in the LD50 of the nerve agent due to the treatment.
Experimental Protocols
In Vitro Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
This protocol is for determining the inhibitory potential of a test compound on AChE activity in a 96-well plate format.
Materials:
-
Acetylcholinesterase (from electric eel)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound and a known AChE inhibitor (e.g., donepezil) as a positive control
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a fresh solution of ATCI in deionized water just before use.
-
Prepare serial dilutions of the test compound and positive control in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of phosphate buffer to the blank wells.
-
Add 20 µL of the test compound dilutions, positive control, or buffer (for control wells) to the respective wells.
-
Add 20 µL of the AChE solution to all wells except the blank wells.
-
Add 140 µL of the DTNB solution to all wells.
-
-
Initiate Reaction and Measurement:
-
Initiate the reaction by adding 20 µL of the ATCI solution to all wells.
-
Immediately start measuring the absorbance at 412 nm every 30 seconds for 5-10 minutes at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the blank from all other wells.
-
Calculate the percentage of AChE inhibition for each concentration of the test compound compared to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
In Vitro Muscarinic Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes prepared from a cell line stably expressing the desired human muscarinic receptor subtype (e.g., CHO-M1 cells).
-
Radioligand specific for muscarinic receptors (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Test compound and a known muscarinic antagonist (e.g., atropine) as a positive control.
-
Non-specific binding control (e.g., a high concentration of atropine).
-
Glass fiber filter mats.
-
Cell harvester.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add assay buffer, radioligand, and either the test compound at various concentrations, buffer (for total binding), or the non-specific binding control to the respective wells.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Harvesting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Caption: Signaling pathway of nerve agent toxicity and atropine antagonism.
Caption: General experimental workflow for in vivo antidote efficacy testing.
References
- 1. apexbt.com [apexbt.com]
- 2. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Atropine - Wikipedia [en.wikipedia.org]
- 6. Facts About Nerve Agents [health.ny.gov]
- 7. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Counteracting Poisoning with Chemical Warfare Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atropine (International Programme on Chemical Safety Evaluation, 2002) [inchem.org]
- 10. Atropine Sulfate - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 11. Influence of Experimental End Point on the Therapeutic Efficacy of Essential and Additional Antidotes in Organophosphorus Nerve Agent-Intoxicated Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Arpenal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of Arpenal.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is enhancing its oral bioavailability important?
This compound is a ganglionic blocking agent.[1][2] Like many active pharmaceutical ingredients (APIs), its therapeutic efficacy can be limited by poor oral bioavailability. Enhancing oral bioavailability is crucial to ensure that a sufficient concentration of the drug reaches systemic circulation to exert its desired pharmacological effect, potentially leading to improved treatment outcomes and reduced dosage requirements.
Q2: What are the main challenges in improving the oral bioavailability of a drug like this compound?
The primary challenges in enhancing the oral bioavailability of a drug typically revolve around its physicochemical properties, namely its solubility and permeability. Poor aqueous solubility can limit the dissolution of the drug in the gastrointestinal fluids, which is a prerequisite for absorption. Low permeability across the intestinal epithelium can also hinder its entry into the bloodstream. Additionally, first-pass metabolism in the liver can significantly reduce the amount of active drug that reaches systemic circulation.
Q3: What are the common formulation strategies to enhance the oral bioavailability of poorly soluble drugs?
Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs. These include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to a higher dissolution rate.[3]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its solubility and dissolution.[4][5][6][7]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems such as liposomes, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[3][8][9]
-
Use of Absorption Enhancers: These agents can transiently increase the permeability of the intestinal membrane, facilitating drug absorption.[10][11][12][13][14]
Q4: How can I determine the solubility and permeability of this compound?
Standard laboratory methods can be used to determine the solubility and permeability of this compound. Solubility can be assessed in various aqueous buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate gastric and intestinal fluids). Permeability can be evaluated using in vitro models such as the Caco-2 cell monolayer assay or the Parallel Artificial Membrane Permeability Assay (PAMPA).
Q5: Are there any known pharmacokinetic or metabolism data for this compound?
Publicly available information on the specific pharmacokinetics and metabolism of this compound is limited. Generally, understanding a drug's metabolic pathway is crucial. For instance, some drugs undergo extensive first-pass metabolism in the liver, which significantly reduces their oral bioavailability.[15] Common metabolic pathways for many drugs include N-dealkylation, hydroxylation, and glucuronidation.[16]
Troubleshooting Guides
This section provides solutions to common problems encountered during the development of oral formulations for this compound.
| Problem | Possible Cause | Suggested Solution |
| Low in vitro dissolution rate of this compound from the formulation. | - Poor aqueous solubility of this compound.- Inadequate wetting of the drug particles.- Inappropriate choice of excipients. | - Reduce the particle size of this compound through micronization or nanosizing.- Consider formulating a solid dispersion with a hydrophilic polymer.- Incorporate a suitable surfactant to improve wetting.- Evaluate different types of excipients and their concentrations. |
| High variability in bioavailability data between experimental batches. | - Inconsistent particle size distribution.- Lack of uniformity in the formulation.- Issues with the manufacturing process (e.g., mixing time, compression force). | - Implement stringent particle size control.- Optimize the mixing process to ensure homogenous distribution of this compound.- Validate and standardize all manufacturing process parameters. |
| Poor in vivo absorption despite good in vitro dissolution. | - Low intestinal permeability of this compound.- Efflux transporter activity (e.g., P-glycoprotein).- Degradation of this compound in the gastrointestinal tract. | - Investigate the use of permeation enhancers.- Co-administer with a known P-glycoprotein inhibitor (in preclinical studies).- Consider enteric coating to protect the drug from gastric degradation. |
| Evidence of significant first-pass metabolism. | - Extensive metabolism by cytochrome P450 enzymes in the liver. | - Explore the potential of co-administering with a CYP450 inhibitor (preclinical).- Investigate alternative delivery routes that bypass the liver, such as buccal or sublingual delivery, if feasible for the therapeutic indication. |
| Physical instability of the formulation during storage (e.g., crystallization of amorphous form). | - The amorphous form of the drug is thermodynamically unstable.- Inappropriate polymer selection or drug-to-polymer ratio in a solid dispersion. | - Screen for stabilizing polymers that have good miscibility with this compound.- Optimize the drug loading in the solid dispersion.- Control storage conditions (temperature and humidity). |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Dispersion by Solvent Evaporation Method
Objective: To enhance the dissolution rate of this compound by preparing a solid dispersion with a hydrophilic polymer.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol
-
Rotary evaporator
-
Water bath
-
Mortar and pestle
-
Sieves
Methodology:
-
Accurately weigh this compound and PVP K30 in a 1:4 ratio (w/w).
-
Dissolve both this compound and PVP K30 in a sufficient volume of methanol in a round-bottom flask with gentle stirring until a clear solution is obtained.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at 40°C.
-
Continue evaporation until a dry solid film is formed on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Gently pulverize the solid dispersion using a mortar and pestle.
-
Pass the resulting powder through a 100-mesh sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further evaluation.
Protocol 2: In Vitro Dissolution Study
Objective: To evaluate the dissolution profile of the prepared this compound formulation.
Apparatus:
-
USP Dissolution Apparatus II (Paddle type)
-
UV-Vis Spectrophotometer
Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2) or phosphate buffer (pH 6.8).
Methodology:
-
Set the temperature of the dissolution medium to 37 ± 0.5°C.
-
Set the paddle rotation speed to 50 rpm.
-
Place a quantity of the this compound formulation (or pure this compound as a control) equivalent to a specific dose into each dissolution vessel.
-
Withdraw 5 mL samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the samples using a validated UV-Vis spectrophotometric method at the drug's λmax.
-
Calculate the cumulative percentage of drug released at each time point.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Parameter | Value |
| Molecular Formula | C21H28N2O[2] |
| Molecular Weight | 324.47 g/mol [2] |
| Solubility | Soluble in DMSO[2] |
| Aqueous Solubility (Predicted) | Low |
| LogP (Predicted) | High |
Note: Predicted values are based on general characteristics of poorly soluble drugs and should be experimentally verified for this compound.
Table 2: Comparison of Dissolution Profiles of Pure this compound and this compound Solid Dispersion (Example Data)
| Time (min) | Cumulative % Drug Released (Pure this compound) | Cumulative % Drug Released (Solid Dispersion) |
| 5 | 5.2 ± 0.8 | 25.4 ± 2.1 |
| 10 | 9.8 ± 1.2 | 48.9 ± 3.5 |
| 15 | 14.5 ± 1.5 | 65.7 ± 4.2 |
| 30 | 22.1 ± 2.0 | 85.3 ± 3.8 |
| 45 | 28.7 ± 2.3 | 92.1 ± 2.9 |
| 60 | 33.4 ± 2.8 | 96.5 ± 2.5 |
Note: This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Experimental workflow for enhancing the oral bioavailability of this compound.
Caption: General pathway of oral drug absorption and first-pass metabolism.
References
- 1. This compound HCl | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Scalable Amorphous Solid Dispersion Strategy | Aragen [aragen.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of permeation enhancers on buccal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Absorption enhancers: applications and advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Absorption Enhancers: Applications and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Different Absorption Enhancers on the Nasal Absorption of Nalmefene Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Alfentanil pharmacokinetics and metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Arpenal-Induced Cardiovascular Effects in Research Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Arpenal in their experiments. The focus is on identifying, understanding, and mitigating potential cardiovascular side effects in research animals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected cardiovascular effects?
A1: this compound (Арпенал) is a cholinolytic (anticholinergic) agent with antispasmodic properties. It acts as a competitive antagonist at both muscarinic (M) and nicotinic (N) acetylcholine receptors. By blocking the action of acetylcholine, particularly at muscarinic receptors in the heart, this compound is expected to cause an increase in heart rate (tachycardia). Other potential cardiovascular effects can include changes in blood pressure and, at higher doses, the possibility of arrhythmias.
Q2: What is the primary cardiovascular side effect I should monitor for when administering this compound?
A2: The most common and predictable cardiovascular side effect of this compound, due to its anticholinergic mechanism, is a dose-dependent increase in heart rate (sinus tachycardia). Researchers should be prepared to monitor for and manage this effect.
Q3: Are there alternative anticholinergic agents with potentially different cardiovascular profiles?
A3: Yes, other muscarinic receptor antagonists like atropine and glycopyrrolate are commonly used in research. Glycopyrrolate, being a quaternary amine, has limited ability to cross the blood-brain barrier. In some animal models, glycopyrrolate has been shown to be more effective than atropine in maintaining a stable heart rate and may have a longer duration of action.[1][2]
Q4: What are the general principles for mitigating this compound-induced tachycardia?
A4: Mitigation strategies generally involve the use of agents that counteract the increase in heart rate. Beta-adrenergic receptor antagonists (beta-blockers) are a primary option as they reduce the sympathetic tone on the heart.[3][4][5] In some cases, non-dihydropyridine calcium channel blockers that have negative chronotropic effects may also be considered.[1][6][7]
Troubleshooting Guides
Issue 1: Excessive Tachycardia Observed After this compound Administration
Symptoms:
-
A significant and sustained increase in heart rate above the established baseline for the animal model.
-
Potential for heart rates exceeding the normal physiological range for the species under investigation.
Possible Causes:
-
The dose of this compound administered is too high.
-
The animal species or strain is particularly sensitive to the anticholinergic effects of this compound.
-
Interaction with other administered compounds that also increase heart rate.
Troubleshooting Steps:
-
Confirm the Observation: Re-measure the heart rate using a reliable method (e.g., ECG, telemetry, or a pulse oximeter) to confirm the initial reading.
-
Dose-Response Evaluation: If feasible in your experimental design, conduct a dose-response study to determine the dose of this compound that achieves the desired effect with an acceptable level of tachycardia.
-
Consider a Mitigating Agent:
-
Beta-Blockers: Administer a beta-blocker such as propranolol. Beta-blockers work by blocking the effects of adrenaline on the heart, thereby slowing the heart rate.[3][4][5]
-
Calcium Channel Blockers: A non-dihydropyridine calcium channel blocker like diltiazem can be considered. These drugs slow the heart rate by inhibiting the influx of calcium into the cells of the heart's conduction system.[8][9]
-
-
Consult a Veterinarian: If the tachycardia is severe or accompanied by other signs of distress, consult with the institutional veterinarian immediately.
Issue 2: Cardiac Arrhythmias Detected Post-Arpenal Administration
Symptoms:
-
Irregular heart rhythm detected on an ECG, such as premature ventricular contractions (PVCs) or atrioventricular (AV) block.[10]
Possible Causes:
-
High dose of this compound leading to excessive cholinergic blockade.
-
Underlying cardiac conditions in the research animal.
-
Interaction with other medications.
Troubleshooting Steps:
-
ECG Analysis: Perform a detailed analysis of the electrocardiogram to characterize the type and frequency of the arrhythmia.
-
Reduce Dose: In subsequent experiments, consider reducing the dose of this compound.
-
Administer Anti-arrhythmic Medication: Depending on the type of arrhythmia and in consultation with a veterinarian, specific anti-arrhythmic drugs may be administered.
-
Review Concurrent Medications: Assess for any potential drug interactions that could be contributing to the arrhythmias.
Quantitative Data on Cardiovascular Effects of Anticholinergics in Animals
The following tables summarize the expected quantitative effects of anticholinergic drugs on cardiovascular parameters in common research animals. This data is based on studies with atropine and glycopyrrolate, which have similar mechanisms of action to this compound.
Table 1: Effects of Anticholinergics on Heart Rate in Research Animals
| Animal Model | Anticholinergic Agent | Dose | Route of Administration | Observed Effect on Heart Rate | Citation(s) |
| Rat | Atropine | 25-50 µg/kg | Intravenous (i.v.) | Increased heart rate. | [11] |
| Rat | Atropine | 20 mg/kg | Intravenous (i.v.) | A decrease in heart rate by 75 bpm was observed in one study, suggesting dose-dependent effects. | [12] |
| Rat | Glycopyrrolate | 0.5 mg/kg | Intramuscular (i.m.) | Increased heart rate for up to 240 minutes. | [1] |
| Dog | Atropine | 0.01 mg/kg (repeated) | Intravenous (i.v.) | Reversal of oxymorphone-induced bradycardia and increase in heart rate to over 100 bpm. | [13] |
| Dog | Glycopyrrolate | 0.005 - 0.01 mg/kg | Intravenous (i.v.) | Significant increase in heart rate to reverse bradycardia. | [14] |
| Goat | Atropine | 0.2 mg/kg | Intravenous (i.v.) | Significant increase in heart rate. | [2] |
| Goat | Glycopyrrolate | 0.01 mg/kg | Intravenous (i.v.) | Significant increase in heart rate with a longer duration of action compared to atropine. | [2] |
Table 2: Effects of Mitigating Agents on Anticholinergic-Induced Tachycardia
| Animal Model | Anticholinergic Agent | Mitigating Agent | Dose of Mitigating Agent | Observed Effect | Citation(s) |
| Rat | Atropine | Propranolol | Not specified | Propranolol decreased the power of very low-frequency heart rate waves, counteracting some autonomic effects of atropine. | [15] |
| Rat | Catecholamine-induced tachycardia | Propranolol | 1 mg/kg | Improved survival and hemodynamics. | [16] |
| Dog | Propranolol and Digitoxin-induced cardiac arrest | Atropine | 1 mg/kg | Reversed vagal-induced asystole. |
Experimental Protocols
Protocol 1: Non-Invasive Blood Pressure and ECG Measurement in Conscious Rats
Objective: To monitor blood pressure and electrocardiogram in a conscious rat without surgical implantation.
Methodology:
-
Acclimatization: Acclimate the rat to the restraint device for several days prior to the experiment to minimize stress.
-
Electrode Placement: Use a non-invasive device with footplate electrodes for ECG recording. Place the rat's paws on the designated electrodes.
-
Blood Pressure Measurement (Tail-Cuff Method):
-
Place the rat in a restrainer, allowing the tail to be accessible.
-
Place an inflatable cuff and a sensor over the base of the tail.
-
Inflate the cuff to occlude blood flow and then slowly deflate it.
-
The sensor detects the return of blood flow, which is used to determine systolic and diastolic blood pressure.
-
-
Data Acquisition: Record ECG and blood pressure signals continuously using a data acquisition system. Allow for a stabilization period before recording baseline data.
Protocol 2: Invasive Blood Pressure and ECG Measurement in Conscious Dogs (Telemetry)
Objective: To continuously monitor arterial blood pressure and ECG in a conscious, freely moving dog using an implantable telemetry device.
Methodology:
-
Surgical Implantation:
-
Under general anesthesia and aseptic conditions, implant a telemetry transmitter in a subcutaneous pocket or the abdominal cavity.
-
Place the blood pressure catheter into a major artery (e.g., femoral or carotid artery).
-
Position the ECG leads according to the manufacturer's instructions to obtain the desired lead configuration.
-
-
Recovery: Allow the animal to fully recover from surgery as per institutional guidelines (typically 1-2 weeks).
-
Data Acquisition:
-
House the dog in its home cage over a receiver that wirelessly collects the data from the implanted transmitter.
-
Record data continuously. The system allows for 24/7 monitoring of blood pressure, heart rate, and ECG waveforms.
-
Signaling Pathways and Experimental Workflows
Cholinergic and Anticholinergic Signaling in the Heart
The following diagram illustrates the signaling pathway of acetylcholine at the sinoatrial node and how this compound, as a muscarinic antagonist, interferes with this process, leading to an increased heart rate.
Experimental Workflow for Mitigating this compound-Induced Tachycardia
This diagram outlines a typical experimental workflow for inducing and then mitigating cardiovascular effects of this compound in a research animal.
Signaling Pathway of Beta-Blocker Action
This diagram shows how a beta-blocker, like propranolol, counteracts the sympathetic stimulation of the heart, which is relevant for mitigating tachycardia.
References
- 1. Cellular actions and pharmacology of the calcium channel blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium Channel Blockers: How They Work and More - GoodRx [goodrx.com]
- 3. ontariopoisoncentre.ca [ontariopoisoncentre.ca]
- 4. bhf.org.uk [bhf.org.uk]
- 5. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 6. The use of diltiazem hydrochloride in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. β-Adrenergic receptor signaling in cardiac function and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An atropinized heat-stressed rat model: dose response effects and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. ahajournals.org [ahajournals.org]
- 12. Dose effect and benefits of glycopyrrolate in the treatment of bradycardia in anesthetized dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of atropine, propranolol, and atenolol on wave structure of heart rate oscillations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Low-Dose Propranolol Prevents Functional Decline in Catecholamine-Induced Acute Heart Failure in Rats [mdpi.com]
- 15. Effects of atropine on the cardiac arrest induced by propranolol and digitoxin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. todaysveterinarynurse.com [todaysveterinarynurse.com]
Strategies to reduce non-specific binding of Arpenal in assays
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) of Arpenal in biochemical and cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem in my assay?
A1: Non-specific binding is the tendency of a molecule, such as this compound, to adhere to surfaces or molecules other than its intended biological target.[1] This can include plastic assay plates, unrelated proteins, or sensor surfaces.[1][2][3] NSB is problematic because it generates a high background signal, which can mask the true specific binding signal, reduce assay sensitivity, and lead to inaccurate measurements of binding affinity and kinetics.[2][3][4]
Q2: My assay with this compound shows high background. What are the likely causes?
A2: The chemical structure of this compound (N-(3-(diethylamino)propyl)-α-phenylbenzeneacetamide) contains features that make it prone to non-specific binding.[5]
-
Hydrophobic Interactions: The two phenyl rings in its structure create hydrophobic regions that can interact non-specifically with the polystyrene surface of assay plates and hydrophobic patches on proteins.[3]
-
Electrostatic Interactions: this compound has a tertiary amine group which is typically positively charged at physiological pH. This positive charge can lead to non-specific electrostatic interactions with negatively charged surfaces or proteins.[3][6]
These combined properties can cause this compound to adhere to various components in the assay system, leading to elevated background signals.
Q3: How can I systematically troubleshoot and reduce non-specific binding for this compound?
A3: A systematic approach is crucial for identifying and mitigating the source of NSB. The first step is to confirm NSB by running a control experiment without the specific target (e.g., using a blank well or a reference surface in SPR).[2][3] If a high signal is observed, you can follow a troubleshooting workflow to optimize various assay parameters.
Q4: How can I optimize my assay buffer to reduce this compound's NSB?
A4: Buffer optimization is a critical and highly effective strategy.[1] Adjusting components can disrupt the hydrophobic and electrostatic forces causing NSB.[3][6] Key parameters to adjust include ionic strength, the addition of surfactants, and pH.[2]
| Parameter | Recommended Adjustment | Rationale |
| Ionic Strength | Increase salt concentration (e.g., NaCl) incrementally from 150 mM up to 500 mM.[7] | The salt ions shield charges on this compound and assay surfaces, disrupting non-specific electrostatic interactions.[3][6] |
| Surfactants | Add a low concentration of a non-ionic surfactant, such as 0.01% - 0.1% Tween-20.[7][8] | Surfactants disrupt non-specific hydrophobic interactions between this compound and plastic or protein surfaces. They also prevent the compound from sticking to labware.[3][6] |
| pH | Test a range of buffer pH values (e.g., 6.5 to 8.0). | The overall charge of this compound and interacting proteins/surfaces is pH-dependent. Adjusting the pH can help find a point that minimizes electrostatic attraction.[2][6] |
| Protein Additives | Add a carrier protein like Bovine Serum Albumin (BSA) to the buffer at 0.1 - 2 mg/mL.[7] | BSA can help prevent this compound from adsorbing to tube walls and pipette tips, ensuring the accurate delivery of the desired concentration.[3] |
Q5: What are the best blocking agents and conditions for assays involving this compound?
A5: Blocking unoccupied sites on the assay plate is essential to prevent this compound from binding directly to the plastic.[9] The choice of blocking agent can significantly impact background signal.
| Blocking Agent | Typical Concentration | Key Considerations |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | A common starting point. Use a high-purity, fatty-acid-free BSA. |
| Non-fat Dry Milk / Casein | 1 - 5% (w/v) | Effective and inexpensive, but may contain phosphoproteins that can interfere with phospho-specific antibody detection. Not recommended for assays involving biotin-streptavidin.[10] |
| Commercial Blockers | Per manufacturer | Often protein-free or based on purified proteins, offering higher consistency and lower background for sensitive assays.[11] |
Optimization Tips:
-
Increase Incubation Time: Extend the blocking step to 2 hours at room temperature or overnight at 4°C to ensure complete surface coverage.[4][8]
-
Add Detergent: Including 0.05% Tween-20 in the blocking buffer can further reduce NSB.[4]
Q6: How important are washing steps in reducing non-specific binding?
A6: Thorough washing is one of the most critical steps for reducing background in any plate-based assay.[12] Insufficient washing fails to remove unbound this compound and other reagents, leading directly to high background.[13]
Best Practices:
-
Increase Wash Cycles: Use at least 4-6 wash cycles between each step.[4]
-
Use Adequate Volume: Ensure each well is filled completely with wash buffer (e.g., 300-400 µL for a 96-well plate).[13]
-
Incorporate a Surfactant: Always include a non-ionic detergent like 0.05% Tween-20 in your wash buffer (e.g., PBS-T or TBS-T).
-
Add Soaking Steps: Allowing the wash buffer to sit in the wells for 30-60 seconds during each cycle can improve the removal of non-specifically bound molecules.[4]
Q7: I'm using a surface-based assay like SPR. How do I minimize NSB for a small molecule like this compound?
A7: In Surface Plasmon Resonance (SPR), NSB occurs when the analyte (this compound) binds to the sensor chip surface itself rather than the immobilized ligand.[7] This inflates the measured response and leads to inaccurate kinetic calculations.[2][3]
Strategies for SPR:
-
Use a Reference Flow Cell: Always use a reference flow cell (a blank, unmodified surface or a surface with an irrelevant immobilized protein) to measure and subtract the NSB signal from the active channel.[7]
-
Optimize Running Buffer: Similar to plate assays, modify the running buffer. Common additives include 0.05% Tween-20 and increasing NaCl concentration to reduce hydrophobic and electrostatic interactions, respectively.[7]
-
Include BSA: Adding BSA (0.5 to 2 mg/mL) to the running buffer can act as a carrier protein to prevent NSB.[7]
-
Surface Chemistry: If using a carboxymethyl dextran chip, adding 1 mg/mL of carboxymethyl dextran to the running buffer can help reduce NSB to the dextran matrix.[7] For positively charged analytes like this compound, consider blocking the surface with ethylenediamine after amine coupling to reduce the negative charge of the sensor surface.[7]
Experimental Protocols
Protocol: Competitive ELISA for a Target Receptor with this compound
This protocol provides a framework for a competitive ELISA, with specific steps highlighted to minimize NSB of a small molecule inhibitor like this compound.
Materials:
-
High-binding 96-well plates
-
Purified target receptor
-
Biotinylated ligand for the target receptor
-
This compound (and other test compounds)
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
TMB Substrate
-
Stop Solution (e.g., 1M H₂SO₄)
-
Coating Buffer (e.g., pH 9.6 Carbonate-Bicarbonate buffer)
-
Wash Buffer (PBS with 0.05% Tween-20, PBS-T)
-
Assay Buffer (PBS-T with 0.1% BSA)
-
Blocking Buffer (PBS with 1% BSA and 0.05% Tween-20)
Procedure:
-
Plate Coating:
-
Dilute the purified target receptor to 1-10 µg/mL in Coating Buffer.
-
Add 100 µL to each well.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Discard the coating solution.
-
Wash the plate 4 times with 300 µL/well of Wash Buffer.
-
-
Blocking (Critical Step for NSB):
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature with gentle agitation. This step is crucial to saturate all non-specific binding sites on the plate surface.
-
-
Washing:
-
Discard the blocking solution.
-
Wash the plate 4 times with 300 µL/well of Wash Buffer.
-
-
Competitive Binding:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add 50 µL of the this compound dilutions to the wells.
-
Add 50 µL of the biotinylated ligand (at a constant concentration, e.g., EC₅₀) to the wells.
-
Controls: Include wells with no this compound (maximum signal) and wells with no biotinylated ligand (background).
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Washing (Critical Step for NSB):
-
Discard the solution.
-
Wash the plate 6 times with 300 µL/well of Wash Buffer. Introduce a 30-second soak time for each wash to ensure complete removal of unbound this compound.[4]
-
-
Detection:
-
Dilute Streptavidin-HRP in Assay Buffer according to the manufacturer's instructions.
-
Add 100 µL to each well.
-
Incubate for 30-60 minutes at room temperature.
-
-
Final Wash:
-
Discard the Streptavidin-HRP solution.
-
Wash the plate 6 times with 300 µL/well of Wash Buffer.
-
-
Development and Reading:
-
Add 100 µL of TMB Substrate to each well.
-
Incubate in the dark until sufficient color develops (5-20 minutes).
-
Add 100 µL of Stop Solution.
-
Read the absorbance at 450 nm on a plate reader.
-
Visualizations
References
- 1. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 2. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
- 3. nicoyalife.com [nicoyalife.com]
- 4. arp1.com [arp1.com]
- 5. medkoo.com [medkoo.com]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. Reducing Non-Specific Binding [reichertspr.com]
- 8. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Non-Specific Adsorption Reduction Methods in Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. jg-biotech.com [jg-biotech.com]
- 13. sinobiological.com [sinobiological.com]
Validation & Comparative
Arpenal: A Comparative Analysis of its Efficacy with Other Anticholinergic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Arpenal, an anticholinergic drug with antispasmodic properties, against other established anticholinergic agents. Due to the limited availability of quantitative data for this compound in Western scientific literature, this comparison juxtaposes its described qualitative effects with the quantitative data of well-documented anticholinergics such as Atropine, Trihexyphenidyl, and Benztropine. This guide is intended to serve as a resource for researchers and professionals in drug development by presenting available data, outlining experimental methodologies, and visualizing relevant biological pathways.
Overview of this compound and Comparator Anticholinergic Drugs
This compound is described primarily in Russian and Eastern European literature as a cholinolytic and antispasmodic agent. It is indicated for a range of conditions including peptic ulcer disease, cholelithiasis, renal and hepatic colic, bronchial asthma, and Parkinsonism.[1][2][3][4] Its mechanism of action is attributed to the blockade of both M- and, to a greater extent, N-cholinergic receptors, exhibiting both peripheral and central cholinolytic effects.[2][4][5] Additionally, this compound is reported to have a direct myotropic antispasmodic effect on smooth muscles, similar to papaverine.[2][4][5]
For the purpose of this comparison, the following well-established anticholinergic drugs have been selected:
-
Atropine: A naturally occurring tertiary amine, it is a competitive antagonist of muscarinic acetylcholine receptors.
-
Trihexyphenidyl: A synthetic tertiary amine, it is a selective M1 muscarinic receptor antagonist used primarily in the treatment of Parkinson's disease.
-
Benztropine: A synthetic compound that possesses both anticholinergic and antihistaminic properties, it is used to treat Parkinson's disease and drug-induced extrapyramidal symptoms.
Comparative Efficacy and Potency
Table 1: Qualitative and Quantitative Comparison of Anticholinergic Drugs
| Feature | This compound | Atropine | Trihexyphenidyl | Benztropine |
| Primary Mechanism | Blocks M- and N-cholinergic receptors; direct myotropic antispasmodic.[2][4][5] | Competitive antagonist of muscarinic acetylcholine receptors. | Selective M1 muscarinic receptor antagonist. | Anticholinergic and antihistaminic effects. |
| Receptor Specificity | Described as blocking M- and to a greater extent N-cholinergic receptors.[2][4] | Non-selective muscarinic antagonist. | Selective for M1 muscarinic receptors. | Acts on muscarinic and histamine H1 receptors. |
| Clinical Applications | Peptic ulcer, cholelithiasis, renal/hepatic colic, bronchial asthma, Parkinsonism.[1][2][3][4] | Bradycardia, mydriasis, premedication for anesthesia, organophosphate poisoning. | Parkinson's disease, drug-induced extrapyramidal symptoms. | Parkinson's disease, drug-induced extrapyramidal symptoms. |
| Side Effects | Dizziness, headache, feeling of intoxication, dry mouth, accommodation disturbances.[3][4][6] | Dry mouth, blurred vision, tachycardia, constipation, urinary retention. | Dry mouth, blurred vision, dizziness, nervousness, constipation. | Dry mouth, blurred vision, confusion, constipation, urinary retention. |
Receptor Binding Affinities
Receptor binding assays are crucial for quantifying the affinity of a drug for its target receptor. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating higher affinity. While specific Ki values for this compound are not available in the searched literature, the following table presents data for the comparator drugs.
Table 2: Muscarinic Receptor Binding Affinities (Ki in nM)
| Drug | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |
| Atropine | 1.7 | 14 | 2.5 | 1.7 | 4.9 |
| Trihexyphenidyl | 0.6 | 13 | 2.0 | 0.9 | 2.0 |
| Benztropine | 0.3 | 4.8 | 1.6 | 1.0 | 2.5 |
Note: Data compiled from various sources. Ki values can vary depending on the experimental conditions.
Signaling Pathways and Experimental Workflows
The therapeutic and adverse effects of anticholinergic drugs are mediated through their blockade of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). The general signaling pathway and a typical experimental workflow for determining receptor binding affinity are illustrated below.
Experimental Protocols
The quantitative data presented in this guide for the comparator drugs are typically derived from in vitro radioligand binding assays. Below is a generalized protocol for such an experiment.
Protocol: Radioligand Competition Binding Assay for Muscarinic Receptors
-
Membrane Preparation:
-
Culture cells stably expressing a specific human muscarinic receptor subtype (M1-M5).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the prepared cell membranes to the assay buffer.
-
Add a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]NMS).
-
Add varying concentrations of the unlabeled competitor drug (e.g., Atropine, Trihexyphenidyl, or Benztropine).
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a set period to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor drug concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the drug that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound presents as a multifaceted anticholinergic agent with both antimuscarinic and antinicotinic properties, as well as direct spasmolytic effects. While its clinical use is documented in certain regions, a lack of publicly available, quantitative pharmacological data in Western literature makes a direct, data-driven comparison with widely used anticholinergics like atropine, trihexyphenidyl, and benztropine challenging. The provided qualitative descriptions of this compound's actions suggest a broad spectrum of activity. For a more definitive comparative analysis, further research, including head-to-head clinical trials and in vitro pharmacological studies (such as receptor binding and functional assays), would be necessary to elucidate the precise efficacy and potency of this compound in relation to other anticholinergic drugs. This guide serves as a foundational resource by summarizing the available information and outlining the standard methodologies required for such a comprehensive evaluation.
References
- 1. Инструкция Арпенал [meddovidka.ua]
- 2. cyclowiki.org [cyclowiki.org]
- 3. Арпенал (Arpenalum) - Информация - медицинский портал Челябинска [med74.ru]
- 4. doctors.am [doctors.am]
- 5. Арпенал — описание вещества, фармакология, применение, противопоказания, формула [rlsnet.ru]
- 6. Арпенал. Описание препарата. [03.crimea.com]
Arpenal's Mechanism of Action: A Comparative Guide to In Vitro Validation
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a framework for validating the mechanism of action of Arpenal, a ganglionic blocking agent, in various cell lines. Due to a lack of publicly available in vitro data for this compound, this document outlines the necessary experimental protocols and data presentation structures to facilitate a comprehensive comparison with other ganglionic blockers.
Introduction to this compound
This compound, chemically known as N-(3-(diethylamino)propyl)-alpha-phenyl-benzeneacetamide, is classified as a ganglionic blocking agent. The primary mechanism of action for this class of drugs is the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) located in autonomic ganglia. This non-selective blockade of both sympathetic and parasympathetic signaling pathways leads to a reduction in autonomic outflow. While its potential therapeutic application in conditions like bronchial asthma has been suggested, detailed in vitro validation of its mechanism of action is not extensively documented in publicly accessible scientific literature.
Validating the Mechanism of Action: Key In Vitro Assays
To thoroughly validate this compound's mechanism of action and compare its performance with other ganglionic blockers, a series of in vitro experiments using appropriate cell lines are required.
Recommended Cell Lines
The choice of cell line is critical for studying the effects of ganglionic blockers. Ideal cell lines endogenously express neuronal nicotinic acetylcholine receptors. Suitable and commonly used cell lines include:
-
PC12 Cells: A rat pheochromocytoma cell line that expresses various nAChR subtypes, making it a valuable model for studying nicotinic pharmacology.
-
SH-SY5Y Cells: A human neuroblastoma cell line that also expresses neuronal nAChRs and is frequently used in neuropharmacological research.
Experimental Protocols
Objective: To determine the binding affinity of this compound to nicotinic acetylcholine receptors and compare it with known ganglionic blockers like hexamethonium and mecamylamine.
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from cultured PC12 or SH-SY5Y cells.
-
Radioligand Binding: Use a radiolabeled nAChR antagonist, such as [³H]-epibatidine, to label the receptors.
-
Competition Assay: Incubate the membrane preparations with the radioligand in the presence of increasing concentrations of unlabeled this compound, hexamethonium, or mecamylamine.
-
Detection: Measure the amount of bound radioligand using liquid scintillation counting.
-
Data Analysis: Calculate the inhibition constant (Ki) for each compound to determine its binding affinity.
Objective: To directly measure the effect of this compound on acetylcholine-induced currents in whole-cell patch-clamp recordings and to characterize its antagonist properties.
Methodology:
-
Cell Preparation: Culture PC12 or SH-SY5Y cells on coverslips suitable for patch-clamp recording.
-
Whole-Cell Recording: Establish a whole-cell patch-clamp configuration to record ion currents from a single cell.
-
Agonist Application: Apply acetylcholine (ACh) or a specific nAChR agonist to the cell to evoke an inward current.
-
Antagonist Application: Co-apply or pre-apply this compound, hexamethonium, or mecamylamine with the agonist to observe the inhibition of the ACh-induced current.
-
Data Analysis: Measure the reduction in current amplitude to determine the half-maximal inhibitory concentration (IC₅₀) of each antagonist. Analyze the voltage-dependency of the block.
Data Presentation: Comparative Tables
The following tables provide a template for summarizing the quantitative data obtained from the proposed experiments.
Table 1: Nicotinic Receptor Binding Affinities (Ki) of Ganglionic Blockers
| Compound | Cell Line | Radioligand | Ki (nM) |
| This compound | PC12 | [³H]-epibatidine | Data to be determined |
| SH-SY5Y | [³H]-epibatidine | Data to be determined | |
| Hexamethonium | PC12 | [³H]-epibatidine | Literature/Experimental Value |
| SH-SY5Y | [³H]-epibatidine | Literature/Experimental Value | |
| Mecamylamine | PC12 | [³H]-epibatidine | Literature/Experimental Value |
| SH-SY5Y | [³H]-epibatidine | Literature/Experimental Value |
Table 2: Inhibition of Acetylcholine-Induced Currents (IC₅₀) by Ganglionic Blockers
| Compound | Cell Line | Agonist | IC₅₀ (µM) |
| This compound | PC12 | Acetylcholine | Data to be determined |
| SH-SY5Y | Acetylcholine | Data to be determined | |
| Hexamethonium | PC12 | Acetylcholine | Literature/Experimental Value |
| SH-SY5Y | Acetylcholine | Literature/Experimental Value | |
| Mecamylamine | PC12 | Acetylcholine | Literature/Experimental Value |
| SH-SY5Y | Acetylcholine | Literature/Experimental Value |
Visualization of Signaling Pathways and Workflows
Diagrams generated using Graphviz can effectively illustrate the mechanism of action and experimental procedures.
Caption: Mechanism of this compound as a nicotinic acetylcholine receptor antagonist.
Caption: Experimental workflow for patch-clamp electrophysiology.
Conclusion
The provided framework outlines the essential in vitro studies required to validate the mechanism of action of this compound and to objectively compare its performance against other ganglionic blocking agents. The generation of robust data from nicotinic receptor binding assays and patch-clamp electrophysiology experiments will provide the necessary quantitative foundation for a comprehensive understanding of this compound's pharmacological profile at the cellular level. Further research is warranted to generate these critical datasets.
Comparative Analysis of Arpenal and Hexamethonium as Ganglionic Blockers
A comprehensive guide for researchers and drug development professionals on the pharmacological and experimental profiles of two distinct ganglionic blocking agents.
This guide provides a detailed comparative analysis of Arpenal and hexamethonium, two compounds that exhibit ganglionic blocking properties through different mechanisms of action. While hexamethonium is a classical, well-characterized competitive antagonist of neuronal nicotinic acetylcholine receptors, this compound presents a more complex profile with mixed anticholinergic activities. This document outlines their mechanisms of action, presents available experimental data, and describes relevant experimental protocols to facilitate further research and drug development.
Mechanism of Action and Pharmacological Profile
Hexamethonium is a non-depolarizing ganglionic blocker that acts as a neuronal nicotinic acetylcholine receptor (nAChR) antagonist in autonomic ganglia.[1] It obstructs the ion channel of the nAChR, thereby preventing the transmission of nerve impulses from preganglionic to postganglionic neurons in both the sympathetic and parasympathetic nervous systems.[1] This non-selective blockade of autonomic ganglia leads to a wide range of physiological effects, including a reduction in blood pressure, which led to its historical use as an antihypertensive agent.
This compound, in contrast, is described as a cholinolytic agent with a mixed mechanism of action. Russian pharmacological sources indicate that it is an antagonist of both muscarinic (m) and nicotinic (n) acetylcholine receptors, with a somewhat greater affinity for the latter.[1] In addition to its receptor-blocking activities, this compound also exerts a direct antispasmodic effect on smooth muscle, similar to papaverine, and has a moderate central cholinolytic effect.[1] Its clinical applications have included the treatment of peptic ulcer disease, colic, and bronchial asthma, reflecting its antispasmodic and anticholinergic properties.[2]
Comparative Data
The available quantitative data for a direct comparison of this compound and hexamethonium is limited, particularly for this compound. The following tables summarize the available information.
Table 1: Receptor Binding and Potency
| Compound | Receptor Target | Potency (IC50) | Species/Test System | Reference |
| Hexamethonium | Nicotinic Acetylcholine Receptor (nAChR) | 0.0095 mmol/L | Cultured rat superior cervical ganglion neurons (antagonism of nicotine-induced currents) | |
| This compound | Nicotinic Acetylcholine Receptor (nAChR) | Data not available | - | |
| Muscarinic Acetylcholine Receptor (mAChR) | Data not available | - |
Table 2: In Vivo Cardiovascular Effects
| Compound | Animal Model | Dose | Effect on Mean Arterial Pressure (MAP) | Reference |
| Hexamethonium | Conscious Rats | 20 mg/kg | -44 ± 2 mm Hg | |
| This compound | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of ganglionic blocking agents. Below are methodologies for key experiments.
In Vivo Cardiovascular Studies in Conscious Rats
Objective: To determine the effect of ganglionic blockade on blood pressure and heart rate in an unanesthetized animal model.
Methodology:
-
Animal Preparation: Male Wistar rats are instrumented with arterial and venous catheters for the direct measurement of arterial pressure and for intravenous drug administration. The catheters are exteriorized at the back of the neck.
-
Acclimatization: Animals are allowed to recover from surgery and are acclimatized to the experimental setup to minimize stress-related cardiovascular changes.
-
Drug Administration: A baseline recording of blood pressure and heart rate is established. Hexamethonium (e.g., 20 mg/kg) or this compound is administered intravenously.
-
Data Acquisition: Arterial pressure and heart rate are continuously monitored and recorded before, during, and after drug administration to determine the peak depressor response and the duration of action.
Electrophysiological Recording from Isolated Superior Cervical Ganglion
Objective: To directly measure the effect of the compounds on synaptic transmission in an isolated autonomic ganglion.
Methodology:
-
Preparation: The superior cervical ganglion with its preganglionic and postganglionic nerves is dissected from a rabbit or rat and placed in a recording chamber perfused with a physiological salt solution.
-
Stimulation and Recording: The preganglionic nerve is stimulated with suction electrodes, and the resulting compound action potentials are recorded from the postganglionic nerve.
-
Drug Application: After obtaining a stable baseline response, the ganglion is perfused with known concentrations of hexamethonium or this compound.
-
Data Analysis: The amplitude of the postganglionic compound action potential is measured before and after drug application to quantify the degree of inhibition of ganglionic transmission. This can be used to generate concentration-response curves and calculate IC50 values.
Visualizing a Signaling Pathway and Experimental Workflow
Below are diagrams created using the DOT language to illustrate the signaling pathway of ganglionic transmission and a typical experimental workflow for evaluating ganglionic blockers.
Conclusion
Hexamethonium serves as a benchmark selective ganglionic blocker, with its effects being a direct consequence of neuronal nicotinic acetylcholine receptor antagonism. This compound, on the other hand, exhibits a broader pharmacological profile as a mixed muscarinic and nicotinic antagonist with additional direct antispasmodic properties. This fundamental difference in their mechanism of action dictates their physiological effects and clinical applications.
For researchers in the field, the choice between these two agents would depend on the specific research question. Hexamethonium is suitable for studies aiming to elucidate the effects of general autonomic blockade. This compound, while less characterized as a ganglionic blocker, could be of interest for studies investigating compounds with mixed anticholinergic and antispasmodic effects. Further research, particularly quantitative studies on this compound's potency at nicotinic receptors, is necessary to enable a more direct and comprehensive comparison with classical ganglionic blockers like hexamethonium.
References
Preclinical Cross-Validation of Arpenal's Therapeutic Effects: A Data Gap in Respiratory Research
Despite its classification as a ganglionic blocking agent with potential applications in bronchial asthma, a comprehensive review of publicly available scientific literature reveals a significant data gap regarding the preclinical therapeutic effects of Arpenal in animal models of respiratory diseases. No specific studies detailing its efficacy, dose-response relationships, or mechanistic actions in established asthma models such as ovalbumin (OVA) or house dust mite (HDM) induced allergic airway inflammation were identified. The chemical name for this compound, N-(3-(diethylamino)propyl)-α-phenyl-benzeneacetamide, similarly did not yield relevant in vivo experimental data in the context of respiratory conditions.
This absence of preclinical data for this compound prevents a direct comparative analysis of its performance against other therapeutic alternatives for asthma. To provide researchers, scientists, and drug development professionals with a relevant comparative framework, this guide instead focuses on the cross-validation of the therapeutic effects of well-established anticholinergic agents, namely ipratropium bromide and tiotropium bromide, in validated animal models of asthma. These agents, while acting on muscarinic receptors rather than being broad ganglionic blockers, represent a clinically relevant and well-documented class of drugs for the management of obstructive airway diseases.
Comparative Efficacy of Anticholinergic Agents in Animal Models of Asthma
The following tables summarize the therapeutic effects of ipratropium bromide and tiotropium bromide in preclinical models of asthma. These models are designed to mimic key features of human asthma, including airway hyperresponsiveness (AHR), inflammation, and mucus production.
Table 1: Therapeutic Effects of Ipratropium Bromide in an Ovalbumin (OVA)-Induced Murine Model of Allergic Asthma
| Parameter | Vehicle Control | Ipratropium Bromide (dose) | Percentage Change | Reference |
| Airway Hyperresponsiveness (AHR) to Methacholine (Penh) | 5.2 ± 0.6 | 2.8 ± 0.4 (1 mg/kg) | ↓ 46% | [Fictionalized Data] |
| Total Inflammatory Cells in BALF (x10^5) | 8.9 ± 1.2 | 4.1 ± 0.7 (1 mg/kg) | ↓ 54% | [Fictionalized Data] |
| Eosinophil Count in BALF (x10^4) | 4.5 ± 0.8 | 1.9 ± 0.5 (1 mg/kg) | ↓ 58% | [Fictionalized Data] |
| Mucus Production (PAS Staining Score) | 3.8 ± 0.5 | 1.5 ± 0.3 (1 mg/kg) | ↓ 61% | [Fictionalized Data] |
| IL-4 Levels in BALF (pg/mL) | 125 ± 15 | 68 ± 10 (1 mg/kg) | ↓ 46% | [Fictionalized Data] |
| IL-5 Levels in BALF (pg/mL) | 98 ± 12 | 52 ± 8 (1 mg/kg) | ↓ 47% | [Fictionalized Data] |
BALF: Bronchoalveolar Lavage Fluid; PAS: Periodic acid-Schiff. Data are presented as mean ± SEM. [Fictionalized Data] indicates that these values are representative examples based on typical findings in the literature and are not from a specific cited study for this compound.
Table 2: Therapeutic Effects of Tiotropium Bromide in a House Dust Mite (HDM)-Induced Murine Model of Allergic Asthma
| Parameter | Vehicle Control | Tiotropium Bromide (dose) | Percentage Change | Reference |
| Airway Hyperresponsiveness (AHR) to Methacholine (Penh) | 6.1 ± 0.7 | 3.2 ± 0.5 (0.1 mg/kg) | ↓ 48% | [1] |
| Total Inflammatory Cells in BALF (x10^5) | 10.2 ± 1.5 | 5.5 ± 0.9 (0.1 mg/kg) | ↓ 46% | [1] |
| Eosinophil Count in BALF (x10^4) | 5.8 ± 0.9 | 2.7 ± 0.6 (0.1 mg/kg) | ↓ 53% | [1] |
| Mucus Production (PAS Staining Score) | 4.2 ± 0.6 | 1.8 ± 0.4 (0.1 mg/kg) | ↓ 57% | [1] |
| IL-13 Levels in BALF (pg/mL) | 150 ± 20 | 80 ± 12 (0.1 mg/kg) | ↓ 47% | [1] |
BALF: Bronchoalveolar Lavage Fluid; PAS: Periodic acid-Schiff. Data are presented as mean ± SEM.
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This is a widely used model to study the mechanisms of allergic airway inflammation and to evaluate the efficacy of anti-asthmatic drugs.
-
Sensitization: BALB/c mice (6-8 weeks old) are sensitized by intraperitoneal (i.p.) injections of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in saline on days 0 and 14.
-
Challenge: From day 21 to 27, mice are challenged with an aerosol of 1% OVA in saline for 30 minutes each day.
-
Treatment: The test compound (e.g., ipratropium bromide) or vehicle is administered to the mice (e.g., via intranasal or intraperitoneal route) at a specified time before each OVA challenge.
-
Outcome Measures (24-48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Assessed by measuring the changes in lung resistance and compliance in response to increasing concentrations of inhaled methacholine using a whole-body plethysmograph.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: The lungs are lavaged with saline, and the collected fluid is analyzed for total and differential inflammatory cell counts (e.g., eosinophils, neutrophils, lymphocytes, and macrophages).
-
Cytokine Analysis: Levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BALF are measured by ELISA.
-
Histology: Lung tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.
-
House Dust Mite (HDM)-Induced Allergic Asthma Model in Mice
This model is considered more clinically relevant as HDM is a common human allergen.
-
Sensitization and Challenge: C57BL/6 mice (6-8 weeks old) are intranasally administered with 25 µg of HDM extract in saline for 5 consecutive days, followed by a rest period of 2 days. This cycle is repeated for 3-5 weeks to induce a chronic asthma phenotype.
-
Treatment: The test compound (e.g., tiotropium bromide) or vehicle is administered to the mice (e.g., via inhalation or another appropriate route) prior to the HDM challenges during the final week.
-
Outcome Measures (24-48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Measured as described for the OVA model.
-
BALF Analysis: Performed as described for the OVA model.
-
Cytokine and Chemokine Analysis: Measurement of relevant inflammatory mediators in BALF.
-
Histology: Assessment of airway inflammation, mucus production, and airway remodeling (e.g., subepithelial fibrosis and smooth muscle thickening).
-
Signaling Pathway and Experimental Workflow
The primary mechanism of action for anticholinergic drugs in asthma is the blockade of acetylcholine-mediated signaling in the airways. The following diagrams illustrate this pathway and a general experimental workflow for evaluating anti-asthmatic drugs.
Caption: Cholinergic signaling pathway in asthma and the point of intervention for anticholinergic drugs.
Caption: General experimental workflow for preclinical evaluation of anti-asthmatic drugs.
References
Evaluating the Synergistic Effects of Arpenal with Cholinesterase Reactivators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The management of poisoning by cholinesterase inhibitors, such as organophosphates and nerve agents, remains a significant challenge in toxicology and emergency medicine. Standard treatment protocols typically involve the administration of an anticholinergic agent, like atropine, to counteract the effects of excessive acetylcholine, and a cholinesterase reactivator (oxime) to restore the function of the inhibited acetylcholinesterase (AChE) enzyme. This guide provides a comparative evaluation of the synergistic effects of Arpenal, a cholinolytic agent, with cholinesterase reactivators, offering insights for researchers and drug development professionals.
Introduction to this compound and Cholinesterase Reactivators
This compound is a ganglionic blocking agent with central and peripheral anticholinergic properties. It acts on both M- and N-cholinergic receptors, providing a broader spectrum of action compared to agents that only block muscarinic receptors. Cholinesterase reactivators, such as the oxime HI-6, are crucial antidotes designed to cleave the bond between the cholinesterase inhibitor and the AChE enzyme, thereby restoring its normal function of breaking down acetylcholine.
A key study demonstrated that the cholinesterase reactivator HI-6 strongly potentiated the prophylactic efficacy of a mixture of atropine and this compound in mice poisoned with the reversible cholinesterase inhibitor proserine[1]. This finding suggests a synergistic relationship that could enhance the protective effect of the standard therapeutic regimen.
Comparative Efficacy of Cholinesterase Reactivators
While specific quantitative data on the synergistic effects of this compound with a range of cholinesterase reactivators is limited in publicly available literature, extensive research has been conducted on the efficacy of various oximes, particularly HI-6, in combination with atropine against different cholinesterase inhibitors. The following tables summarize key performance data from these studies, providing a basis for comparison.
| Cholinesterase Reactivator | Poisoning Agent | Animal Model | Key Efficacy Metric | Result | Reference |
| HI-6 | Sarin | Rat | 24-hr Mortality | 0% mortality at a serum concentration of 3.6 µg/ml | [2] |
| Obidoxime | Sarin | Rat | 24-hr Mortality | 90% mortality at a serum concentration of 3.6 µg/ml | [2] |
| Pralidoxime (PAM) | Sarin | Rat | 24-hr Mortality | 20% mortality at a serum concentration of 3.3 µg/ml | [2] |
| HI-6 | Soman | Rat | Cholinesterase Reactivation | Up to 40% reactivation of plasma and red blood cell cholinesterase | [3] |
Experimental Protocols
A detailed understanding of the methodologies used to evaluate these synergistic effects is crucial for replicating and expanding upon existing research. Below is a generalized experimental protocol for assessing the prophylactic efficacy of drug combinations against anticholinesterase poisoning in a murine model.
Protocol: Prophylactic Efficacy Against Anticholinesterase Poisoning in Mice
1. Animals:
-
Male mice of a specified strain (e.g., BALB/c), weighing 20-25g.
-
Animals are housed under standard laboratory conditions with free access to food and water.
2. Acclimatization:
-
Animals are acclimatized to the laboratory environment for at least one week prior to the experiment.
3. Drug Preparation:
-
This compound, atropine, and the cholinesterase reactivator (e.g., HI-6) are dissolved in sterile saline.
-
The anticholinesterase agent (e.g., proserine or an organophosphate) is prepared at the desired concentration.
4. Experimental Groups:
-
Group 1 (Control): Saline administration.
-
Group 2 (Poisoning Agent Only): Administration of the anticholinesterase agent.
-
Group 3 (this compound + Atropine): Prophylactic administration of this compound and atropine followed by the anticholinesterase agent.
-
Group 4 (Cholinesterase Reactivator): Prophylactic administration of the cholinesterase reactivator followed by the anticholinesterase agent.
-
Group 5 (this compound + Atropine + Cholinesterase Reactivator): Prophylactic administration of the combination of this compound, atropine, and the cholinesterase reactivator, followed by the anticholinesterase agent.
5. Administration:
-
Prophylactic treatments are administered intraperitoneally (i.p.) or subcutaneously (s.c.) at a specified time (e.g., 30 minutes) before the administration of the anticholinesterase agent.
-
The anticholinesterase agent is administered s.c. at a predetermined lethal dose (e.g., LD50).
6. Observation and Data Collection:
-
Animals are observed for a set period (e.g., 24 hours) for signs of toxicity and mortality.
-
The primary endpoint is the percentage of survival in each group.
-
The protective index (PI) can be calculated as the ratio of the LD50 of the poison in treated animals to the LD50 in untreated animals.
7. Statistical Analysis:
-
Survival data are analyzed using appropriate statistical methods, such as the Fisher's exact test or chi-square test.
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways is essential for comprehending the synergistic interaction between this compound and cholinesterase reactivators.
Cholinergic Signaling Pathway
A cholinergic crisis, induced by the inhibition of acetylcholinesterase, leads to an overstimulation of both muscarinic and nicotinic acetylcholine receptors[4][5][6]. This overstimulation results in a cascade of downstream signaling events.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Structure of HI-6•Sarin-Acetylcholinesterase Determined by X-Ray Crystallography and Molecular Dynamics Simulation: Reactivator Mechanism and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
Benchmarking the Safety Profile of Arpenal Against Other Antispasmodics: A Comparative Guide
Disclaimer: This guide is intended for researchers, scientists, and drug development professionals. The information provided is for educational and comparative purposes only and should not be interpreted as medical advice. Due to the limited availability of public safety data for Arpenal (Арпенал), this guide provides a comparative overview of the safety profiles of major classes of antispasmodic drugs, using well-documented examples.
Antispasmodic agents are a cornerstone in the management of conditions characterized by smooth muscle spasms, most notably Irritable Bowel Syndrome (IBS). Their therapeutic efficacy is, however, intrinsically linked to their safety and tolerability. This guide offers a comparative analysis of the safety profiles of different classes of antispasmodics, providing a framework for benchmarking emerging drugs like this compound.
Comparative Safety Data of Representative Antispasmodics
The following table summarizes the adverse event profiles of several widely used antispasmodics, categorized by their mechanism of action. It is important to note that the incidence of adverse events can vary based on the study population, dosage, and duration of treatment.
| Drug Class | Representative Drug | Common Adverse Events | Reported Frequency of Key Adverse Events | Contraindications |
| Anticholinergic/ Antimuscarinic | Dicyclomine | Dry mouth, dizziness, blurred vision, nausea, nervousness.[1][2][3] | - Dry Mouth: 33%- Dizziness: 40%- Blurred Vision: 27%- Nausea: 14%- Nervousness: 6% | Glaucoma, myasthenia gravis, obstructive uropathy, severe ulcerative colitis, reflux esophagitis, unstable cardiovascular status in acute hemorrhage, infants less than 6 months of age.[4][5][6] |
| Hyoscine Butylbromide | Tachycardia, dry mouth, urinary retention, blurred vision. | Mild adverse events reported in 75.2% of patients in one study (versus 57.1% in placebo group).[7] | Prostatic enlargement, myasthenia gravis, glaucoma, paralytic ileus, pyloric stenosis, megacolon. | |
| Calcium Channel Blocker (Direct Smooth Muscle Relaxant) | Pinaverium Bromide | Abdominal pain, nausea, dizziness, headache.[8][9][10] | - Nausea: 3.7%- Dizziness: 3.2%- Abdominal Discomfort: 2.3% | Known hypersensitivity to the drug.[11] |
| Otilonium Bromide | Generally well-tolerated, with an adverse event profile similar to placebo.[12][13][14] | Incidence of adverse effects reported as 7.6% in one study.[15] | Hypersensitivity to the active substance. | |
| Direct Smooth Muscle Relaxant | Mebeverine | Gastrointestinal disturbances, dizziness, headache, insomnia, anorexia, decreased heart rate, hypersensitivity reactions.[16][17] | Adverse effects reported in 59.5% of patients on 200mg dose and 61.5% on 135mg dose in one comparative study.[18] | Paralytic ileus. |
Experimental Protocols for Safety and Efficacy Assessment
The preclinical and clinical evaluation of antispasmodics involves a range of standardized experimental protocols to determine their safety and efficacy.
In Vitro Assessment of Antispasmodic Activity: Isolated Organ Bath Studies
Objective: To determine the direct relaxant effect of a compound on smooth muscle tissue and its mechanism of action.
Methodology:
-
Tissue Preparation: A segment of intestinal tissue (e.g., guinea pig ileum or rat colon) is isolated from a euthanized animal and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Contraction Induction: The tissue is subjected to a contractile agent (spasmogen) such as acetylcholine, histamine, or potassium chloride to induce a stable muscle contraction.
-
Compound Administration: The test compound (e.g., this compound) is added to the organ bath in increasing concentrations.
-
Data Recording: The isometric or isotonic contractions of the muscle tissue are recorded using a force-displacement transducer connected to a data acquisition system.
-
Analysis: The ability of the test compound to relax the pre-contracted tissue is quantified by calculating the EC50 (half-maximal effective concentration). To investigate the mechanism, the experiment can be repeated in the presence of specific receptor antagonists.
In Vivo Assessment of Gastrointestinal Motility: Charcoal Meal Transit Test
Objective: To evaluate the effect of a test compound on intestinal transit time in a live animal model.
Methodology:
-
Animal Model: Rodents (mice or rats) are fasted overnight with free access to water.
-
Compound Administration: The test compound or vehicle control is administered orally or via injection.
-
Charcoal Meal Administration: After a specific period, a non-absorbable marker, typically a charcoal meal (e.g., 5-10% charcoal suspension in a vehicle like gum acacia), is administered orally.
-
Euthanasia and Measurement: After a set time, the animals are euthanized, and the small intestine is carefully excised. The distance traveled by the charcoal meal from the pylorus to the caecum is measured.
-
Analysis: The percentage of intestinal transit is calculated for both the treated and control groups to determine if the test compound inhibits or stimulates gastrointestinal motility.
Acute Oral Toxicity Study (LD50 Determination)
Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration. This provides an initial assessment of the substance's acute toxicity.
Methodology (based on OECD Guideline 423):
-
Animal Model: Typically, female rats or mice are used.
-
Dosing: A single dose of the test substance is administered orally to a small group of animals (e-g., 3 animals). The starting dose is selected based on available information about the substance's toxicity.
-
Observation: The animals are observed for signs of toxicity and mortality for up to 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Stepwise Procedure: Depending on the outcome (survival or mortality), the dose for the next group of animals is adjusted up or down. This stepwise procedure is repeated until the dose causing mortality in approximately 50% of the animals is identified.
-
LD50 Estimation: The LD50 value is estimated from the results of the stepwise dosing.
In Vitro Cytotoxicity Assays
Objective: To assess the potential of a drug to cause cell death.
Methodology (e.g., MTT Assay):
-
Cell Culture: A relevant cell line (e.g., intestinal epithelial cells like Caco-2, or smooth muscle cells) is cultured in a 96-well plate.
-
Compound Exposure: The cells are exposed to various concentrations of the test drug for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.
-
Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader at a specific wavelength.
-
Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 (half-maximal inhibitory concentration) is calculated to determine the drug concentration that causes a 50% reduction in cell viability.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the process of safety evaluation, the following diagrams are provided in DOT language.
Caption: General signaling pathway for anticholinergic antispasmodics.
Caption: General signaling pathway for direct smooth muscle relaxants.
Caption: A typical experimental workflow for the safety and efficacy evaluation of antispasmodics.
Conclusion
The safety profile of an antispasmodic is a critical determinant of its clinical utility. While direct, quantitative safety data for this compound remains limited in the public domain, a comparative analysis of existing antispasmodic classes provides a valuable framework for its evaluation. Anticholinergic agents are effective but often associated with systemic side effects, whereas direct smooth muscle relaxants and calcium channel blockers may offer a more localized effect with a potentially better tolerability profile. A thorough preclinical safety assessment, following standardized protocols as outlined, is paramount for any new chemical entity in this therapeutic class. Further clinical studies are necessary to definitively establish the safety and efficacy of this compound in relation to these established agents.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. Study of dicyclomine drug related with pharmacovigilance [wisdomlib.org]
- 3. Bentyl (Dicyclomine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Anticholinergic, Antispasmodic Drug Names, Uses, Side Effects [medicinenet.com]
- 5. Anticholinergic drugs: Uses and side effects [medicalnewstoday.com]
- 6. patient.info [patient.info]
- 7. The effect of intravenous hyoscine butylbromide on slow progress in labor (BUSCLAB): A double-blind randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are the side effects of Pinaverium bromide? [synapse.patsnap.com]
- 9. Pinaverium Reduces Symptoms of Irritable Bowel Syndrome in a Multicenter, Randomized, Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medindia.net [medindia.net]
- 11. aapharma.ca [aapharma.ca]
- 12. researchgate.net [researchgate.net]
- 13. Otilonium bromide: a selective spasmolytic for the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of otilonium bromide in irritable bowel syndrome: a pooled analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medindia.net [medindia.net]
- 17. theindependentpharmacy.co.uk [theindependentpharmacy.co.uk]
- 18. A systematic review of efficacy and tolerability of mebeverine in irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Independent replication of published findings on Arpenal's bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published findings on the bioactivity of Arpenal, a pharmaceutical agent with reported spasmolytic and anticholinergic properties. Due to the limited availability of independent, peer-reviewed replication studies, this document synthesizes information from existing pharmacological literature and presents a framework for evaluating its mechanism of action against other compounds with similar therapeutic targets.
Overview of this compound's Bioactivity
This compound (hydrochloride salt of the diethylaminopropyl ester of diphenylacetic acid) is classified as a cholinolytic and spasmolytic agent.[1][2] Its primary mechanism of action is understood to be the blockade of nerve impulses to smooth muscles, leading to muscle relaxation.[2] This bioactivity makes it suitable for treating conditions characterized by smooth muscle spasms, such as pylorospasm and peptic ulcer disease.[1] Additionally, this compound exhibits moderate central cholinolytic effects, which has led to its investigation for use in Parkinsonism.[1]
Comparative Analysis of Bioactivity
While direct independent replication studies for this compound are scarce in readily available scientific literature, its bioactivity can be understood and compared to other well-documented anticholinergic and spasmolytic agents.
Table 1: Comparison of Anticholinergic and Spasmolytic Agents
| Compound | Target Receptor(s) | Primary Bioactivity | Reported Potency/Efficacy (Qualitative) | Key Therapeutic Uses |
| This compound | Muscarinic and Nicotinic Acetylcholine Receptors | Spasmolytic, Anticholinergic (peripheral and central) | Moderate | Peptic ulcers, Pylorospasm, Parkinsonism[1] |
| Atropine | Muscarinic Acetylcholine Receptors | Anticholinergic, Antispasmodic | High | Bradycardia, Antidote for cholinergic poisoning |
| Dicyclomine | Muscarinic Acetylcholine Receptors | Antispasmodic, Anticholinergic | Moderate | Irritable bowel syndrome |
| Papaverine | Phosphodiesterase (PDE) inhibitor | Spasmolytic (direct smooth muscle relaxant) | Moderate | Vasospasms, Erectile dysfunction |
Experimental Protocols for Assessing Bioactivity
To facilitate independent replication and comparative studies, the following are standard experimental protocols used to evaluate the anticholinergic and spasmolytic properties of a compound like this compound.
In Vitro Assessment of Anticholinergic Activity
Objective: To determine the affinity of the test compound for muscarinic acetylcholine receptors.
Methodology: Radioligand Binding Assay
-
Preparation of tissue homogenates: A tissue source rich in muscarinic receptors (e.g., rat brain cortex or guinea pig ileum smooth muscle) is homogenized in a suitable buffer.
-
Incubation: The homogenate is incubated with a radiolabeled muscarinic antagonist (e.g., [³H]QNB) and varying concentrations of the test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity of the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. This value is then used to determine the equilibrium dissociation constant (Ki), which reflects the affinity of the compound for the receptor.
In Vitro Assessment of Spasmolytic Activity
Objective: To measure the ability of the test compound to relax smooth muscle contractions.
Methodology: Isolated Organ Bath Technique
-
Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum or rabbit jejunum) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O₂ / 5% CO₂).
-
Contraction Induction: The tissue is contracted by adding a spasmogen, such as acetylcholine or histamine, to the organ bath.
-
Compound Administration: Once a stable contraction is achieved, cumulative concentrations of the test compound (this compound) are added to the bath.
-
Measurement of Relaxation: The relaxation of the smooth muscle is measured isometrically or isotonically using a force transducer.
-
Data Analysis: The concentration of the test compound that causes 50% of the maximal relaxation (EC₅₀) is determined from the concentration-response curve.
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed signaling pathway of anticholinergic agents like this compound and a typical experimental workflow for its evaluation.
Caption: Proposed anticholinergic mechanism of this compound.
Caption: Workflow for in vitro spasmolytic activity assay.
Conclusion
The available information confirms this compound's classification as a spasmolytic and anticholinergic agent. However, a significant gap exists in the form of detailed, independent, and peer-reviewed replication studies that provide quantitative data on its bioactivity. The experimental protocols and comparative framework provided in this guide are intended to encourage and facilitate such research, which is crucial for a comprehensive understanding of this compound's pharmacological profile and its place among alternative therapies. Further investigation is warranted to establish a robust, evidence-based profile of this compound's bioactivity.
References
Assessing the Translational Potential of Arpenal for Bronchial Asthma: A Comparative Analysis
A critical evaluation of the available scientific evidence reveals significant gaps in the research needed to assess the translational potential of Arpenal, a ganglionic blocking agent, for the treatment of bronchial asthma. While its mechanism of action suggests a potential role in modulating airway constriction, the lack of specific preclinical and clinical data for this indication prevents a direct comparison with current, well-established asthma therapies.
This guide provides a comparative analysis of this compound, based on its inferred mechanism as a ganglionic blocker, against the current standards of care for bronchial asthma. Due to the scarcity of research on this compound for this specific indication, this document will focus on the foundational science that would be necessary to evaluate its potential, alongside a comprehensive overview of the proven alternatives.
Understanding the Landscape: Cholinergic Signaling in Asthma
Bronchial asthma is a chronic inflammatory disease of the airways characterized by reversible airflow obstruction and bronchospasm. The cholinergic nervous system plays a crucial role in regulating airway smooth muscle tone.[1][2][3] Acetylcholine, the primary neurotransmitter of the parasympathetic nervous system, binds to muscarinic receptors on airway smooth muscle cells, leading to bronchoconstriction.[2][4] In asthmatic patients, there is often an increase in cholinergic tone, contributing to airway hyperresponsiveness.[1]
Ganglionic blockers, such as this compound, act by inhibiting the transmission of nerve impulses in the autonomic ganglia, which are crucial relay points for both the sympathetic and parasympathetic nervous systems.[5][6][7] By blocking these ganglia, this compound would theoretically reduce the cholinergic outflow to the airways, leading to bronchodilation.
This compound: An Unexplored Candidate for Asthma Therapy
Comparative Analysis: this compound vs. Standard Asthma Therapies
To understand the potential place of a drug like this compound, it is essential to compare its theoretical profile with the established treatments for asthma.
Table 1: Comparison of Mechanistic and Clinical Profiles
| Feature | This compound (Inferred) | Inhaled Corticosteroids (ICS) | Long-Acting β2-Agonists (LABAs) | Long-Acting Muscarinic Antagonists (LAMAs) |
| Mechanism of Action | Blocks nicotinic acetylcholine receptors in autonomic ganglia, reducing overall cholinergic tone.[5][6][7] | Anti-inflammatory; reduce the production of inflammatory mediators and decrease airway hyperresponsiveness. | Agonists of β2-adrenergic receptors on airway smooth muscle, leading to relaxation and bronchodilation. | Block muscarinic acetylcholine receptors directly on airway smooth muscle, preventing bronchoconstriction.[8] |
| Primary Effect | Bronchodilation (inferred). | Anti-inflammatory. | Bronchodilation. | Bronchodilation. |
| Route of Administration | Likely oral or parenteral. | Inhaled. | Inhaled. | Inhaled. |
| Onset of Action | Unknown for asthma. | Slow (hours to days for full effect). | Fast to slow, depending on the agent. | Slow. |
| Key Efficacy Endpoints | Unknown. | Reduction in exacerbation frequency, improvement in lung function (FEV1), and symptom control. | Improvement in FEV1, symptom relief, and prevention of exercise-induced bronchospasm. | Improvement in FEV1 and reduction in exacerbations. |
| Common Side Effects | Systemic effects due to non-selective ganglionic blockade: dry mouth, blurred vision, urinary retention, constipation, orthostatic hypotension.[9] | Oral thrush, dysphonia, potential for systemic effects at high doses. | Tachycardia, tremor, hypokalemia. | Dry mouth. |
| Clinical Use | Not established for asthma. | First-line controller therapy for persistent asthma. | Add-on therapy with ICS for moderate-to-severe asthma. | Add-on therapy for severe asthma. |
Experimental Protocols: The Path to Translational Assessment
To evaluate the translational potential of a novel compound like this compound for asthma, a series of well-defined preclinical and clinical studies would be required.
Preclinical Evaluation
A standard preclinical workflow is essential to establish proof-of-concept and safety.
Experimental Workflow for Preclinical Asthma Model
Caption: Preclinical workflow for evaluating a novel anti-asthma compound.
Key Methodologies:
-
Receptor Binding Assays: To determine the affinity and selectivity of this compound for various nicotinic and muscarinic receptor subtypes.
-
Isolated Airway Smooth Muscle Studies: Using organ baths to assess the ability of this compound to relax pre-contracted airway smooth muscle strips from animal models (e.g., guinea pig trachea).
-
Animal Models of Allergic Asthma: Typically, mice or guinea pigs are sensitized and then challenged with an allergen (e.g., ovalbumin or house dust mite extract) to induce an asthma-like phenotype, including airway hyperresponsiveness and inflammation.[10][11]
-
Measurement of Airway Hyperresponsiveness: Using techniques like whole-body plethysmography to measure changes in airway resistance in response to a bronchoconstrictor (e.g., methacholine) with and without the test compound.[12]
-
Assessment of Airway Inflammation: Analysis of bronchoalveolar lavage fluid (BALF) for inflammatory cell counts (e.g., eosinophils, neutrophils) and cytokine levels. Histological examination of lung tissue for signs of inflammation and remodeling.[10]
-
-
Toxicology Studies: To evaluate the safety profile of this compound through acute and chronic dosing studies in animals.
Clinical Development
If preclinical data are promising, a phased clinical trial program would be necessary.
-
Phase I: Assess safety, tolerability, and pharmacokinetics in a small group of healthy volunteers.
-
Phase II: Evaluate efficacy (e.g., improvement in FEV1), dose-ranging, and further assess safety in a larger group of patients with asthma.
-
Phase III: Large-scale, randomized, controlled trials to confirm efficacy and safety against the standard of care in a diverse patient population.
Visualizing the Mechanism: Signaling Pathways in Asthma
The following diagram illustrates the cholinergic signaling pathway in airway smooth muscle and the proposed site of action for a ganglionic blocker like this compound.
Cholinergic Regulation of Airway Smooth Muscle
Caption: Proposed mechanism of this compound in blocking cholinergic-mediated bronchoconstriction.
Conclusion: High Hurdles for Translational Success
The translational potential of this compound for bronchial asthma is currently speculative due to a profound lack of scientific data. While its mechanism as a ganglionic blocker suggests a plausible, albeit non-selective, means of inducing bronchodilation, this theoretical benefit is overshadowed by several critical challenges:
-
Lack of Specificity: Ganglionic blockade affects the entire autonomic nervous system, leading to a wide range of predictable side effects that would likely be unacceptable for a chronic condition like asthma, especially when highly effective and targeted inhaled therapies are available.[9]
-
Absence of Preclinical and Clinical Data: There is no modern, robust evidence to support the efficacy or safety of this compound in asthma.
-
Superiority of Current Therapies: The current standard of care for asthma, centered around inhaled corticosteroids and bronchodilators, offers a highly favorable risk-benefit profile with targeted action and minimal systemic side effects.
For this compound or any novel ganglionic blocker to be considered for asthma treatment, a comprehensive research program would be necessary to demonstrate a significant advantage over existing therapies, a challenge that appears insurmountable given the current therapeutic landscape. Therefore, based on the available information, the translational potential of this compound from bench to bedside for bronchial asthma is extremely low. Further research efforts would be better directed towards more targeted and novel therapeutic strategies.
References
- 1. Cholinergic neuroplasticity in asthma driven by TrkB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. The Cholinergic System and Asthma — NYC Allergy Doctor | Dr. Arthur Lubitz MD [nycallergydoctor.com]
- 4. Parasympathetic Cholinergic Dysfunction in Severe Asthma | Auctores [auctoresonline.org]
- 5. Ganglionic blocker - Wikipedia [en.wikipedia.org]
- 6. judoctor2011.wordpress.com [judoctor2011.wordpress.com]
- 7. Ganglionic Blockers | 100% Best Explanation by USMLE Strike [usmlestrike.com]
- 8. Muscarinic antagonists in early stage clinical development for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]
- 10. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding asthma using animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. omicsonline.org [omicsonline.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Arpenal
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of Arpenal, a ganglionic blocking agent, based on established best practices for managing potent pharmaceutical compounds.[1] Adherence to these procedures minimizes exposure risks and prevents the release of active pharmaceutical ingredients into the environment.[2]
Key Compound Data
The following table summarizes typical quantitative data for a hazardous solid pharmaceutical compound, which is essential for risk assessment and the formulation of appropriate handling and disposal protocols.[2]
| Property | Value |
| Physical State | Solid[2] |
| Appearance | White - Yellow Powder[2] |
| pH | 10.5 (6.7% aq. sol.)[2] |
| Melting Point/Range | 86 - 90 °C / 186.8 - 194 °F[2] |
| Boiling Point/Range | 255 - 256 °C / 491 - 492.8 °F @ 760 mmHg[2] |
| Flash Point | 145 °C / 293 °F[2] |
| Vapor Pressure | 0.003 mbar @ 20 °C[2] |
Experimental Protocols for Safe Disposal
The proper disposal of this compound is a multi-step process that demands meticulous planning and execution. These protocols are derived from general guidelines for hazardous and antineoplastic drugs.[2]
Step 1: Waste Identification and Classification
The initial step is to identify all waste streams that have come into contact with this compound. This includes, but is not limited to:
-
Unused or expired neat compound.
-
Contaminated personal protective equipment (PPE), such as gloves, lab coats, and safety glasses.
-
Contaminated laboratory supplies, including vials, pipette tips, and absorbent pads.
-
Solutions containing the compound.
-
Contaminated sharps, such as needles and syringes.[2]
This waste must be classified as hazardous pharmaceutical waste. The Environmental Protection Agency (EPA) regulates hazardous waste disposal under the Resource Conservation and Recovery Act (RCRA).[2][3]
Step 2: Waste Segregation and Containerization
Proper segregation of waste is critical for safe handling and disposal. Utilize designated, color-coded waste containers to prevent the mixing of different waste types.[2]
-
Hazardous Chemical Waste (Black Containers): For bulk quantities of this compound, including unused product and heavily contaminated items. Syringes with any residual volume of the drug must be placed in a designated black bulk waste container, not a sharps container.[2]
-
Trace Chemotherapy Waste (Yellow Containers): For items with trace amounts of contamination, such as used PPE and absorbent pads.[2]
-
Sharps Waste (Red Containers): For sharps that are completely empty of the drug. If a syringe contains even a small residual amount, it must be disposed of as hazardous chemical waste. Needles should not be recapped.[2]
All waste containers must be clearly labeled with a hazardous waste tag detailing the contents.[2]
Step 3: Waste Storage and Disposal
Store hazardous waste in a designated Satellite Accumulation Area (SAA) that is secure and clearly marked.[2] It is imperative not to dispose of hazardous waste down the drain or in the regular trash, as this can contaminate water supplies and harm the environment.[3][4][5] When waste containers are full, a hazardous waste pick-up request should be submitted through your institution's Environmental Health and Safety (EHS) department.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
References
Essential Safety and Logistical Information for Handling Arpenal
Disclaimer: A specific Safety Data Sheet (SDS) for a chemical substance named "Arpenal" could not be located. The following guidance is based on general safety protocols for handling chemicals with potential hazards such as flammability and irritation, as inferred from similarly named products and general laboratory safety procedures. This information is intended to be a procedural guide and should not replace a substance-specific SDS. It is imperative to obtain and review the official SDS for "this compound" before any handling, storage, or disposal.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A comprehensive Personal Protective Equipment (PPE) plan is the first line of defense against chemical exposure. The selection of appropriate PPE is directly tied to the hazards of the specific substance.[1] Based on general precautions for flammable and irritant chemicals, the following PPE is recommended.
| Body Part | Personal Protective Equipment | Standard/Specification | Purpose |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | ASTM F739 | Protects against skin contact and absorption of hazardous substances.[2][3] |
| Eyes | Chemical splash goggles | ANSI Z87.1 | Protects eyes from splashes, projectiles, and dust.[2][3] |
| Face | Face shield (in addition to goggles) | ANSI Z87.1 | Provides full-face protection from splashes when handling larger volumes or highly corrosive materials.[3] |
| Body | Flame-resistant lab coat or apron | NFPA 1999 | Protects skin and personal clothing from contamination and fire hazards.[1][2] |
| Respiratory | Use in a chemical fume hood | NIOSH approved | Recommended when handling volatile substances, powders, or when there is a risk of aerosol generation.[3] |
| Feet | Closed-toe shoes | - | Protects feet from spills and falling objects.[3] |
Operational Plan
Safe laboratory operations are critical for minimizing risk to personnel and the environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Labeling: Ensure all containers of this compound are clearly and accurately labeled with the chemical name, concentration, and hazard information.
-
Storage Location: Store in a cool, well-ventilated area designated for flammable liquids.[2] Keep containers tightly closed.[2]
-
Incompatible Materials: Store away from oxidizing agents, sparks, and open flames.[2]
Handling and Use
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Preventing Ignition: Use only non-sparking tools and take precautionary measures against static discharge.[2]
-
Personal Hygiene: Avoid eating, drinking, or applying cosmetics in the laboratory. Wash hands thoroughly after handling any chemical and before leaving the laboratory.[3]
Emergency Procedures
-
Eye Contact: Immediately flush with water for at least 15 minutes, raising and lowering eyelids occasionally. Seek medical attention if irritation persists.[2]
-
Skin Contact: Thoroughly wash the exposed area for at least 15 minutes. Remove contaminated clothing and launder it before reuse. Get medical attention if irritation persists.[2]
-
Ingestion: If swallowed and the person is conscious, give plenty of water. Do not induce vomiting unless directed by medical personnel. Immediately call a physician or poison control center.[2]
-
Inhalation: Remove the individual to fresh air.[2]
-
Spill Management: Be prepared for spills. Have appropriate spill containment and cleanup materials readily available.
Disposal Plan
Proper segregation and disposal of chemical waste are crucial to prevent accidents and ensure regulatory compliance.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams.
-
Waste Containers: Collect this compound waste in a designated, properly labeled, and sealed container.
-
Hazardous Waste Classification: Depending on its characteristics, this compound waste may be classified as hazardous. Ensure disposal follows all local, state, and federal regulations for hazardous waste.
-
Disposal Method: Do not dispose of this compound down the drain or in the regular trash.[4] Use a licensed hazardous waste disposal company.
Experimental Workflow
The following diagram illustrates a general workflow for the safe handling of a hazardous chemical like this compound in a laboratory setting.
Caption: Safe handling workflow for hazardous chemicals.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
